Lenalidomide 4'-PEG2-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H24N6O5 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27) |
InChI-Schlüssel |
PUCMLUIGSAMTJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Lenalidomide 4'-PEG2-azide: A Key Building Block for Targeted Protein Degradation
Executive Summary: Lenalidomide (B1683929) 4'-PEG2-azide is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity Lenalidomide moiety, a flexible di-polyethylene glycol (PEG2) linker, and a reactive terminal azide (B81097) group.[1][3] The azide handle enables efficient and specific conjugation to a target protein-binding ligand (a "warhead") via copper-catalyzed or strain-promoted click chemistry, facilitating the rapid assembly of novel PROTAC molecules.[4][] This guide provides a detailed overview of its properties, mechanism of action, applications, and relevant experimental protocols for researchers in drug discovery and chemical biology.
Core Compound Specifications
Lenalidomide 4'-PEG2-azide is a synthetic, non-therapeutic compound provided for research use in chemical synthesis.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 3-[4-[[2-[2-(2-Azidoethoxy)ethoxy]ethyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione | |
| Molecular Formula | C₁₉H₂₄N₆O₅ | [1][2][3] |
| Molecular Weight | 416.44 g/mol | [1][2][3] |
| CAS Number | 2399455-48-0 | [1][2][3] |
| Appearance | Solid | N/A |
| Purity | ≥95% (as determined by HPLC) | [2] |
| Storage Conditions | Store at -20°C | [1][2] |
Mechanism of Action in the PROTAC Context
The utility of this compound is realized when it is incorporated into a PROTAC molecule. The resulting heterobifunctional molecule does not inhibit its target protein but instead hijacks the cell's ubiquitin-proteasome system to induce its degradation.[6]
The Lenalidomide portion of the molecule serves as the E3 ligase-recruiting element. It binds specifically to Cereblon (CRBN), which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][8][9] Lenalidomide and its derivatives are known to modulate the substrate specificity of this complex.[10][11] When part of a PROTAC, the molecule brings a non-native target protein into close proximity with the CRL4^CRBN^ ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 2399455-48-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Lenalidomide 4'-PEG2-azide: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) 4'-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the immunomodulatory drug (IMiD) lenalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth overview of the chemical structure, properties, and biological function of Lenalidomide 4'-PEG2-azide, along with representative experimental protocols and workflows relevant to its application in targeted protein degradation.
Chemical Structure and Properties
This compound is a synthetic molecule that conjugates lenalidomide to a short polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) group. The 4'-position of the lenalidomide phthaloyl ring is the point of attachment for the PEG linker. The terminal azide group is a versatile chemical handle for "click chemistry" reactions, allowing for the straightforward conjugation of this E3 ligase ligand to a target protein-binding ligand, thus forming a heterobifunctional PROTAC.[1]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound [2]
| Property | Value |
| Chemical Name | 3-(4-((2-(2-azidoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Molecular Formula | C₁₉H₂₄N₆O₅ |
| Molecular Weight | 416.44 g/mol |
| CAS Number | 2399455-48-0 |
| Appearance | Solid |
| Purity | ≥95% (typically analyzed by HPLC) |
| Storage Conditions | Store at -20°C |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand.[2] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] Lenalidomide and its derivatives act as "molecular glues" by inducing a novel protein-protein interaction between CRBN and specific substrate proteins, known as neosubstrates.[4][5] This induced proximity leads to the ubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome.
In the context of a PROTAC, the lenalidomide moiety of this compound recruits the CRL4^CRBN^ E3 ligase. The other end of the PROTAC, containing a ligand for a protein of interest (POI), simultaneously binds to the target protein. This brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.
Signaling Pathway
The binding of lenalidomide to CRBN alters its substrate specificity, leading to the recruitment and degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is a key mechanism of action for the anti-myeloma and immunomodulatory effects of lenalidomide.
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
Lenalidomide + X-CH₂CH₂OCH₂CH₂N₃ ---(Base, Solvent, Heat)---> Lenalidomide-4'-NH-CH₂CH₂OCH₂CH₂N₃
Where X is a leaving group such as Br, I, or OTs.
Materials:
-
Lenalidomide
-
1-Azido-2-(2-bromoethoxy)ethane (or a similar PEG2-azide linker with a suitable leaving group)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
To a solution of lenalidomide in DMF, add DIPEA.
-
Add the PEG2-azide linker to the reaction mixture.
-
Heat the reaction mixture (e.g., to 80-110°C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Further purify the product by preparative HPLC to obtain this compound of high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
General Workflow for PROTAC Synthesis and Evaluation
The azide functionality of this compound allows for its efficient conjugation to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.
Quantitative Data
The binding affinity of the parent molecule, lenalidomide, to the CRBN-DDB1 complex has been determined by various biophysical methods. The degradation efficiency of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). These values are highly dependent on the specific PROTAC, the target protein, and the cell line used.
Table 2: Representative Binding Affinity of Lenalidomide to CRBN
| Ligand | Method | Binding Affinity (K D ) | Reference |
| Lenalidomide | ITC | ~0.64 µM | [8] |
| Lenalidomide | FP | ~250 nM | [3] |
Table 3: Example Degradation Potency of Lenalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 1 | BTK | Mino | 2.2 | >95 | [9] |
| PROTAC 2 | HDAC3 | HCT116 | 440 | 77 | [10] |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [11] |
Note: The specific linkers and target ligands in these PROTACs vary.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and chemical properties, combined with the robust and efficient click chemistry enabled by the terminal azide, facilitate the rapid synthesis of PROTAC libraries for targeted protein degradation studies. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2399455-48-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Azide Group: A Linchpin in PROTAC Linker Technology for Targeted Protein Degradation
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final degrader. This technical guide delves into the multifaceted functions of the azide (B81097) group within PROTAC linkers, a chemical moiety that has become instrumental in the synthesis and optimization of this promising class of therapeutics.
Core Functions of the Azide Group in PROTAC Linkers
The azide group (N₃) serves several crucial functions in the design and synthesis of PROTACs, primarily centered around its utility in "click chemistry." This suite of reactions provides a modular and efficient approach to PROTAC development.
1. Facilitating Modular Synthesis via Click Chemistry: The most prominent role of the azide group is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[][2] These reactions are lauded for their high efficiency, mild reaction conditions, and exceptional functional group tolerance, making them ideal for the rapid assembly of PROTAC libraries.[3] By functionalizing one part of the PROTAC (either the target protein ligand or the E3 ligase ligand) with an azide and the other with an alkyne, researchers can readily connect the two moieties to form a stable triazole ring within the linker.[4] This modular "click" approach allows for the parallel synthesis of numerous PROTACs with varying linker lengths and compositions, which is crucial for optimizing degradation activity.[5][6]
2. Serving as a Bioorthogonal Handle: The azide group is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups.[7][8] This property is particularly valuable for more advanced applications, such as the in-situ synthesis of PROTACs within living cells, a strategy known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras).[5] In this approach, the azide- and alkyne-functionalized precursors are introduced into cells, where they react to form the active PROTAC molecule.[3]
3. Influencing Physicochemical and Pharmacokinetic Properties: The introduction of a triazole ring, formed from the azide-alkyne cycloaddition, can influence the physicochemical properties of the PROTAC. The triazole moiety is metabolically stable and can help to reduce oxidative degradation in vivo.[9] The composition and length of the linker, which can be readily varied using azide-based click chemistry, are critical for optimizing properties such as solubility, cell permeability, and overall pharmacokinetic profile.[10][11][12] While PROTACs often fall outside of traditional "rule of five" parameters for oral bioavailability, careful linker design, facilitated by the modularity of azide chemistry, is a key strategy to address these challenges.[13][14]
Quantitative Data on Azide-Containing PROTACs
The following table summarizes key quantitative data for representative PROTACs synthesized using azide-alkyne click chemistry. This data highlights the potency and efficacy achievable with this synthetic strategy.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| dBET1 | BRD4 | Thalidomide | MV4;11 | 8.9 nM | >98% | [3] |
| PROTAC 1 | p38α | VHL | MDA-MB-231 | 210 nM | N/A | [15][16] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general procedure for the synthesis of a PROTAC using a CuAAC reaction, which involves the coupling of an azide-functionalized component with an alkyne-functionalized component.[3][17]
Materials:
-
Alkyne-functionalized Protein of Interest (POI) ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1 equivalent)
-
Solvent system (e.g., a mixture of t-BuOH and water)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
Procedure:
-
Preparation of Precursors: Synthesize the POI ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide group using standard organic chemistry techniques.
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system.
-
Catalyst Addition: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. Subsequently, add a solution of copper(II) sulfate pentahydrate in water.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Western Blotting for PROTAC-Induced Protein Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[18]
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ to determine the extent of protein degradation.
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to the use of azide groups in PROTACs.
Caption: Modular synthesis of a PROTAC molecule using azide-alkyne click chemistry.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Logical relationship of the azide group's functions in PROTAC development.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 12. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
The PEG2 Linker: A Linchpin in PROTAC Design and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, stability, and drug-like properties. Among the diverse linker chemistries, the diethylene glycol or "PEG2" linker has emerged as a foundational component in PROTAC design, offering a unique blend of properties that profoundly influence solubility, cell permeability, and the kinetics of target degradation.[2][3]
The Physicochemical Advantage of the PEG2 Linker
The structure of the PEG2 linker, with its repeating ethylene (B1197577) glycol units, imparts a balance of hydrophilicity and conformational flexibility, directly addressing common challenges in PROTAC development such as poor solubility and limited cell permeability.[2][4]
Improving Solubility and Permeability: PROTACs often possess a high molecular weight and lipophilicity, characteristics that typically lead to poor aqueous solubility.[5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the molecule's affinity for aqueous environments and enhancing solubility.[2] While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2] Compared to more rigid alkyl counterparts, PEG linkers are more likely to adopt folded conformations. This "chameleon effect" can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is better suited for traversing the lipophilic cell membrane.[2][4]
Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and an E3 ligase.[6] The length and flexibility of the linker are paramount to this process. A linker that is too short can cause steric clashes, preventing complex formation, while an excessively long linker can lead to an unstable and unproductive complex.[7] The PEG2 linker often provides an optimal length and degree of freedom to allow the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer, a prerequisite for proteasomal degradation.[3]
Quantitative Impact of PEG Linkers on PROTAC Performance
Systematic variation of linker composition and length is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.[2] |
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[2] |
Key Signaling Pathways and Logical Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding and optimizing PROTAC technology.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Overview of the Ubiquitin-Proteasome System.[1][8]
Caption: BRD4 degradation leads to downregulation of MYC.[9][10][11]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lenalidomide as a Cereblon (CRBN) E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is rooted in its novel mechanism of action as a "molecular glue." Lenalidomide binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, CRL4CRBN. This binding event does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not native targets of CRBN. This targeted protein degradation of key oncogenic factors, such as the Ikaros family transcription factors IKZF1 and IKZF3, underpins the potent anti-cancer activity of lenalidomide. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative biophysical interactions, and key experimental methodologies for studying lenalidomide's function as a CRBN E3 ligase ligand.
The CRL4CRBN E3 Ubiquitin Ligase Complex
The CRL4CRBN E3 ubiquitin ligase is a multi-subunit complex responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.
-
Regulator of Cullins 1 (Roc1/Rbx1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.
Lenalidomide's mechanism of action is centered on its direct interaction with CRBN, effectively hijacking the cellular protein degradation machinery.
Mechanism of Action: Lenalidomide as a Molecular Glue
Lenalidomide functions by inducing a novel protein-protein interaction between CRBN and its neosubstrates. The glutarimide (B196013) ring of lenalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[1][2] This binding event creates a composite surface on CRBN that is recognized by a degron motif present in the neosubstrate proteins.[3] This lenalidomide-dependent recruitment of the neosubstrate to the CRL4CRBN complex leads to its polyubiquitination and subsequent degradation by the proteasome.[4][5]
The primary neosubstrates of lenalidomide with therapeutic relevance are:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells.[6][7][8] Their degradation leads to the downregulation of key oncogenes like c-MYC and IRF4, resulting in cell cycle arrest and apoptosis.[9][10]
-
Casein Kinase 1α (CK1α): In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide induces the degradation of CK1α, leading to p53 activation and selective elimination of the malignant clone.[11][12]
dot
Quantitative Data
The binding affinity of lenalidomide to CRBN and its efficacy in inducing the degradation of neosubstrates have been quantified in various studies. The following tables summarize key quantitative data. It is important to note that values can vary depending on the specific assay, cell line, and experimental conditions used.
Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Source(s) |
| Lenalidomide | ~178 nM | Competitive Titration | [13] |
| Lenalidomide | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [12] |
| Lenalidomide | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) - TBD only | [12] |
| Pomalidomide | ~157 nM | Competitive Titration | [13] |
| Thalidomide | ~250 nM | Competitive Titration | [13] |
Table 2: Efficacy of Lenalidomide-Induced Neosubstrate Degradation
| Neosubstrate | Efficacy Metric | Value | Cell Line | Assay Method | Source(s) |
| IKZF1 | DC50 | ~100 nM | MM.1S | Western Blot | [14] |
| IKZF1/IKZF3 | Log2 Fold Change | -1.54 / -2.09 | MM.1S | Quantitative Proteomics | [5] |
| IKZF1 | EC50 | 67 nM | DF15 | Luminometric Assay | [15] |
| HDAC6 (PROTAC) | IC50 | 5.28 µM | HEK293 | Flow Cytometry | [15] |
Experimental Protocols
A variety of biochemical and cell-based assays are employed to study the interaction between lenalidomide, CRBN, and its neosubstrates. Below are detailed methodologies for key experiments.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of compounds to CRBN in a competitive format.
Principle: A GST-tagged CRBN protein is incubated with a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (tracer/acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[2][16][17][18]
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-lenalidomide or Cy5-thalidomide)[6][19]
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (e.g., lenalidomide) and controls
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15-60 minutes at room temperature.
-
Prepare a mixture of the terbium-labeled anti-GST antibody and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor (e.g., excitation at 340 nm, emission at 495 nm and 520 nm for terbium and fluorescein, respectively).
-
Calculate the ratio of the acceptor to donor emission signals and plot the results against the compound concentration to determine the IC50 value.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 8. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. catalog.library.reed.edu [catalog.library.reed.edu]
- 11. labs.dana-farber.org [labs.dana-farber.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. m.youtube.com [m.youtube.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel modality known as targeted protein degradation (TPD). At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs act catalytically to induce its degradation, offering the potential for improved potency, enhanced selectivity, and the ability to target proteins previously considered "undruggable".[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of TPD using PROTACs, detailing their mechanism of action, key components, and the critical experimental methodologies employed in their development and validation.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by orchestrating the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][6] This induced proximity triggers the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein catabolism.[2][5] A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple POI molecules.[1][3][6]
A typical PROTAC molecule consists of three key components:
-
A Warhead: This ligand binds specifically to the protein of interest (POI).[7][8]
-
An E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase.[7][8][9]
-
A Linker: This chemical tether connects the warhead and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and subsequent degradation.[8][10]
The selection of each component is crucial for the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[7] Currently, ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used in PROTAC design.[7][11]
Visualizing the Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Key Advantages of PROTACs in Drug Discovery
The unique mechanism of action of PROTACs offers several advantages over traditional inhibitors:
-
Catalytic Activity: PROTACs can induce the degradation of multiple target protein molecules, potentially leading to sustained pharmacological effects at lower doses.[1][3][12]
-
Improved Selectivity: Degradation can be more selective than inhibition, as it relies on the formation of a stable ternary complex, which can be influenced by the linker and E3 ligase choice, in addition to the warhead's affinity.[1][13][14]
-
Targeting the "Undruggable" Proteome: PROTACs can target proteins that lack active sites for traditional inhibitors, such as scaffolding proteins and transcription factors, by binding to any suitable surface pocket.[15][16][17]
-
Overcoming Drug Resistance: By degrading the entire protein, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site.[3][4][12]
Quantitative Data on PROTAC Performance
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for several well-characterized PROTACs.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | --INVALID-LINK-- |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.8 | >90 | --INVALID-LINK-- |
| dBET1 | BRD4 | CRBN | HeLa | 4 | >90 | [8] |
| MZ1 | BRD4 | VHL | HeLa | 24 | ~80 | [8] |
| GP262 | PI3K / mTOR | Not Specified | MDA-MB-231 | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) | [18] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [8] |
Experimental Protocols for PROTAC Development and Validation
A robust and multifaceted experimental workflow is essential for the successful development and characterization of PROTACs. This involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the development and validation of PROTACs.
Ternary Complex Formation Assays
Confirming the formation of a stable ternary complex is a critical first step in validating a PROTAC's mechanism of action.
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding kinetics and affinity of interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto the SPR sensor chip.[13][19]
-
Inject the PROTAC molecule alone to measure its binary binding affinity to the E3 ligase.[13]
-
In a separate experiment, pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Inject the PROTAC-target protein complex over the E3 ligase-immobilized surface to measure the kinetics and affinity of ternary complex formation.[19]
-
Cooperativity can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.[13]
-
b) NanoBRET™ Ternary Complex Assay (Live Cells)
-
Principle: This assay measures protein-protein interactions in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.[20][21]
-
Label the HaloTag®-fusion protein with a fluorescent HaloTag® ligand.[20]
-
Add a dilution series of the PROTAC to the cells.[20]
-
Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[20]
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[20]
-
Ubiquitination Assays
These assays directly measure the PROTAC's ability to induce the ubiquitination of the target protein.
In Vitro Ubiquitination Assay
-
Principle: This reconstituted biochemical assay directly measures the transfer of ubiquitin to the target protein in the presence of the PROTAC and the necessary components of the ubiquitination cascade.
-
Methodology:
-
Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), the target protein, and ubiquitin (often biotinylated) in a reaction buffer.[15][22]
-
Add the PROTAC molecule at various concentrations.
-
Initiate the reaction by adding ATP.[15]
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.[15]
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
a) Western Blot Analysis
-
Principle: This widely used technique allows for the semi-quantitative detection of protein levels in cell lysates.
-
Methodology:
-
Plate cells and treat with a dose-response of the PROTAC for a defined period (e.g., 24 hours).[2][23]
-
Lyse the cells and determine the protein concentration of the lysates.[2][23]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2][23]
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).[23]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[2]
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[2]
-
b) HiBiT/NanoLuc®-based Degradation Assays
-
Principle: These luminescent reporter assays provide a highly sensitive and quantitative method for measuring protein levels in live cells.
-
Methodology:
-
Genetically fuse the small HiBiT tag to the endogenous target protein using CRISPR/Cas9.[1][24]
-
Introduce the complementary LgBiT protein into the cells. The interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase.[1][24]
-
Treat the cells with the PROTAC.
-
Measure the luminescence signal, which is directly proportional to the amount of the HiBiT-tagged target protein. A decrease in signal indicates protein degradation.[1][24]
-
This method allows for real-time kinetic measurements of protein degradation.[1][24]
-
Proteome-wide Selectivity Analysis
Mass Spectrometry-based Proteomics
-
Principle: This powerful technique is used to assess the global effects of a PROTAC on the entire proteome, ensuring its selectivity for the intended target.
-
Methodology:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Quantify the relative abundance of thousands of proteins across the different treatment conditions.[10]
-
This allows for the identification of the intended target and any potential off-target proteins that are also degraded.
-
Challenges and Future Directions
Despite the immense promise of PROTACs, several challenges remain, including optimizing their physicochemical properties for oral bioavailability, understanding and mitigating potential off-target effects, and expanding the repertoire of available E3 ligase ligands to enable tissue-specific protein degradation.[3][12] Future research will likely focus on the development of novel E3 ligase recruiters, the application of computational methods for rational PROTAC design, and the exploration of PROTACs for a wider range of therapeutic areas, including neurodegenerative diseases and viral infections.
Conclusion
Targeted protein degradation using PROTACs represents a transformative approach in modern medicine. By harnessing the cell's own protein disposal system, PROTACs offer a powerful and versatile platform for drug discovery. The continued refinement of the experimental methodologies outlined in this guide will be crucial for unlocking the full therapeutic potential of this exciting new modality and ushering in a new era of precision medicine.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 4. Application of mass spectrometry for the advancement of PROTACs. | Semantic Scholar [semanticscholar.org]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. benchchem.com [benchchem.com]
- 18. selvita.com [selvita.com]
- 19. lifesensors.com [lifesensors.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Target Degradation [worldwide.promega.com]
- 23. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lenalidomide 4'-PEG2-azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent degradation of the target protein.
Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Its derivatives are frequently incorporated into PROTAC design to engage the CRBN E3 ligase. This guide focuses on a key building block for PROTAC synthesis: Lenalidomide 4'-PEG2-azide . This functionalized lenalidomide derivative incorporates a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group, providing a versatile handle for conjugation to a POI ligand via "click chemistry."
This technical guide will provide a comprehensive overview of the core principles, experimental protocols, and relevant signaling pathways involved in the development of PROTACs using this compound.
Core Concepts and Mechanism of Action
The fundamental principle behind a lenalidomide-based PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The Ubiquitin-Proteasome System and PROTAC Intervention
The ubiquitin-proteasome system is a highly regulated process for protein degradation in eukaryotic cells. It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate (target protein) and catalyzes the transfer of ubiquitin from E2 to the substrate.
Lenalidomide-based PROTACs co-opt this system by bringing a non-native target protein to the CRBN E3 ligase for ubiquitination and degradation.
Caption: Workflow of PROTAC-mediated protein degradation.
Quantitative Data for Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The binding affinities (Kd) of the PROTAC to both the target protein and the E3 ligase are also critical parameters. Below are tables summarizing quantitative data for various lenalidomide-based PROTACs.
Table 1: Degradation Potency (DC50 and Dmax) of Lenalidomide-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PROTAC 4 | MV-4-11 | <0.01 | >90 | [3] |
| PROTAC 4 | MOLM-13 | 0.062 | >90 | [3] | |
| PROTAC 4 | RS4;11 | 0.032 | >90 | [3] | |
| BTK | NC-1 | Mino | 2.2 | 97 | [4] |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not specified | [5][6] |
| Androgen Receptor (AR) | ARV-110 | VCaP | <1 | >95 | [7] |
| ARD-266 | LNCaP | 0.2-1 | >95 | [7] | |
| STAT3 | STAT3D-PROTAC | Ly3 | Not specified | Not specified | [8] |
Table 2: Binding Affinities (Kd) of Lenalidomide and Derivatives to CRBN
| Ligand | Method | Kd (nM) | Reference |
| Lenalidomide | Competitive Titration | 177.8 | [9] |
| Pomalidomide | Competitive Titration | 156.6 | [9] |
| Thalidomide (B1683933) | Competitive Titration | 249.2 | [9] |
| Lenalidomide | ITC | 640 | [10] |
Experimental Protocols
Developing a novel PROTAC involves a series of key experiments, from synthesis to biological characterization.
PROTAC Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is designed for conjugation to a POI ligand containing a terminal alkyne via CuAAC, a highly efficient and versatile "click chemistry" reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA/TBTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand.
-
Add a 1.1 to 1.5 molar excess of this compound.
-
Add the THPTA/TBTA ligand solution (typically at a 2-5 fold molar excess to CuSO4).
-
Add the CuSO4 solution (catalytic amount, e.g., 0.1 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1-2 equivalents).
-
Vortex the mixture gently.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Caption: General workflow for PROTAC synthesis via CuAAC.
Assessment of Target Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein and allow the ternary complex to accumulate.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, or a tag if one is present.
-
Capture the antibody-protein complexes with Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a component of the E3 ligase complex (e.g., CUL4A).
-
Cell Viability Assays
To assess the functional consequence of target protein degradation, cell viability assays are performed.
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of the PROTAC.
-
-
Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), add CellTiter-Glo® reagent to each well.
-
Lyse the cells by shaking and incubate to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Relevant Signaling Pathways
The biological effects of lenalidomide-based PROTACs can be linked to the modulation of various signaling pathways, either through the degradation of the intended target or through the inherent activities of the lenalidomide moiety.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. Hyperactivation of the mTOR pathway has been implicated in resistance to some cancer therapies. Lenalidomide and its derivatives can influence mTOR signaling, and the degradation of specific targets by PROTACs can further modulate this pathway.[5]
Caption: Overview of the mTOR signaling pathway.
GCN2/ATF4 Stress Response Pathway
The GCN2 (General Control Nonderepressible 2) kinase is a sensor for amino acid starvation.[11] Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the preferential translation of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid synthesis and stress response. GCN1 is a crucial scaffold protein that facilitates the activation of GCN2 on stalled ribosomes.[12][13][14][15] Degradation of certain proteins by lenalidomide-based compounds can induce cellular stress and activate this pathway.[5]
Caption: The GCN2/ATF4 stress response pathway.
Conclusion
This compound is a valuable and versatile chemical tool for the development of novel PROTACs. Its pre-installed lenalidomide warhead and PEG2-azide linker streamline the synthesis process, allowing researchers to focus on the design and incorporation of ligands for their protein of interest. By following the experimental protocols outlined in this guide and considering the relevant signaling pathways, researchers can effectively design, synthesize, and characterize new lenalidomide-based PROTACs for the targeted degradation of disease-relevant proteins. The continued exploration of PROTACs holds immense promise for expanding the "druggable" proteome and developing innovative therapies for a wide range of diseases.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plu.mx [plu.mx]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Separate domains in GCN1 for binding protein kinase GCN2 and ribosomes are required for GCN2 activation in amino acid‐starved cells | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Role of GCN1 in Disease and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Lenalidomide 4'-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) 4'-PEG2-azide is a functionalized derivative of Lenalidomide, an immunomodulatory drug with potent anti-neoplastic properties. This molecule is specifically designed as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of Lenalidomide 4'-PEG2-azide. It is intended to serve as a resource for researchers and scientists in drug development, providing available data, detailed experimental protocols for property determination, and a visualization of its mechanism of action.
Physicochemical Properties
Quantitative data for some of the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information from various suppliers.[4][5][6][7] For properties where specific data is lacking, this guide provides detailed experimental protocols for their determination.
| Property | Data | Reference |
| Molecular Formula | C₁₉H₂₄N₆O₅ | [4][6] |
| Molecular Weight | 416.44 g/mol | [4][6] |
| CAS Number | 2399455-48-0 | [4][6] |
| Appearance | White to off-white solid | General observation |
| Purity | ≥95% (by HPLC) | [4] |
| Storage Conditions | Store at -20°C | [4][5] |
| Solubility | Data not publicly available | - |
| Stability | Data not publicly available | - |
| Reactivity | Data not publicly available | - |
Experimental Protocols
The following section details the methodologies for determining key physicochemical properties of this compound.
Determination of Solubility
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to quantify the concentration in the diluted supernatant.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the concentration of the saturated solution and the dilution factor.
-
Assessment of Stability
Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature).
Methodology: HPLC-Based Stability Indicating Method
-
Forced Degradation Studies:
-
Hydrolytic Stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10). Incubate the solutions at a specific temperature (e.g., 50°C) for a defined period.
-
Thermal Stability: Store the solid compound and solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the stressed samples.
-
Analyze the samples using a stability-indicating HPLC method. The HPLC method should be capable of separating the intact drug from its degradation products.
-
A typical reversed-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the drug remaining over time.
-
Identify and quantify any major degradation products.
-
Reactivity of the Azide (B81097) Group
Objective: To characterize the reactivity of the terminal azide group, which is crucial for its use in "click chemistry."
Methodology: Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
Prepare stock solutions of this compound, a model alkyne (e.g., phenylacetylene), a copper(I) source (e.g., CuI or a mixture of CuSO₄ and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).
-
-
Kinetic Monitoring:
-
In a reaction vessel, combine the azide, alkyne, and ligand in a suitable solvent.
-
Initiate the reaction by adding the copper catalyst.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.
-
Analyze the aliquots by HPLC or ¹H NMR to determine the concentration of the starting materials and the triazole product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the reaction rate.
-
By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate constant can be calculated.
-
Mechanism of Action and Application in PROTACs
This compound serves as a crucial component in the construction of PROTACs. The Lenalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[7][8] The PEG2 linker provides appropriate spacing and physicochemical properties to the PROTAC molecule. The terminal azide group allows for the covalent attachment of a ligand for a target protein of interest via "click chemistry," a highly efficient and bioorthogonal reaction.[7]
Once assembled into a PROTAC, the Lenalidomide part binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][3][9][10] This binding event is altered by the presence of Lenalidomide, which induces a conformational change in the substrate-binding pocket of CRBN. This new conformation allows for the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][9][10][11] The PROTAC, by simultaneously binding to the target protein and CRBN, brings the target protein into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: Lenalidomide-induced degradation of Ikaros and Aiolos.
Experimental Workflow for Characterization
The following diagram outlines a general workflow for the physicochemical characterization of a PROTAC building block like this compound.
References
- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesensors.com [lifesensors.com]
- 4. This compound | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS#:2399455-48-0 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unlocking Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Building Blocks and Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[3] PROTACs are heterobifunctional molecules, meticulously designed with three core components: a ligand that recognizes the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4][6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
This technical guide provides a comprehensive overview of the essential building blocks and components of PROTACs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and evaluation of these powerful molecules. We will delve into the specifics of E3 ligase ligands, the diverse world of chemical linkers, and the crucial role of target protein binders. Furthermore, this guide presents quantitative data in structured tables for easy comparison, details key experimental protocols for PROTAC validation, and utilizes diagrams to illustrate critical pathways and workflows.
Core Components of PROTACs
The modular nature of PROTACs allows for systematic optimization of their activity and properties. The three key building blocks are:
-
E3 Ubiquitin Ligase Ligand: This component is responsible for hijacking a specific E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to a substrate protein.
-
Linker: The linker is a chemical bridge that connects the E3 ligase ligand and the target protein ligand. Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[1][4][6]
-
Target Protein Ligand (Warhead): This ligand provides specificity by binding to the protein of interest that is intended for degradation.
E3 Ubiquitin Ligase Ligands
While there are over 600 E3 ligases in the human genome, only a handful have been successfully recruited for PROTAC-mediated degradation. The most commonly used E3 ligases and their corresponding ligands are:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[8]
-
von Hippel-Lindau (VHL): VHL ligands are typically based on the HIF-1α peptide or small molecule mimetics.[3]
-
Mouse double minute 2 homolog (MDM2): Nutlin and its analogs are commonly used to recruit MDM2.
-
Inhibitor of Apoptosis Proteins (IAPs): Bestatin and similar molecules serve as ligands for cIAP1.
The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.
The Linker: More Than Just a Spacer
The linker plays a pivotal role in PROTAC function, influencing the stability and geometry of the ternary complex.[1][4][6] Key characteristics of the linker that require careful optimization include:
-
Length: The linker must be long enough to span the distance between the E3 ligase and the target protein without causing steric hindrance, yet short enough to facilitate a productive ubiquitination event.[1] Linker lengths typically range from a few atoms to over 20 atoms.[3][9]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[1][7]
-
Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the target protein ligand can dramatically alter the orientation of the ternary complex and, consequently, the degradation efficiency.
Target Protein Ligands (Warheads)
The "warhead" of the PROTAC determines its specificity. These ligands are typically derived from known inhibitors or binders of the target protein. A crucial aspect of PROTACs is that the warhead does not need to be a potent inhibitor of the target's function; it only needs to bind with sufficient affinity and selectivity to enable the formation of the ternary complex. This opens up the possibility of targeting proteins that have been historically considered "undruggable."
Quantitative Data for PROTAC Components and Efficacy
The following tables summarize key quantitative data for representative PROTACs, providing a comparative overview of their components and degradation efficiencies.
Table 1: E3 Ligase Ligand Binding Affinities
| E3 Ligase | Ligand Class | Example Ligand | Binding Affinity (Kd or IC50) |
| CRBN | IMiD-based | Pomalidomide | ~1-2 µM |
| VHL | HIF-1α mimetic | VH032 | ~100-200 nM |
| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM |
| cIAP1 | Bestatin-based | LCL161 | ~35 nM (IC50) |
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | PEG/Alkyl | ~12 | ~25 | >95 |
| dBET1 | BRD4 | CRBN | PEG | ~12 | ~4 | >90 |
| ARV-110 | Androgen Receptor | CRBN | Proprietary | N/A | <1 | >95 |
| PROTAC (TBK1) | TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - |
| PROTAC (TBK1) | TBK1 | VHL | Alkyl/Ether | > 12 | Active Degradation | - |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximal level of protein degradation achieved.[10]
Table 3: Degradation Efficiency of Representative PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | ~25 | >95 |
| dBET1 | BRD4 | 22Rv1 | ~4 | >90 |
| ARV-471 | Estrogen Receptor | MCF7 | ~1.9 | >90 |
| RC-2 | BTK | Mino | 2.2 | 97 |
| IR-2 | BTK | Mino | 7.9 | 93 |
Experimental Protocols
Validating the efficacy and mechanism of action of a PROTAC requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blot Analysis for Protein Degradation
Principle: This is a semi-quantitative method to determine the levels of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[11]
-
HiBiT Assay for Live-Cell Protein Degradation Kinetics
Principle: This is a quantitative, real-time method to monitor protein degradation in live cells using a luminescent reporter system.[5] An 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc luciferase, and the luminescent signal is proportional to the amount of tagged protein.[5][13]
Protocol:
-
Cell Line Generation:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
-
PROTAC Treatment and Luminescence Measurement:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells along with a NanoLuc substrate.
-
Measure luminescence at regular intervals over time using a plate reader.[15]
-
-
Data Analysis:
In Vitro Ubiquitination Assay
Principle: This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[16]
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
-
Detection:
-
Perform a Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein.[16]
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC technology.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for PROTAC validation.
Caption: Logical relationships of PROTAC components to overall efficacy.
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery, moving beyond simple inhibition to targeted elimination of disease-relevant proteins. A thorough understanding of the individual building blocks—the E3 ligase ligand, the linker, and the target protein ligand—is paramount for the successful design of potent and selective degraders. This guide has provided a detailed overview of these components, supported by quantitative data and robust experimental protocols. The rational and iterative optimization of each component, guided by the assays described herein, will continue to drive the advancement of this exciting therapeutic modality, unlocking new treatments for a wide range of diseases.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 標的タンパク質分解 [promega.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide: Lenalidomide 4'-PEG2-azide (CAS Number 2399455-48-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lenalidomide (B1683929) 4'-PEG2-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in targeted protein degradation, detailed experimental protocols for its use, and the underlying biological pathways.
Introduction to Lenalidomide 4'-PEG2-azide
This compound is a functionalized chemical entity designed for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate target proteins of interest. This molecule incorporates three key features:
-
A Cereblon (CRBN) E3 Ligase Ligand: The lenalidomide moiety binds to the CRBN E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[2][3][4]
-
A PEG2 Linker: A short, flexible polyethylene (B3416737) glycol linker provides the necessary spacing and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Azide Group: This functional group serves as a reactive handle for conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2]
By incorporating these elements, this compound facilitates the construction of PROTACs capable of inducing the degradation of specific disease-causing proteins.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2399455-48-0 | [1] |
| Molecular Formula | C₁₉H₂₄N₆O₅ | [1] |
| Molecular Weight | 416.44 g/mol | [1] |
| Purity | ≥95% (typically assessed by HPLC) | [1] |
| Storage Conditions | Store at -20°C | [1] |
Mechanism of Action: The PROTAC Pathway
PROTACs synthesized using this compound operate through the ubiquitin-proteasome pathway to induce targeted protein degradation. The process can be visualized as a catalytic cycle.
Caption: PROTAC-mediated targeted protein degradation pathway.
The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound: PROTAC synthesis via CuAAC and the subsequent evaluation of protein degradation by Western blot.
PROTAC Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand of a target protein.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents).
-
Add the solvent to achieve a final concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM).
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC). The reaction is typically complete within 1-16 hours.
-
-
Purification:
-
Upon completion, purify the resulting PROTAC molecule using standard chromatographic techniques, such as reversed-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
Western Blot Analysis of Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with the newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Caption: Workflow for Western blot analysis of protein degradation.
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a reactive handle for click chemistry, simplifies the synthesis of novel PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this compound in the development of new therapeutics and chemical probes for a wide range of biological targets.
References
The Molecular Glue Mechanism of Lenalidomide Derivatives: A Technical Guide to Cereblon Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) and its derivatives, known as immunomodulatory drugs (IMiDs), represent a paradigm shift in targeted protein degradation. These small molecules function as "molecular glues," redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of proteins not normally targeted by this enzyme. This guide provides an in-depth technical overview of the core mechanism of Cereblon recruitment by lenalidomide derivatives, focusing on the formation of the ternary complex, the subsequent ubiquitination and degradation of neosubstrates, and the downstream signaling consequences.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The central player in the mechanism of action of lenalidomide is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon as its substrate receptor (CRL4-CRBN). This complex is composed of four key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1, also known as RBX1), and Cereblon (CRBN).[1] CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins destined for ubiquitination.[1] The CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, marking it for degradation by the 26S proteasome.
Lenalidomide as a Molecular Glue
Lenalidomide and its analogs bind to a specific pocket within the C-terminal domain of CRBN.[2] This binding event alone does not inhibit the E3 ligase activity but instead modulates its surface, creating a novel interface for the recruitment of "neosubstrates" – proteins that do not endogenously interact with CRBN.[3] This induced proximity between the E3 ligase and the neosubstrate is the hallmark of the molecular glue mechanism.
The formation of this ternary complex—comprising CRBN, the lenalidomide derivative, and the neosubstrate—is a critical step for inducing protein degradation. The stability and conformation of this complex are key determinants of the efficiency and selectivity of neosubstrate degradation.
Key Neosubstrates and Downstream Signaling
The recruitment of different neosubstrates by lenalidomide derivatives leads to a range of therapeutic effects. Among the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the casein kinase 1 alpha (CK1α).[3][4]
The degradation of IKZF1 and IKZF3 is central to the anti-myeloma and immunomodulatory activities of lenalidomide.[4][5] In multiple myeloma cells, the degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, resulting in cell cycle arrest and apoptosis.[5] In T cells, the degradation of IKZF1 and IKZF3 alleviates their repressive effect on the interleukin-2 (B1167480) (IL-2) promoter, leading to increased IL-2 production and enhanced T cell and Natural Killer (NK) cell activity.[3][5]
The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion of chromosome 5q.[6]
Quantitative Analysis of Molecular Interactions and Degradation
The efficacy of lenalidomide derivatives is underpinned by the thermodynamics and kinetics of ternary complex formation and subsequent neosubstrate degradation. Researchers utilize various biophysical and cellular assays to quantify these parameters.
Table 1: Binding Affinities of IMiDs to Cereblon
| Compound | Binding Affinity (Kd or Ki) to CRBN | Assay Method | Reference |
| Thalidomide (B1683933) | ~250 nM (Ki) | Competitive Titration | [2] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [2] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry | [2][7] |
| Pomalidomide | ~3 µM (IC50) | Competitive Binding Assay | [8] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not Specified | [7] |
| CC-885 | 18 nM (IC50) | CRBN Binding Assay | [9] |
Table 2: Neosubstrate Degradation Potency and Efficacy
| Compound | Neosubstrate | DC50 | Dmax | Cell Line | Reference |
| Compound 7 | GSPT1 | 10 nM (24h) | >90% | MV4-11 | [9] |
| Compound 6 | GSPT1 | 2.1 nM (24h) | Not Reported | MV4-11 | [9] |
| SJ10040 | G3BP2 | 2.8 µM | Not Reported | HEK293 | [10] |
| SJ10040 | USP10 | 10 µM | Not Reported | HEK293 | [10] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol outlines the steps to confirm the formation of the CRBN-lenalidomide-neosubstrate ternary complex in cells.
Materials:
-
Cells expressing the target proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CRBN or the neosubstrate
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Treat cells with the lenalidomide derivative or DMSO control for the desired time. Lyse the cells on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluate by western blotting using antibodies against the neosubstrate and CRBN to detect the co-immunoprecipitated proteins.[11]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a neosubstrate in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Lenalidomide derivative
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN complex, ubiquitin, and the neosubstrate in the ubiquitination reaction buffer.
-
Drug Addition: Add the lenalidomide derivative or DMSO control to the reaction mixture.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.[12]
Western Blotting for Neosubstrate Degradation
This is a standard method to quantify the reduction in neosubstrate protein levels following treatment with a lenalidomide derivative.
Materials:
-
Cells of interest
-
Lenalidomide derivative
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against the neosubstrate and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a dose-range of the lenalidomide derivative for a specific time course.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the neosubstrate and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of neosubstrate degradation relative to the loading control.[13]
Quantitative Mass Spectrometry-based Proteomics
This high-throughput approach provides an unbiased and global view of protein degradation events induced by lenalidomide derivatives.
Procedure Outline:
-
Cell Culture and Treatment: Cells are cultured and treated with the compound of interest.
-
Protein Extraction and Digestion: Proteins are extracted, denatured, reduced, alkylated, and digested into peptides, typically with trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Peptides can be labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The relative abundance of proteins in treated versus control samples is determined to identify downregulated proteins (potential neosubstrates).[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CRL4-CRBN E3 Ubiquitin Ligase Complex.
Caption: Lenalidomide-mediated neosubstrate degradation.
Caption: Downstream effects of IKZF1/3 degradation.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: In Vitro Ubiquitination Assay workflow.
References
- 1. gosset.ai [gosset.ai]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of Immunomodulatory Drugs (IMiDs) in PROTAC Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A significant class of these heterobifunctional molecules leverages immunomodulatory drugs (IMiDs) to hijack the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of the core function of IMiDs in PROTAC formation, detailing the underlying molecular mechanisms, critical data for drug design, and comprehensive experimental protocols for their evaluation.
The Core Mechanism: IMiDs as Molecular Matchmakers
IMiDs, such as thalidomide (B1683933), lenalidomide, and pomalidomide, are small molecules that function as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a substrate receptor within the larger Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also comprises Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (ROC1).[2][3]
In the context of a PROTAC, the IMiD moiety serves as the E3 ligase-recruiting ligand. The PROTAC molecule itself is a heterobifunctional chimera, featuring the IMiD on one end, a ligand for the protein of interest (POI) on the other, and a flexible linker connecting the two.[4] This tripartite architecture is fundamental to its mechanism of action.
The primary role of the IMiD is to induce the formation of a ternary complex between the PROTAC, the target protein, and the CRBN E3 ligase.[4] This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2 conjugating enzyme to the surface of the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3]
The CRL4^CRBN^ Signaling Pathway in PROTAC Action
The following diagram illustrates the signaling cascade initiated by an IMiD-based PROTAC:
Quantitative Data for IMiD-Based PROTACs
The efficacy of an IMiD-based PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and CRBN, and its efficiency in inducing degradation of the target protein. The following tables summarize representative data for well-characterized IMiD-based PROTACs.
Table 1: Binding Affinities of IMiD Ligands to CRBN
| IMiD Ligand | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~1 µM |
| Lenalidomide | ~250 nM |
| Pomalidomide | ~180 nM |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Table 2: Degradation Potency of Representative IMiD-Based PROTACs
| PROTAC | Target Protein | IMiD Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | Pomalidomide | 4 | >95 | RS4;11 |
| ARV-110 | Androgen Receptor | Lenalidomide | 1 | >95 | VCaP |
| ARV-471 | Estrogen Receptor α | Pomalidomide | 0.8 | >90 | MCF7 |
| SD-36 | STAT3 | Lenalidomide | 28 | >90 | SU-DHL-1 |
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The development and characterization of IMiD-based PROTACs rely on a suite of robust experimental techniques. The following sections provide detailed methodologies for key assays.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical methods can be employed to characterize this interaction.
SPR is a label-free technique that measures the real-time binding of molecules.
Methodology:
-
Immobilization: Covalently immobilize the CRBN E3 ligase onto a sensor chip surface.
-
Analyte Injection: Inject a solution containing the PROTAC and the POI over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound molecules.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.
ITC directly measures the heat changes associated with molecular interactions.
Methodology:
-
Sample Preparation: Place a solution of the CRBN E3 ligase in the sample cell of the calorimeter.
-
Titration: Titrate a solution containing the PROTAC and the POI into the sample cell.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
This cell-free assay reconstitutes the ubiquitination cascade.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the CRBN E3 ligase complex, the POI, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed.
This assay assesses ubiquitination within a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the POI from the cell lysate using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein following PROTAC treatment.
A semi-quantitative method to assess protein levels.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin), followed by a secondary antibody.
-
Densitometry: Quantify the band intensities to determine the relative decrease in POI levels.
A highly sensitive and quantitative method for global protein analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and prepare cell lysates.
-
Protein Digestion: Digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides corresponding to the POI and other proteins in the proteome to determine the extent and selectivity of degradation.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in the development and characterization of IMiD-based PROTACs.
Challenges and Future Directions
A key challenge in the development of IMiD-based PROTACs is the potential for off-target effects due to the degradation of CRBN's natural "neo-substrates," such as IKZF1 and IKZF3.[1][5] While this can be therapeutically beneficial in certain cancers, it can also lead to unwanted toxicities.[6] Current research is focused on developing novel IMiD derivatives with modified binding properties to CRBN that minimize the recruitment of these neo-substrates while maintaining potent on-target degradation.[1][7]
Furthermore, expanding the repertoire of E3 ligases that can be effectively recruited by small molecules beyond CRBN and VHL is a major goal in the field. This would provide greater flexibility in PROTAC design and could help to overcome resistance mechanisms that may arise from alterations in the CRBN pathway.
Conclusion
IMiDs play an indispensable role in the design and function of a major class of PROTACs. Their ability to effectively recruit the CRBN E3 ligase has paved the way for the development of potent and selective protein degraders for a wide range of therapeutic targets. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation, is crucial for the continued success and advancement of this transformative therapeutic modality.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lenalidomide 4'-PEG2-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[1][2] Lenalidomide 4'-PEG2-azide is a derivative of lenalidomide that features a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group. This functional handle makes it an ideal building block for the modular synthesis of PROTACs using "click chemistry," a set of highly efficient and specific reactions.[1][3] The azide group allows for facile conjugation to a POI ligand that has been functionalized with an alkyne, providing a rapid and reliable method for generating PROTAC libraries for screening and optimization.[4]
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The signaling pathway initiated by a lenalidomide-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and degradation.
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Data Presentation: Performance of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes data for representative PROTACs synthesized using lenalidomide-PEG linkers.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader | Lenalidomide | PEG | BRD4 | pM range | >90 | [5] |
| BTK Degrader | Lenalidomide | PEG (≥ 4 units) | BTK | <10 | >85 | [6] |
| SMARCA2/4 Degrader | Lenalidomide | PEG | SMARCA2/4 | 250-300 | 65-70 | [6] |
| BRD4 Degrader 21 | Lenalidomide | Not specified | BRD4 | 41.8 (BD1 IC50) | Effective Degradation | [7][8] |
Note: The specific linker details for some PROTACs were not fully disclosed in the source material. The data presented is for PROTACs with similar structural motifs to those synthesized with this compound.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
-
Purification system (e.g., preparative HPLC)
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for PROTAC synthesis via CuAAC.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized POI ligand in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized POI ligand solution.
-
Add the this compound solution. A slight molar excess (1.1-1.5 equivalents) of the azide or alkyne may be used to drive the reaction to completion.
-
If using a copper-chelating ligand, add it to the reaction mixture.
-
Add the CuSO4 solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentration of reactants should be in the millimolar range.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., water or brine) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or silica (B1680970) gel column chromatography to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
-
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a desired period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Determine the DC50 and Dmax values from the resulting dose-response curve using non-linear regression analysis.[9]
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. Its azide functionality allows for the efficient and modular assembly of PROTAC libraries via click chemistry, facilitating the rapid exploration of structure-activity relationships. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel therapeutic agents. The enhanced stability and potential for improved potency make lenalidomide-based linkers an attractive choice for next-generation PROTAC development.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Lenalidomide 4'-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecular fragments.[1][2] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This application note details the use of Lenalidomide 4'-PEG2-azide in CuAAC reactions. Lenalidomide is a potent immunomodulatory drug that functions as a molecular glue by recruiting specific protein targets to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their degradation.[3] The incorporation of a PEG2-azide linker onto the Lenalidomide scaffold allows for its facile conjugation to molecules containing a terminal alkyne. This enables the straightforward synthesis of a variety of chemical biology tools, including Proteolysis Targeting Chimeras (PROTACs), fluorescently labeled probes, and affinity reagents.[2][4]
These protocols and notes are intended to serve as a comprehensive guide for the successful application of this versatile bioconjugation technique.
Biological Context: Lenalidomide's Mechanism of Action
Lenalidomide exerts its therapeutic effects through a novel mechanism of action: the modulation of the CRL4-CRBN E3 ubiquitin ligase complex's substrate specificity. By binding to the CRBN substrate receptor, Lenalidomide induces the recruitment of "neo-substrate" proteins, most notably the lymphoid transcription factors IKZF1 and IKZF3. This induced proximity leads to the ubiquitination of these transcription factors by the E3 ligase complex, marking them for subsequent degradation by the 26S proteasome. The degradation of these key factors is central to Lenalidomide's potent anti-myeloma activity. The ability to attach other molecular entities to Lenalidomide via the PEG2-azide linker provides a powerful strategy for hijacking this cellular degradation machinery to eliminate other proteins of interest.
Experimental Protocols
This section provides a detailed, representative protocol for the CuAAC reaction of this compound with a model alkyne-containing molecule, Propargyl-Glycine.
Materials and Reagents
| Reagent | Example Supplier | Purity |
| This compound | Tocris Bioscience | ≥95% |
| Propargyl-Glycine | Sigma-Aldrich | ≥98% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Fisher Scientific | ACS Grade |
| Sodium Ascorbate (B8700270) | Acros Organics | ≥99% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | TCI America | >95% |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Thermo Scientific | ≥99.9% |
| Deionized Water (18.2 MΩ·cm) | In-house | High Purity |
| Acetonitrile (ACN), HPLC Grade | VWR | HPLC Grade |
| Formic Acid, LC-MS Grade | Pierce | LC-MS Grade |
Stock Solution Preparation
-
10 mM this compound: Dissolve 4.16 mg of this compound (MW: 416.44 g/mol ) in 1.0 mL of anhydrous DMSO.
-
10 mM Propargyl-Glycine: Dissolve 1.13 mg of Propargyl-Glycine (MW: 113.1 g/mol ) in 1.0 mL of deionized water.
-
50 mM Copper(II) Sulfate: Dissolve 12.5 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
100 mM Sodium Ascorbate: Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Note: This solution should be prepared fresh immediately before use.
-
50 mM THPTA: Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.
CuAAC Reaction Protocol
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the 10 mM this compound stock solution (1.0 µmol, 1.0 eq).
-
Add 110 µL of the 10 mM Propargyl-Glycine stock solution (1.1 µmol, 1.1 eq).
-
Add 750 µL of a 1:1 (v/v) mixture of deionized water and DMSO to achieve a final reaction volume of approximately 1 mL.
-
Add 10 µL of the 50 mM THPTA stock solution (0.5 µmol, 0.5 eq).
-
Add 10 µL of the 50 mM Copper(II) Sulfate stock solution (0.5 µmol, 0.5 eq).
-
Gently vortex the mixture.
-
Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate stock solution (2.0 µmol, 2.0 eq).
-
Briefly vortex the reaction mixture and allow it to proceed at room temperature for 1-2 hours.
Reaction Work-up and Purification
The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent. Upon completion, the reaction mixture can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the desired triazole conjugate.
Data Presentation
The following tables summarize typical reaction parameters and expected analytical data for the synthesis of the Lenalidomide-PEG2-triazole-Glycine conjugate.
Table 1: CuAAC Reaction Parameters
| Parameter | Recommended Condition |
| Limiting Reagent | This compound |
| Equivalents of Alkyne | 1.1 - 1.2 |
| Copper(II) Sulfate | 0.1 - 0.5 eq. |
| Copper Ligand (THPTA) | 0.5 - 1.0 eq. |
| Reducing Agent (Sodium Ascorbate) | 1.0 - 5.0 eq. |
| Solvent System | DMSO/Water (1:1) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Table 2: Example Characterization Data for the Triazole Product
| Analysis Method | Expected Result |
| LC-MS | |
| Expected Mass [M+H]⁺ | 530.23 g/mol |
| Observed Mass [M+H]⁺ | 530.2 g/mol |
| Purity (by UV at 254 nm) | >95% |
| Yield | |
| Isolated Yield | 80-95% (typical) |
Characterization Methods
LC-MS Analysis
-
Chromatography System: Agilent 1260 Infinity II HPLC or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive ion mode
NMR Spectroscopy
For unambiguous structural confirmation of the purified product, ¹H and ¹³C NMR spectroscopy should be performed. The formation of the 1,4-disubstituted triazole ring is confirmed by the appearance of a characteristic singlet proton resonance between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: Simplified signaling pathway of Lenalidomide's action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
Revolutionizing Bioconjugation: Applications of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This metal-free click chemistry reaction relies on the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage.[3] Its biocompatibility and efficiency have led to widespread adoption across diverse fields, including drug development, proteomics, glycobiology, and materials science.[3][4]
These application notes provide an overview of key SPAAC applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in leveraging this powerful technology.
Key Applications of SPAAC
SPAAC's versatility has enabled significant advancements in several key research areas:
-
Drug Development: SPAAC is instrumental in the construction of antibody-drug conjugates (ADCs), allowing for the site-specific attachment of potent cytotoxic drugs to monoclonal antibodies. This precise control over conjugation yields homogeneous ADCs with improved therapeutic indices.[5] The reaction is also employed in the development of targeted drug delivery systems and for creating radiopharmaceuticals.[5]
-
Proteomics: In chemical proteomics, SPAAC facilitates the identification and characterization of post-translationally modified proteins and the profiling of enzyme activities.[6] By metabolically incorporating azide- or alkyne-modified amino acids into proteins, researchers can subsequently use SPAAC to attach probes for enrichment and mass spectrometry-based identification.[7]
-
Glycobiology: The study of glycans has been revolutionized by SPAAC. Metabolic labeling with azide-modified sugars allows for the visualization and analysis of glycans on the surface of living cells, providing insights into their roles in health and disease.[8][9]
-
Live-Cell Imaging: The bioorthogonal nature of SPAAC makes it ideal for imaging dynamic processes in living cells. Proteins, glycans, and other biomolecules can be tagged with fluorescent probes via SPAAC to track their localization and trafficking in real-time.[10]
-
Materials Science: SPAAC is utilized for the functionalization of material surfaces, enabling the immobilization of biomolecules for applications in biosensing and biocompatible coatings.[11] It is also used in the synthesis of functional polymers and hydrogels.[11]
Quantitative Data: Comparison of SPAAC Reagents
The kinetics of the SPAAC reaction are highly dependent on the structure of the cyclooctyne. The choice of reagent is a critical consideration for experimental design, balancing reactivity with stability and solubility. The following tables summarize the second-order rate constants for commonly used cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, good stability, commonly used. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity, good for general applications. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, less hydrophobic than DBCO and DIBO. |
| Difluorinated cyclooctyne | DIFO | High reactivity | Electron-withdrawing fluorine groups enhance reaction rate. |
| Biarylazacyclooctynone | BARAC | High reactivity | Among the most reactive cyclooctynes. |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.
Experimental Protocols
The following are detailed protocols for common applications of SPAAC.
Protocol 1: Labeling of Cell Surface Glycoproteins via SPAAC
This protocol describes the metabolic labeling of cell surface sialic acids with an azide-containing sugar followed by fluorescent labeling using a DBCO-functionalized dye.
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to ~70-80% confluency.
-
Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.
-
-
SPAAC Labeling:
-
Gently wash the cells twice with ice-cold PBS.
-
Prepare a solution of the DBCO-functionalized dye in PBS at a final concentration of 10-50 µM.
-
Incubate the cells with the dye solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with ice-cold PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the labeled cells by flow cytometry or visualize by fluorescence microscopy.
-
Protocol 2: SPAAC-Mediated Antibody-Drug Conjugation
This protocol outlines the conjugation of an azide-modified cytotoxic drug to a DBCO-functionalized antibody.
Materials:
-
Antibody of interest
-
DBCO-NHS ester
-
Azide-modified cytotoxic drug
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Antibody Functionalization with DBCO:
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution in PBS. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess DBCO-NHS ester using an SEC column equilibrated with PBS.
-
-
SPAAC Conjugation:
-
Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO).
-
Add a 3-5 fold molar excess of the azide-modified drug to the DBCO-functionalized antibody.
-
Incubate the reaction for 4-12 hours at room temperature or 4°C with gentle mixing.
-
-
Purification and Characterization:
-
Purify the resulting ADC using an SEC column to remove the excess drug.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizations
The following diagrams illustrate key workflows and relationships in SPAAC applications.
References
- 1. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native top-down proteomics reveals EGFR-ERα signaling crosstalk in breast cancer cells dissociates NUTF2 dimers to modulate ERα signaling and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native top-down proteomics reveals EGFR–ERα signaling crosstalk in breast cancer cells dissociates NUTF2 dimers to modulate ERα signaling and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Note & Protocol: Conjugation of Lenalidomide 4'-PEG2-azide to a Target Protein Ligand for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Lenalidomide (B1683929) is a well-established immunomodulatory drug that acts as a "molecular glue" by recruiting neosubstrate proteins to the Cereblon (CRBN) component of the CRL4-CRBN E3 ligase complex.[3][4]
Lenalidomide 4'-PEG2-azide is a functionalized CRBN ligand designed as a key building block for PROTAC development.[5][6][7] It incorporates the lenalidomide moiety for CRBN recruitment, a flexible PEG2 linker, and a terminal azide (B81097) group. This azide serves as a chemical handle for covalent conjugation to a ligand targeting a specific protein of interest. The conjugation is typically achieved through highly efficient and bioorthogonal "click chemistry" reactions.[8][9]
This document provides detailed protocols for conjugating this compound to a target protein ligand functionalized with an alkyne group, utilizing either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
PROTAC Mechanism of Action
The ultimate goal of the conjugation is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade a specific target protein. The diagram below illustrates this mechanism.
Experimental Principles & Workflow
The conjugation of this compound to a target protein ligand relies on the formation of a stable triazole ring via an azide-alkyne cycloaddition.[10] This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a terminal alkyne on the target ligand and a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[11][12][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target ligand.[][15] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic metal catalyst, which makes it ideal for applications in living systems.[15][16]
Data Presentation
Comparison of Conjugation Chemistries
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper(I))[] | No[] |
| Biocompatibility | Potentially cytotoxic due to copper, may not be suitable for in vivo reactions without specific ligands.[17] | Highly biocompatible, suitable for live-cell and in vivo applications.[15][16] |
| Ligand Functional Group | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[8] |
| Reaction Kinetics | Generally very fast (minutes to a few hours).[10] | Kinetics vary with cyclooctyne structure, can range from fast to moderate (1-24 hours).[16][18] |
| Byproducts | Minimal byproducts.[] | Minimal byproducts. |
| Primary Advantage | High efficiency and speed. | Copper-free, bioorthogonal.[15] |
Representative Reaction Parameters
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Lenalidomide-Azide Conc. | 1 - 10 mM | 1 - 10 mM |
| Alkyne-Ligand Conc. | 1 - 10 mM | 1 - 10 mM |
| Molar Ratio (Azide:Alkyne) | 1.1 : 1 | 1.1 - 1.5 : 1[16] |
| CuSO₄ Conc. | 0.1 - 1 mM | N/A |
| Reducing Agent (Na-Ascorbate) | 1 - 5 mM (5-10 eq. to Cu)[12] | N/A |
| Copper Ligand (e.g., THPTA) | 0.5 - 5 mM (5 eq. to Cu)[11][17] | N/A |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C[16] |
| Typical Reaction Time | 30 - 120 minutes[19] | 1 - 24 hours[16] |
| Typical Solvent | Aqueous Buffer / DMSO co-solvent | Aqueous Buffer / DMSO co-solvent |
Experimental Protocols
Note: The target protein ligand must first be functionalized with either a terminal alkyne (for CuAAC) or a strained alkyne like DBCO (for SPAAC). This procedure is ligand-specific and is not covered in this protocol.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 50 mM.
-
Dissolve the alkyne-functionalized target ligand in DMSO or an appropriate buffer to a stock concentration of 50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized ligand solution. Dilute with PBS to bring the final reaction concentration to 5 mM.
-
Add 1.1 molar equivalents of the this compound stock solution to the tube.
-
Vortex briefly to mix.
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the catalyst premix. For a 500 µL final reaction volume, combine 12.5 µL of 20 mM CuSO₄ stock and 25 µL of 50 mM THPTA stock.[11]
-
Note: Premixing the copper and the stabilizing ligand prevents copper precipitation in phosphate (B84403) buffers and protects biomolecules.[11]
-
-
Initiate the Reaction:
-
Add the catalyst premix to the main reaction tube.
-
Add 25 µL of freshly prepared 100 mM Sodium Ascorbate stock solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[12] The final concentration of ascorbate will be 5 mM.
-
The final reaction volume should be adjusted with PBS/DMSO as needed. Ensure the final DMSO concentration is kept low if the ligand is sensitive.
-
-
Incubation:
-
Cap the tube tightly.
-
Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker. Protect from light.[19]
-
-
Reaction Quench & Purification:
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Proceed immediately to purification. The crude reaction mixture can be purified using reverse-phase HPLC (RP-HPLC) to isolate the final PROTAC conjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a target ligand functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
DBCO-functionalized target protein ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 50 mM.
-
Dissolve the DBCO-functionalized target ligand in DMSO to a stock concentration of 50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized ligand solution. Dilute with PBS to achieve a final reaction concentration of 5 mM.
-
Add 1.2 molar equivalents of the this compound stock solution to the tube.[16]
-
Vortex gently to ensure thorough mixing.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), the crude mixture can be directly purified.
-
Purify the final PROTAC conjugate using RP-HPLC.
-
Purification and Characterization
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying small-molecule conjugates. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid) is typically used to separate the final product from unreacted starting materials and byproducts.[20]
-
Size-Exclusion Chromatography (SEC): If conjugating to a much larger molecule like a peptide or small protein, SEC can be used to separate the higher molecular weight conjugate from smaller unreacted molecules.[21]
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for confirming the successful synthesis of the conjugate. The observed mass should correspond to the calculated exact mass of the desired PROTAC molecule.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A pure sample should show a single major peak at the expected retention time.
Decision Logic for Protocol Selection
The choice between CuAAC and SPAAC depends critically on the nature of the target ligand and the intended application of the final PROTAC.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. researchgate.net [researchgate.net]
Application Notes: Synthesis and Evaluation of a BRD4 Degrader Utilizing a Lenalidomide Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a critical regulator of gene transcription.[1] Its role in the expression of key oncogenes, such as c-Myc, makes it a compelling target for cancer therapy.[2] While traditional small molecule inhibitors can block the function of BRD4, a newer and often more effective strategy is targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).[3]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4]
This document provides detailed application notes and protocols for the synthesis and evaluation of a BRD4 degrader that employs a derivative of lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Mechanism of Action
The BRD4 degrader operates by inducing proximity between BRD4 and the CRBN E3 ligase. This ternary complex formation triggers the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.[1] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained downstream effect, including the suppression of c-Myc expression.[2][6]
Data Presentation
The efficacy of BRD4 degraders is typically assessed by their degradation potency (DC50) and their anti-proliferative activity (IC50). The following tables summarize representative data for various BRD4 degraders that utilize a lenalidomide-based ligand.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| ARV-825 | Burkitt's Lymphoma | <1 | >90 | Not Specified | [6] |
| dBET1 | MV4;11 (AML) | Not Specified | Not Specified | Not Specified | [7] |
| PROTAC 21 | THP-1 (Monocytic Leukemia) | Not Specified | Not Specified | Not Specified | [2][8] |
| QCA570 | 5637 (Bladder Cancer) | ~1 | >90 | 9 | [9] |
| Compound | Cell Line | IC50/GI50 (nM) | Time (h) | Reference |
| ARV-825 | HGC27 (Gastric Cancer) | ~10 | 72 | [7] |
| dBET1 | MV4;11 (AML) | 140 | 24 | [7] |
| PROTAC 21 | THP-1 (Monocytic Leukemia) | 810 | 24 | [2][8] |
| PROTAC 36 | PANC-1 (Pancreatic Cancer) | 103 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4 Degrader (ARV-825 as an example)
This protocol outlines a potential synthetic route for ARV-825, a well-characterized BRD4 degrader. The synthesis involves the preparation of a lenalidomide-linker moiety and its subsequent coupling to a BRD4 ligand.
Step 1: Synthesis of Lenalidomide-Linker Moiety
-
Alkylation of Lenalidomide : React lenalidomide with a suitable bifunctional linker precursor (e.g., a halo-PEG-acid) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).[10][11] The reaction is typically carried out at room temperature overnight.
-
Purification : Purify the resulting lenalidomide-linker conjugate by flash chromatography on silica (B1680970) gel.
Step 2: Coupling with BRD4 Ligand
-
Activation of Carboxylic Acid : Activate the carboxylic acid group on the lenalidomide-linker moiety using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in DMF.
-
Amide Bond Formation : Add the BRD4 ligand (e.g., an amino-functionalized derivative of OTX015) to the activated linker and stir the reaction at room temperature until completion, monitored by LC-MS.
-
Final Purification : Purify the final PROTAC compound by preparative reverse-phase HPLC to obtain the desired product with high purity.
Step 3: Characterization
-
Confirm the structure and identity of the synthesized BRD4 degrader using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein in cultured cells following treatment with the synthesized degrader.[1]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231)[1]
-
Synthesized BRD4 degrader (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the BRD4 degrader (e.g., 1 nM to 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control (GAPDH).[1]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the BRD4 degrader on cell proliferation.[12][13]
Materials:
-
96-well plates
-
Cells and culture medium
-
Synthesized BRD4 degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density.[13]
-
Compound Treatment : Treat the cells with serial dilutions of the BRD4 degrader for a specified duration (e.g., 72 hours).[12]
-
MTT Addition : Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Measure the absorbance at 492 nm or 570 nm using a microplate reader.[12][15]
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between BRD4 and CRBN.[16][17]
Materials:
-
Treated cell lysates
-
Anti-BRD4 antibody or anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation : Incubate cell lysates with an anti-BRD4 antibody (or anti-CRBN antibody) overnight at 4°C.
-
Bead Binding : Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing : Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution : Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis : Analyze the eluted samples by Western blotting, probing for the presence of both BRD4 and CRBN to confirm their co-immunoprecipitation and thus the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Lenalidomide 4'-PEG2-azide in Hematological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone therapy for several hematological malignancies, including multiple myeloma and myelodysplastic syndromes.[1][2] Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), leading to the targeted degradation of specific proteins, such as the lymphoid transcription factors IKZF1 and IKZF3.[2][3][4] This has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific proteins of interest.
Lenalidomide 4'-PEG2-azide is a critical research tool for the development of novel PROTACs. It comprises the CRBN-binding moiety (lenalidomide), a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group.[5][6] The azide group allows for straightforward conjugation to a target protein ligand via "click chemistry," creating a PROTAC designed to induce the degradation of a specific protein implicated in hematological cancers.[5]
These application notes provide a comprehensive overview of the use of this compound in hematological cancer research, including detailed protocols for PROTAC synthesis and cellular characterization.
Key Applications in Hematological Cancer Research
The primary application of this compound is in the creation of PROTACs to target and degrade proteins that drive the growth and survival of hematological cancer cells. Key therapeutic targets include:
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[7] PROTACs that recruit CRBN to degrade BRD4 have shown potent anti-proliferative effects in various hematological malignancies, including multiple myeloma and acute myeloid leukemia.[8][7]
-
Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3): As natural substrates of the lenalidomide-CRBN complex, IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells.[3][4] Developing more potent and selective degraders of these transcription factors is an active area of research.
-
Other Kinases and Nuclear Proteins: The versatility of the PROTAC approach allows for the targeting of a wide range of other proteins implicated in hematological cancers, such as various kinases and other nuclear factors.
Data Presentation
Table 1: Representative Lenalidomide-Based PROTACs and their Activity in Hematological Cancer Cell Lines
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Hematological Cancer Cell Line | IC50 / DC50 | Reference |
| ARV-825 | BRD4 | Pomalidomide | Proprietary | Burkitt's Lymphoma (BL) | IC50: 100 nM (BRD4 degradation) | [8] |
| Compound 21 | BRD4 | Lenalidomide/Pomalidomide | Dihydroquinazolinone-based | Monocyte Lymphoma (THP-1) | IC50: 0.81 µM (cell growth) | [7] |
| MGD-C9 | IKZF1/3 | Lenalidomide derivative | Proprietary | Multiple Myeloma | Submicromolar potency | [9] |
Note: IC50 refers to the half-maximal inhibitory concentration, while DC50 refers to the half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Synthesis of a Lenalidomide-Based PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand for a target protein of interest (e.g., a BRD4 inhibitor).
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Reaction vials
-
Stir plate and stir bars
-
HPLC for purification and analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Click Chemistry Reaction:
-
In a clean reaction vial, add the alkyne-functionalized target protein ligand (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the copper ligand (TBTA or THPTA) to a final concentration of 0.1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours with stirring.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by analytical HPLC or LC-MS.
-
Once the reaction is complete, purify the PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.
-
Protocol 2: In vitro Evaluation of a Lenalidomide-Based PROTAC in Hematological Cancer Cells
This protocol outlines the steps to assess the biological activity of a newly synthesized PROTAC in a relevant hematological cancer cell line (e.g., MM.1S for multiple myeloma, THP-1 for acute myeloid leukemia).
Materials:
-
Synthesized PROTAC
-
Hematological cancer cell line (e.g., MM.1S, THP-1)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well and 6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against the target protein (e.g., BRD4), CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
Part A: Target Protein Degradation Assay (Western Blot)
-
Cell Seeding: Seed the hematological cancer cells in 6-well plates at a density of 0.5 - 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for CRBN and a loading control to ensure equal protein loading and to confirm that the degradation is CRBN-dependent.
-
Part B: Cell Viability Assay
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of a Lenalidomide-based PROTAC.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. OR | Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines [techscience.com]
Application Notes and Protocols: A Guide to Experimental Design for Targeted Protein Degradation Assays
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool for both basic research and drug development.[2] This approach has the potential to address targets previously considered "undruggable."[1][3]
The most prominent TPD modality involves Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules with two key components: one end binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[2][5] The cell's primary machinery for this process is the Ubiquitin-Proteasome System (UPS), where polyubiquitinated proteins are recognized and degraded by the 26S proteasome.[6][7][8] Another major cellular degradation route is the autophagy-lysosome pathway, which is also being explored for TPD strategies.[7][8][9]
This document provides a comprehensive guide to the experimental design of key assays used to characterize and validate novel protein degraders, complete with detailed protocols and data presentation guidelines.
Experimental Workflow: From Degradation to Mechanism
A typical workflow for evaluating a novel protein degrader involves a series of assays to confirm its potency, efficacy, and mechanism of action. This multi-step process ensures that the observed protein depletion is a direct result of the intended degradation pathway.
Step 1: Quantifying Target Protein Degradation
The initial and most critical step is to determine if the compound leads to the degradation of the target protein. The primary metrics for this are the DC50 (the concentration of the degrader that results in 50% degradation of the target) and Dmax (the maximum percentage of protein degradation achieved).[10][11]
Protocol 1: Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique for visualizing and quantifying the reduction in target protein levels.[4]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer with inhibitors. Keep samples on ice to prevent protein degradation.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.[4]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[4]
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Protocol 2: HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT system is a sensitive, luminescence-based assay ideal for high-throughput screening. It involves tagging the endogenous target protein with an 11-amino-acid HiBiT peptide using CRISPR/Cas9. This tag complements a larger LgBiT protein to form a functional NanoLuc® luciferase, producing a luminescent signal proportional to the target protein amount.[15][16][17]
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged protein of interest
-
LgBiT protein and Nano-Glo® Live Cell Substrate
-
PROTAC compound and vehicle control
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Methodology:
-
Cell Plating: Seed the HiBiT-tagged cells in assay plates and allow them to attach.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time course (e.g., 2 to 24 hours) at 37°C.
-
Lysis or Live-Cell Detection:
-
Lytic Endpoint: Add a detection reagent containing LgBiT protein, substrate, and lysis buffer. Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Live-Cell Kinetic: Add LgBiT protein and a live-cell substrate to the media before or during compound addition to measure degradation in real-time.[16][18]
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control wells. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax.[16][18]
Data Presentation: Degradation Parameters
Summarize the quantitative degradation data in a clear, tabular format for easy comparison across different compounds or cell lines.
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Method |
| Degrader-A | Cell Line X | Protein Y | 15.2 | 92 | Western Blot |
| Degrader-A | Cell Line Z | Protein Y | 25.8 | 85 | Western Blot |
| Degrader-B | Cell Line X | Protein Y | 5.1 | 95 | HiBiT Assay |
| Control-C | Cell Line X | Protein Y | >1000 | <10 | HiBiT Assay |
Step 2: Confirming Ternary Complex Formation
A key step in the PROTAC mechanism is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[19] Assays that measure this proximity are crucial for mechanistic validation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method for this purpose.[20][21][22]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity between a NanoLuc®-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) in live cells.[23][24]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)
-
NanoBRET® Nano-Glo® Substrate (donor substrate)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring filtered luminescence
Methodology:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Plate the transfected cells into assay plates and incubate for 24 hours.
-
Acceptor Labeling: Equilibrate cells with Opti-MEM containing the HaloTag® NanoBRET® 618 Ligand for 1 hour at 37°C. This allows the fluorescent ligand to covalently bind to the HaloTag® fusion protein.
-
Compound Treatment: Add serial dilutions of the PROTAC degrader to the wells.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Measurement: Read the plate immediately using a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm) simultaneously.[24]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates PROTAC-induced ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where an excess of binary complexes (PROTAC-POI or PROTAC-E3) prevents efficient ternary complex formation.[25]
Data Presentation: Ternary Complex Formation
| Compound | Target-Ligase Pair | EC50 (nM) | Max BRET Ratio | Hook Effect Observed |
| Degrader-A | POI-Y & CRBN | 55 | 0.85 | Yes (>500 nM) |
| Degrader-B | POI-Y & VHL | 120 | 0.62 | Yes (>1000 nM) |
| Control-C | POI-Y & CRBN | >10000 | 0.05 | No |
Step 3: Verifying Target Ubiquitination
To confirm that the PROTAC is functioning through the UPS, it is essential to show that it induces the ubiquitination of the target protein.
Protocol 4: In-Cell Ubiquitination Assay
This protocol uses immunoprecipitation (IP) to isolate the target protein, followed by a western blot to detect conjugated ubiquitin.
Materials:
-
Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1-2% SDS) to disrupt non-covalent protein interactions[26]
-
Dilution buffer (e.g., Triton-based)
-
Antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin (e.g., P4D1 or FK2) for western blotting
Methodology:
-
Cell Treatment: Treat cells with the PROTAC compound for a short period (e.g., 1-4 hours). Include a co-treatment with a proteasome inhibitor like MG132 for the last 2-4 hours to allow ubiquitinated proteins to accumulate.[25]
-
Denaturing Lysis: Lyse cells in a strong denaturing buffer (e.g., 2% SDS) and boil the lysates to dissociate protein complexes.[26]
-
Dilution and IP: Dilute the lysates at least 10-fold with a non-denaturing buffer to reduce the SDS concentration. Incubate the diluted lysate with an antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Capture and Wash: Add Protein A/G beads to capture the immune complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads using sample buffer and boiling. Perform a western blot on the immunoprecipitated samples, probing with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.[25]
Step 4: Verifying Target Engagement
Target engagement assays confirm that the degrader physically interacts with its intended protein target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[27][28] It is based on the principle that ligand binding can alter the thermal stability of a protein.[29][30][31]
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cultured cells
-
PROTAC compound and vehicle control
-
PBS
-
Liquid nitrogen and heat block or PCR thermocycler
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
Centrifuge for separating soluble and precipitated fractions
-
Western blot or ELISA reagents for protein quantification
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle for a defined period.
-
Heating: Aliquot the treated cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation.
-
Lysis: Lyse the cells, typically through repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing properly folded, stable protein) from the precipitated, denatured protein fraction by high-speed centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound has bound to and stabilized the target protein, confirming engagement.[29]
Data Presentation: CETSA Results
| Compound | Target Protein | Tm (Vehicle) (°C) | Tm (Compound) (°C) | ΔTm (°C) |
| Degrader-A | Protein Y | 52.1 | 56.3 | +4.2 |
| Off-Target-X | Protein Y | 52.1 | 52.0 | -0.1 |
Step 5: Assessing Selectivity with Proteomics
A crucial final step is to assess the selectivity of the degrader. Global proteomics using mass spectrometry is the gold standard for identifying unintended "off-target" proteins that are also degraded.[3][32] This involves treating cells with the degrader and quantifying changes across the entire proteome compared to a vehicle control.[33] This ensures that the observed biological effects are due to the degradation of the intended target and not other proteins.
References
- 1. Targeted Protein Degradation: Unlocking the Therapeutic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeted Protein Degradation | Biognosys [biognosys.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation - vipergen [vipergen.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. westernblot.cc [westernblot.cc]
- 15. Target Degradation [ch.promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. 三重複合体の形成 [promega.jp]
- 20. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 22. NanoBRET® PPI Starter Systems [promega.com]
- 23. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 25. benchchem.com [benchchem.com]
- 26. Ubiquitination assay [bio-protocol.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 32. Targeted Protein Degraders | Bruker [bruker.com]
- 33. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. Lenalidomide-based PROTACs are a prominent class of these molecules, utilizing a derivative of lenalidomide (B1683929) or its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This recruitment facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity and mechanism of action of lenalidomide-based PROTACs. The described assays will enable researchers to assess target protein degradation, evaluate cellular viability, and confirm target engagement.
Core Assays and Data Presentation
The efficacy and characterization of a lenalidomide-based PROTAC are typically evaluated through a series of key in-cell experiments. The following table summarizes the primary assays and the key quantitative data generated from each.
| Assay | Purpose | Key Quantitative Data |
| Western Blot | To quantify the degradation of the target protein. | DC50: The concentration of PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.[7][8] |
| Cell Viability Assay (e.g., CellTiter-Glo®) | To determine the cytotoxic effect of the PROTAC on cells. | IC50: The concentration of PROTAC that inhibits cell growth by 50%. |
| Target Engagement Assay (e.g., NanoBRET™) | To confirm the formation of the ternary complex in live cells. | EC50: The concentration of PROTAC that results in 50% of the maximum ternary complex formation. |
| Ubiquitination Assay | To verify that the target protein is ubiquitinated prior to degradation. | Fold increase in ubiquitinated target protein. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of lenalidomide-based PROTACs and the general experimental workflow for their characterization.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the quantification of target protein degradation following treatment with a lenalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Lenalidomide-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[9]
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[7][9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for assessing the effect of the PROTAC on cell proliferation and viability.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Lenalidomide-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the desired concentrations of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target protein fused to NanoLuc® luciferase (donor)
-
Expression vector for HaloTag®-CRBN (acceptor)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Lenalidomide-based PROTAC stock solution (in DMSO)
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors using a suitable transfection reagent. Plate the transfected cells in a white 96-well plate.
-
PROTAC and Ligand Addition: After 24 hours, add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration. Then, add serial dilutions of the lenalidomide-based PROTAC.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (618 nm).
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct the raw ratios by subtracting the average ratio from vehicle-only control wells.
-
Plot the corrected NanoBRET™ ratio against the log of the PROTAC concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 4: Target Protein Ubiquitination Assay
This protocol confirms that the target protein is ubiquitinated upon PROTAC treatment.
Materials:
-
Materials from Protocol 1 (Western Blot)
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation (e.g., 5x DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.[14]
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells as described in Protocol 1.
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
-
-
Data Analysis: Compare the intensity of the ubiquitin smear in the PROTAC-treated samples to the control samples to confirm an increase in target protein ubiquitination.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the cellular characterization of lenalidomide-based PROTACs. By systematically evaluating target degradation, cell viability, and the mechanism of action, researchers can effectively advance the development of these promising therapeutic agents. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating informed decision-making in the drug discovery process.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies Using Lenalidomide 4'-PEG2-azide Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a cornerstone in the design of many PROTACs.
"Lenalidomide 4'-PEG2-azide" is a functionalized CRBN ligand incorporating a short polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group. This building block is designed for the straightforward synthesis of PROTACs via 'click chemistry' or other azide-reactive conjugations to a POI-binding ligand. These application notes provide a comprehensive guide for the design and execution of in vivo animal studies using PROTACs synthesized from this versatile linker. While specific in vivo data for a PROTAC with this exact linker is not yet extensively published, the following protocols and data are based on established methodologies for similar CRBN-recruiting PROTACs and serve as a robust framework for preclinical research.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1][2] The degradation of the POI subsequently modulates downstream signaling pathways, leading to the desired therapeutic effect, such as inhibition of tumor growth.
Data Presentation: Representative In Vivo Data for Lenalidomide-Based PROTACs
The following tables summarize representative quantitative data from in vivo studies of various Lenalidomide-based PROTACs targeting different proteins. This data is intended to provide a general framework for expected outcomes.
Table 1: Representative Pharmacokinetic Parameters of Lenalidomide-Based PROTACs in Mice
| PROTAC Target | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
|---|---|---|---|---|---|---|---|
| BRD4 | 50 | IP | ~3000 | 2 | Not Reported | Not Reported | [3] |
| BCR-ABL | 1-10 | Not Specified | Not Reported | Not Reported | Not Reported | 2.5 | [4] |
| Generic PROTAC | 5 | IP | 94.1 | Not Reported | Not Reported | 0.481 | [5] |
| Generic PROTAC | 5 | SC | 221 | Not Reported | Not Reported | 1.58 |[5] |
Table 2: Representative In Vivo Efficacy of Lenalidomide-Based PROTACs in Xenograft Models
| PROTAC Target | Animal Model | Cell Line | Dose (mg/kg) & Schedule | Route | Tumor Growth Inhibition (TGI) (%) | Reference |
|---|---|---|---|---|---|---|
| BRD4 | Mouse Xenograft | MV4;11 (AML) | 50, daily for 14 days | IP | Significant reduction in tumor size | [1] |
| BRD4 | Mouse Xenograft | CCRF (T-ALL) | Not Specified | Not Specified | Significant tumor growth reduction | [1] |
| ALK | Mouse Xenograft | H3122 | 25-50 | Not Specified | 37-48 | [3] |
| BCR-ABL | Mouse Xenograft | K562 | 1-10, daily for 10 days | Not Specified | Significant tumor regression |[3] |
Table 3: Representative In Vivo Pharmacodynamic (Target Degradation) Data
| PROTAC Target | Animal Model | Tissue | Dose (mg/kg) | Time Point | % Target Degradation | Reference |
|---|---|---|---|---|---|---|
| BRD4 | Mouse Xenograft | Tumor | Not Specified | Not Specified | Significant | [1] |
| ALK | Mouse Xenograft | Tumor | 50 | Not Specified | Significant | [6] |
| BCR-ABL | Mouse Xenograft | Tumor | Not Specified | Not Specified | Significant |[3] |
Experimental Protocols
The successful in vivo evaluation of a PROTAC synthesized from "this compound" requires a systematic approach encompassing pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies.
Protocol 1: In Vivo Formulation Preparation
The poor solubility of many PROTACs necessitates careful formulation for in vivo administration.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes and syringes
Procedure:
-
Prepare a stock solution by dissolving the PROTAC in a minimal amount of DMSO.
-
Add PEG300 and Tween-80 to the DMSO stock solution and vortex until homogeneous.
-
Slowly add saline or PBS dropwise while continuously vortexing to form a clear and stable solution.
-
A common vehicle formulation consists of 5-10% DMSO, 40% PEG300, 5% Tween-80, and 45-50% saline/PBS. The final concentration should be calculated based on the desired dose and a typical injection volume (e.g., 100-200 µL for a mouse).
Protocol 2: Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (e.g., 1-10 million cells per 100-200 µL). A 1:1 mixture with Matrigel can enhance initial tumor growth.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
Protocol 3: In Vivo Efficacy Study
Procedure:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Administer the formulated PROTAC or vehicle control via the chosen route (e.g., intraperitoneal injection) according to the predetermined dose and schedule.
-
Monitor animal body weight and general health throughout the study as indicators of toxicity.
-
The study endpoint is typically defined by a maximum tumor volume or a predetermined study duration.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis.
Protocol 4: Pharmacokinetic (PK) Analysis
Procedure:
-
Administer a single dose of the PROTAC to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the PROTAC concentration in the plasma samples using a validated LC-MS/MS method.
Protocol 5: Pharmacodynamic (PD) Analysis
Procedure:
-
At the study endpoint or at various time points post-dosing, euthanize the animals and harvest tumors and/or other relevant tissues.
-
Prepare tissue lysates for Western blot analysis to determine the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Alternatively, fix the tumor tissue in formalin, embed in paraffin, and perform immunohistochemistry (IHC) to assess the expression and localization of the target protein.
Logical Relationships and Considerations
The successful in vivo application of a PROTAC derived from "this compound" depends on the interplay of several factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lenalidomide 4'-PEG3-azide | CAS 2399455-51-5 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide 4'-PEG2-azide handling and storage instructions.
Application Notes and Protocols for Drug Development Professionals
Lenalidomide (B1683929) 4'-PEG2-azide is a functionalized derivative of Lenalidomide, an immunomodulatory drug with potent anti-tumor activities. This building block is integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. By incorporating a terminal azide (B81097) group via a polyethylene (B3416737) glycol (PEG) linker, this compound facilitates covalent conjugation to a target protein ligand through "click chemistry," a highly efficient and specific bioorthogonal reaction.
This document provides detailed guidelines for the handling, storage, and application of Lenalidomide 4'-PEG2-azide, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Storage Data
Proper storage and handling are paramount to maintain the integrity and reactivity of this compound. The following table summarizes its key physicochemical properties and recommended storage conditions.
| Parameter | Value | Source(s) |
| Molecular Weight | 416.44 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₄N₆O₅ | --INVALID-LINK-- |
| Purity | ≥95% (HPLC) | --INVALID-LINK-- |
| Recommended Storage | Store at -20°C | --INVALID-LINK--, --INVALID-LINK-- |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | --INVALID-LINK-- |
| Solubility | Soluble in DMSO. For stock solutions, consider ultrasonic assistance. Hygroscopic nature of DMSO can affect solubility; use newly opened solvent. | --INVALID-LINK-- |
Handling and Safety Precautions
Lenalidomide, the parent compound of this derivative, is classified as a hazardous substance with reproductive toxicity.[1][2][3] Researchers must adhere to strict safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin contact.
-
Lab Coat: A protective lab coat is mandatory.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If handling the powder form, use a NIOSH/MSHA-approved respirator to avoid inhalation.[1]
Handling Guidelines:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid dust formation when handling the solid compound.[1]
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
Disposal:
Application in PROTAC Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound serves as a functionalized E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein.[5][6] Its terminal azide group is designed for conjugation with an alkyne-modified ligand of a target protein, forming a stable triazole linkage. This reaction, a cornerstone of "click chemistry," is widely used in the synthesis of PROTACs.[4][]
Experimental Protocol: Synthesis of a PROTAC via CuAAC
This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with an alkyne-bearing protein of interest (POI) ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the alkyne-functionalized POI ligand in a suitable anhydrous solvent (e.g., DMSO).
-
Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA) in degassed, deionized water or an appropriate buffer.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized POI ligand.
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound.
-
Add the copper-chelating ligand (e.g., THPTA).
-
Add the copper(II) sulfate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 molar equivalents relative to copper).
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired PROTAC molecule.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis via CuAAC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Lenalidomide Probes in Chemical Proteomics
Introduction
Lenalidomide (B1683929) is a thalidomide (B1683933) analog with significant therapeutic effects in treating hematological malignancies like multiple myeloma and del(5q) myelodysplastic syndrome.[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3][4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors IKZF1 and IKZF3, and casein kinase 1A1 (CK1α).[6][7][8][9]
Chemical proteomics serves as a powerful tool to elucidate the molecular targets and mechanisms of action of small molecules like lenalidomide.[10][11] By employing lenalidomide-based chemical probes, researchers can identify direct binding partners and proteins that are recruited to the CRBN complex in a drug-dependent manner.[3][12] These probes are typically designed with two key features: a reactive group for covalent crosslinking to target proteins and a reporter tag for enrichment and detection.[13]
Photo-affinity labeling (PAL) is a particularly effective strategy in chemical proteomics.[1][14] Lenalidomide probes equipped with a photo-affinity label (e.g., a diazirine) and an enrichment handle (e.g., an alkyne for click chemistry) allow for the capture of protein interactions in a cellular context upon UV irradiation.[1][3][4] This approach enables the unbiased identification of both known and novel targets, providing deeper insights into the drug's pleiotropic effects.[3][5]
Key Applications
-
Target Deconvolution and Validation: Lenalidomide probes are instrumental in identifying and validating the direct cellular targets of the drug. The development of "photo-lenalidomide" (pLen) has successfully captured known targets like CRBN and IKZF1 from multiple myeloma cells.[3][4][5]
-
Discovery of Novel Interactors: Chemical proteomics with lenalidomide probes can uncover novel protein interactors that are not necessarily degraded. For instance, eukaryotic translation initiation factor 3 subunit i (eIF3i) was identified as a novel target that forms a ternary complex with CRBN and lenalidomide but is not degraded.[3][4][5][12]
-
Mechanism of Action Studies: These probes help to dissect the signaling pathways affected by lenalidomide. By identifying the full spectrum of proteins whose interaction with CRBN is modulated by the drug, researchers can better understand its diverse biological effects, including immunomodulatory and anti-proliferative properties.[3][15]
-
Mapping Drug-Binding Sites: Photo-affinity probes can be used to map the specific binding sites of lenalidomide on its target proteins, providing valuable structural information for the rational design of next-generation therapeutics.[3]
Quantitative Data Summary
The following tables summarize quantitative data from chemical proteomics studies using lenalidomide probes.
Table 1: Target Protein Enrichment using Photo-Lenalidomide (pLen) in MM.1S Cells
This table presents data on the enrichment of proteins from multiple myeloma (MM.1S) cells treated with photo-lenalidomide (pLen). The enrichment ratio indicates the relative abundance of the protein in the pLen-treated sample compared to a control where pLen binding is competed with excess lenalidomide.
| Protein Target | Function | Enrichment Ratio (pLen vs. pLen + Len) | Reference |
| CRBN | E3 ligase substrate receptor | ~8.5 | [3] |
| IKZF1 | Lymphoid transcription factor | ~3.0 | [3] |
Table 2: Biological Activity of Photo-Lenalidomide (pLen) vs. Lenalidomide (Len)
This table compares the bioactivity of the photo-lenalidomide probe to the parent drug, demonstrating that the probe retains the key functional properties of lenalidomide.
| Assay | Cell Line | Metric | Lenalidomide | Photo-lenalidomide | Reference |
| IKZF1/IKZF3 Degradation | MM.1S | Western Blot | Comparable Degradation | Comparable Degradation | [3][15] |
| Anti-proliferative Activity | MM.1S | IC50 (5 days) | ~0.3 µM | ~0.5 µM | [15] |
| IL-2 Production | Jurkat | % IL-2 Positive Cells | ~15% | ~15% | [3][15] |
| TNF-α Suppression | RAW264.7 | Relative TNF-α Level | ~40% | ~40% | [15] |
Visualizations
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Photo-Affinity Labeling (PAL) and Target Identification
This protocol provides a detailed methodology for identifying cellular targets of lenalidomide using a photo-affinity probe like photo-lenalidomide (pLen).[1][3]
Materials:
-
Multiple Myeloma (MM.1S) or other relevant cell lines
-
Photo-lenalidomide (pLen) probe (with diazirine and alkyne functionalities)
-
Lenalidomide (for competition control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide (e.g., PEG4-biotin-azide)
-
Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (B86663) (CuSO₄)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells to a density of approximately 1x10⁶ cells/mL.
-
For each condition (Vehicle, pLen, pLen + Len), treat 20-50 million cells.
-
Pre-treat the competition sample with a 100-fold excess of lenalidomide for 1 hour.
-
Add pLen probe (e.g., 50 µM final concentration) to the "pLen" and "pLen + Len" samples. Add an equivalent volume of DMSO to the vehicle control.
-
Incubate all samples for 1 hour at 37°C.
-
-
Photo-Crosslinking:
-
Transfer cell suspensions to petri dishes.
-
Place on ice and irradiate with 365 nm UV light for 15-30 minutes to induce covalent crosslinking of the probe to its binding partners.[3]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation. This step attaches a biotin tag to the probe-crosslinked proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin magnetic beads to the lysate and incubate for 2 hours at room temperature to capture the biotinylated proteins.
-
Isolate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with wash buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.2% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.
-
-
On-Bead Protein Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating for 30 minutes in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Use a quantitative proteomics workflow (e.g., label-free quantification) to determine the relative abundance of each identified protein across the different samples.
-
Specific targets of the lenalidomide probe will be significantly enriched in the "pLen" sample compared to the "pLen + Len" competition sample.[3]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry for Lenalidomide 4'-PEG2-azide
Welcome to the technical support center for the optimization of click chemistry conditions involving Lenalidomide (B1683929) 4'-PEG2-azide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What type of click chemistry reaction is used for Lenalidomide 4'-PEG2-azide?
A1: this compound is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3] It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[4][5]
Q2: What are the essential reagents for a successful CuAAC reaction with this compound?
A2: The key components for a successful CuAAC reaction include:
-
This compound: Your azide-containing substrate.
-
Alkyne-functionalized molecule: Your reaction partner.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It can be generated in situ from a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[3][6]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[1][3][6]
-
Copper ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) is crucial to stabilize the Cu(I) catalyst, improve its solubility, and accelerate the reaction.[1][7][8][9]
-
Appropriate solvent: A variety of solvents can be used, with the choice depending on the solubility of your substrates. Common choices include DMSO, DMF, and aqueous buffers.[1][8]
Q3: What is the recommended starting molar ratio of reactants?
A3: A common starting point is to use a slight excess of one of the reactants, typically the less complex or more accessible one. For example, a molar ratio of 1:1.2 to 1:1.5 of this compound to your alkyne-containing molecule is a reasonable starting point. The catalyst, reducing agent, and ligand are used in sub-stoichiometric amounts relative to the limiting reactant.
Q4: How should I purify the final conjugate?
A4: Purification strategies depend on the scale of your reaction and the nature of your product. Common methods include:
-
Chromatography: Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography are often effective.[10][11]
-
Precipitation: For larger molecules like oligonucleotides or proteins, precipitation can be a viable method to remove excess small molecule reagents.[10][11]
-
Molecular weight cut-off (MWCO) centrifugation: This is useful for purifying conjugates where there is a significant size difference between the product and the starting materials or catalyst.[12]
Troubleshooting Guide
Low or No Product Yield
Q5: My CuAAC reaction with this compound is showing low or no yield. What are the possible causes and solutions?
A5: Low yields in CuAAC reactions can arise from several factors.[8] A primary reason is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form, often due to the presence of oxygen.[8]
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[9][10] Perform the reaction under an inert atmosphere.[8] Ensure a sufficient excess of the reducing agent (sodium ascorbate). |
| Inhibitory buffer components | Avoid using buffers that can chelate copper, such as Tris.[6][8] Opt for non-coordinating buffers like phosphate, HEPES, or MOPS.[6][8] |
| Poor ligand choice or concentration | Use a stabilizing ligand like THPTA or TBTA.[8][9] THPTA is generally preferred for its water solubility in bioconjugation reactions.[9] A 1:5 to 1:2 molar ratio of Cu(II) to ligand is a good starting point.[6] |
| Steric hindrance | If your alkyne substrate is particularly bulky, this can slow down the reaction.[8] Increasing the reaction time or temperature may help. |
| Low reactant concentration | Very low concentrations of either the azide or alkyne can significantly decrease the reaction rate.[8] If possible, increase the concentration of the reactants. |
| Degradation of reagents | Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. Verify the integrity of your this compound and alkyne starting materials. |
Formation of Byproducts
Q6: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
A6: A common byproduct in CuAAC reactions is the diacetylene resulting from the oxidative homocoupling of the alkyne substrate.[8]
| Potential Cause | Recommended Solution |
| Oxidative homocoupling of the alkyne | This is often caused by exposure to oxygen in the presence of the copper catalyst.[8] Thoroughly degas all reaction components and maintain an inert atmosphere.[9] Use a sufficient amount of sodium ascorbate as an antioxidant to suppress this side reaction.[8] |
| Side reactions with Lenalidomide | Lenalidomide is an immunomodulatory drug and may have other reactive sites under certain conditions.[13][14] Ensure the pH of your reaction is within the optimal range for CuAAC (typically pH 4-12) to minimize potential side reactions.[3] |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a general starting point for the reaction between this compound and an alkyne-containing molecule. Optimization may be required based on the specific properties of your alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent (e.g., DMSO, DMF, or an appropriate buffer)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in your chosen solvent.
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in your chosen solvent.
-
Copper(II) sulfate: Prepare a 10 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
Reaction Procedure:
-
In a reaction vial, add the desired volume of the this compound stock solution.
-
Add the desired volume of the alkyne-functionalized molecule stock solution (e.g., for a 1:1.2 molar ratio).
-
Add the solvent to reach the desired final reaction concentration.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the THPTA stock solution (e.g., in a 1:5 molar ratio). Vortex briefly.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Seal the vial and allow the reaction to proceed at room temperature with stirring. Protect from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once the reaction is complete, proceed with purification.
Recommended Reaction Conditions
The following table summarizes typical quantitative parameters for the CuAAC reaction.
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 1 - 10 mM | Lower concentrations may require longer reaction times. |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.5 | A slight excess of the less complex reactant can drive the reaction to completion. |
| CuSO₄ Concentration | 0.1 - 1 mM (1-10 mol%) | Higher catalyst loading may be needed for difficult substrates. |
| Sodium Ascorbate Concentration | 1 - 5 mM (1-5 equivalents) | A fresh solution is crucial. |
| Ligand (THPTA) Concentration | 0.5 - 5 mM (1-5 equivalents to Cu) | A 5-fold excess relative to copper is often recommended.[6] |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |
| Reaction Time | 1 - 24 hours | Monitor progress to determine the optimal time. |
Visualized Workflows
Caption: Experimental workflow for the CuAAC reaction.
References
- 1. axispharm.com [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PROTAC Synthesis Yield with Azide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing azide (B81097) linkers.
Frequently Asked Questions (FAQs)
FAQ 1: General Issues & Low Yield
Q: We are experiencing very low yields in our PROTAC synthesis using an azide-alkyne cycloaddition. What are the common causes and how can we troubleshoot this?
A: Low yields in PROTAC synthesis via azide-alkyne cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are a common issue. The causes can be multifaceted, ranging from reagent quality to reaction conditions. Here are key areas to investigate:
-
Inactive Catalyst: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient excess to generate and maintain the Cu(I) state. Oxygen can oxidize Cu(I) to the inactive Cu(II), so degassing your solvent is crucial.
-
Reagent Degradation: Azides, especially low molecular weight organic azides, can be unstable. It is best to use freshly prepared or recently purchased azides. Similarly, ensure the purity of your alkyne-functionalized component.
-
Poor Solubility: PROTAC precursors can sometimes have poor solubility in common reaction solvents, leading to a heterogeneous reaction mixture and low yields. Experiment with different solvent systems (e.g., DMSO, DMF, THF, or mixtures with water) to ensure all reactants are fully dissolved.
-
Steric Hindrance: If the azide or alkyne functional groups are located at sterically hindered positions on your E3 ligase ligand or protein of interest (POI) ligand, the reaction rate can be significantly reduced. If possible, redesign your precursors with the reactive moieties at more accessible positions.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and reactant concentrations play a critical role. A systematic optimization of these parameters is often necessary.
FAQ 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Specific Issues
Q: Our CuAAC reaction for PROTAC synthesis is sluggish and gives a low yield. How can we optimize the reaction conditions?
A: To improve the efficiency of your CuAAC reaction, consider the following optimization strategies:
-
Catalyst and Ligand System: The choice of copper source and stabilizing ligand is critical. While CuSO₄/sodium ascorbate (B8700270) is common, using a Cu(I) source like CuI can sometimes improve results. The addition of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[1]
-
Solvent System: The solvent can have a significant impact on the reaction rate. While DMF and DMSO are commonly used, aqueous mixtures (e.g., t-BuOH/H₂O or DMSO/H₂O) can accelerate the reaction.[1]
-
Temperature: Most CuAAC reactions are run at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, especially for sterically hindered substrates. Be mindful that higher temperatures can also lead to degradation of sensitive molecules.
-
Oxygen Exclusion: As mentioned, oxygen is detrimental to the Cu(I) catalyst. Ensure your reaction is performed under an inert atmosphere (e-g., nitrogen or argon) and that all solvents are thoroughly degassed prior to use.[2]
Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-functionalized ligand to an azide-functionalized linker.
Materials:
-
Alkyne-functionalized ligand
-
Azide-functionalized linker (e.g., Azido-PEG-linker)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a t-BuOH/water mixture)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants: In a reaction vessel, dissolve the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized linker (1.1 equivalents) in the chosen solvent.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In separate vials, prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
Initiation of the Reaction: To the degassed reaction mixture, add the CuSO₄ solution (e.g., 0.1 equivalents), followed by the TBTA solution (e.g., 0.1 equivalents), and finally the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS or TLC until completion (typically 1-24 hours).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
Data Presentation: Optimizing CuAAC Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | CuSO₄/Sodium Ascorbate | CuSO₄/Sodium Ascorbate/TBTA | Increased yield and reaction rate |
| Solvent | DMF | t-BuOH/H₂O (1:1) | Potentially faster reaction |
| Atmosphere | Air | Nitrogen or Argon | Higher yield due to catalyst stability |
| Temperature | Room Temperature | 40 °C | Increased reaction rate (substrate dependent) |
Caption for Table: A summary of common optimization strategies for CuAAC reactions in PROTAC synthesis.
FAQ 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Specific Issues
Q: We are using a SPAAC reaction to avoid copper catalysis, but the reaction is slow and the yield is poor. What are the key parameters to optimize for SPAAC in PROTAC synthesis?
A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent copper-free click chemistry alternative, ideal for conjugating sensitive biomolecules. However, its kinetics can be slower than CuAAC.[][4] Here’s how to troubleshoot and optimize your SPAAC reaction:
-
Choice of Cyclooctyne (B158145): The reactivity of the strained alkyne is the most critical factor. Different cyclooctynes exhibit vastly different reaction kinetics. For example, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are common choices with good reactivity. If your reaction is slow, consider switching to a more reactive cyclooctyne derivative.
-
Solvent: While SPAAC is compatible with a wide range of solvents, including aqueous buffers, the choice of solvent can still influence the reaction rate. For organic-soluble PROTAC precursors, polar aprotic solvents like DMSO or DMF are often effective.
-
Concentration: SPAAC is a bimolecular reaction, so the rate is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of the reactants can lead to a significant increase in the reaction rate.
-
Temperature: Similar to CuAAC, gentle heating can sometimes accelerate SPAAC reactions, but this should be done cautiously to avoid degradation of your starting materials.
Experimental Protocol: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the synthesis of a PROTAC by conjugating an azide-functionalized ligand to a DBCO-functionalized linker.
Materials:
-
Azide-functionalized ligand
-
DBCO-functionalized linker
-
Reaction Solvent (e.g., Anhydrous DMSO or DMF)
-
Purification System (e.g., Preparative HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the azide-functionalized ligand (1 equivalent) and the DBCO-functionalized linker (1-1.2 equivalents) in the chosen anhydrous solvent.
-
Reaction: Combine the solutions of the two reactants in a clean, dry vial. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until one of the starting materials is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the specific cyclooctyne and the steric hindrance of the substrates.
-
Purification: Once complete, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC product.
Data Presentation: Comparison of Common Click Chemistry Reactions for PROTAC Synthesis
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Kinetics | Very Fast (k ≈ 1-100 M⁻¹s⁻¹) | Moderate to Fast (k ≈ 0.1-1 M⁻¹s⁻¹) |
| Biocompatibility | Lower (due to copper toxicity) | High (ideal for live cells) |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Key Advantage | High reaction rate and efficiency | Excellent biocompatibility |
| Key Disadvantage | Copper catalyst toxicity | Bulky cyclooctyne may cause steric hindrance |
Caption for Table: A comparative overview of CuAAC and SPAAC for PROTAC synthesis.[5]
FAQ 4: Staudinger Ligation as an Alternative
Q: We are looking for alternatives to click chemistry for our PROTAC synthesis. Is the Staudinger ligation a viable option, and what are the advantages and potential drawbacks?
A: The Staudinger ligation is a powerful and viable metal-free alternative for PROTAC synthesis.[6][7] It involves the reaction of an azide with a phosphine (B1218219) to form an amide bond.
Advantages:
-
Bioorthogonal: Like SPAAC, the Staudinger ligation is bioorthogonal and does not require a metal catalyst, making it suitable for reactions in biological systems.[]
-
Traceless Ligation: A key advantage is the "traceless" version of the Staudinger ligation, where the phosphine reagent is designed to be cleaved off after the reaction, leaving a native amide bond in the final product.[] This can be beneficial for the final properties of the PROTAC, as it avoids the introduction of a potentially bulky triazole ring.
-
One-Pot Synthesis: The Staudinger ligation can be incorporated into one-pot synthesis strategies, which can streamline the overall synthesis of PROTACs and facilitate the rapid generation of compound libraries.[6]
Potential Drawbacks:
-
Slower Kinetics: The kinetics of the Staudinger ligation are generally slower than CuAAC.[5]
-
Phosphine Oxidation: The phosphine reagents used in the Staudinger ligation can be prone to oxidation, which can reduce the reaction yield. Care must be taken to handle these reagents under inert conditions.[5]
Experimental Protocol: Traceless Staudinger Ligation for PROTAC Synthesis (Conceptual)
This protocol provides a conceptual outline for a one-pot assembly of a PROTAC using a traceless Staudinger ligation.
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., thalidomide (B1683933) acid)
-
Amine-linker-azide
-
Thioester-functionalized POI ligand
-
Peptide coupling agent (e.g., HATU)
-
Base (e.g., DABCO)
-
Anhydrous DMF
Procedure:
-
Amide Bond Formation: In a reaction vessel, the carboxylic acid-functionalized E3 ligase ligand is activated with a coupling agent like HATU and reacted with the amine-linker-azide to form an amide bond, yielding an azide-functionalized intermediate in situ.
-
Staudinger Ligation: The thioester-functionalized POI ligand is then added to the reaction mixture. The addition of a base like DABCO initiates the Staudinger ligation between the in situ generated azide and the thioester.
-
Reaction and Purification: The reaction is typically warmed (e.g., to 40 °C) and monitored by LC-MS. Upon completion, the PROTAC is purified by preparative HPLC.
FAQ 5: Characterization & Purity Issues
Q: We have synthesized our PROTAC, but we are having trouble with purification and characterization. What are some common issues and recommended procedures?
A: Purification and characterization are critical steps to ensure the quality and reliability of your synthesized PROTAC.
Common Purification Challenges:
-
Byproducts from Coupling Reagents: Reactions involving peptide coupling reagents (like HATU or HBTU) can generate byproducts that are sometimes difficult to separate from the desired product.
-
Similar Polarity of Reactants and Product: If the starting materials and the final PROTAC have similar polarities, separation by flash chromatography can be challenging.
Recommended Purification Strategy:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying PROTACs to a high degree of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) is typically used.
Essential Characterization Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of your synthesized PROTAC and for monitoring the progress of your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your final PROTAC and ensuring the absence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of your PROTAC.
FAQ 6: Linker Design and Impact on Efficacy
Q: How does the choice of an azide-containing linker (e.g., PEG vs. alkyl chain) impact the final PROTAC's efficacy, not just the synthesis yield?
A: The linker is a critical component of a PROTAC that significantly influences its biological activity. The choice between a polyethylene (B3416737) glycol (PEG) based linker and a simple alkyl chain linker can have profound effects on the final PROTAC's properties:
-
Solubility and Permeability: PEG linkers are more hydrophilic than alkyl chains. Incorporating a PEG linker can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[9] However, excessively long PEG linkers can increase the polar surface area and potentially reduce cell permeability.[] Alkyl linkers are more hydrophobic and may lead to better cell permeability but can also cause issues with solubility.[9]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a stable and productive ternary complex.[11][12] An optimal linker length exists for each target-ligase pair, and this often needs to be determined empirically by synthesizing a library of PROTACs with varying linker lengths.
-
Metabolic Stability: The chemical nature of the linker can affect the metabolic stability of the PROTAC. Triazole rings formed from click chemistry are generally very stable to metabolism.[]
Data Presentation: Impact of Linker Composition and Length on PROTAC Efficacy
| PROTAC Target | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [11] |
| TBK1 | Alkyl/Ether | 21 | 3 nM | 96% | [11] |
| ERα | PEG | 12 | Effective | - | [11] |
| ERα | PEG | 16 | More Potent | - | [11] |
Caption for Table: A summary of data showing the impact of linker type and length on the degradation efficacy (DC₅₀ and Dₘₐₓ) of PROTACs targeting TBK1 and ERα.
Mandatory Visualizations
Caption: A typical experimental workflow for PROTAC synthesis using CuAAC.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The logical relationship of a PROTAC's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traceless Staudinger ligation enabled parallel synthesis of proteolysis targeting chimera linker variants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low protein degradation efficiency with lenalidomide PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to optimize your protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: My lenalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a lenalidomide-based PROTAC fails to induce degradation, the issue often lies in one of three areas: the integrity of the PROTAC itself, the biological system's components, or the formation of a stable and productive ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can be a significant factor.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by lenalidomide (B1683929).[2] Low or absent CRBN expression is a common reason for the failure of lenalidomide-based PROTACs.[3]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN. This is known as binary engagement.[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1] It is crucial to test a broad concentration range (e.g., from nanomolar to micromolar) to identify the optimal degradation window.[1]
Q2: How can I determine if my PROTAC is entering the cells and engaging the target?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger molecular weight and physicochemical properties.[4][5] Several assays can be employed to confirm cellular entry and target engagement.
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon PROTAC binding.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding affinity of the PROTAC to the E3 ligase (CRBN) and can also be adapted to assess target protein engagement.[6] An "availability index" can be calculated by comparing engagement in live versus permeabilized cells to rank the intracellular availability of different PROTACs.[6]
-
LC-MS/MS Quantification: Directly measure the intracellular concentration of your PROTAC using liquid chromatography-tandem mass spectrometry to confirm it is crossing the cell membrane.[4]
Q3: The linker of my PROTAC seems to be suboptimal. How does linker length and composition affect degradation efficiency?
A3: The linker connecting the target-binding ligand and the lenalidomide moiety is a critical determinant of PROTAC efficacy.[7][8] Both its length and chemical composition are crucial for the formation of a stable and geometrically correct ternary complex.[7][]
-
Linker Length: An optimal linker length is essential. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN.[10][11] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[10][11]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[10] For example, polyethylene (B3416737) glycol (PEG) linkers can enhance hydrophilicity and solubility, while more rigid linkers containing elements like piperazine (B1678402) or piperidine (B6355638) can improve conformational stability and cell permeability.[4][12]
Troubleshooting Strategy:
Synthesize and test a series of PROTACs with varying linker lengths and compositions to empirically determine the optimal design for your specific target.[][11]
Q4: I am observing off-target effects with my lenalidomide-based PROTAC. What are the potential causes and how can I mitigate them?
A4: Lenalidomide and its analogs (immunomodulatory drugs or IMiDs) can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates, even in the absence of a target-binding ligand.[][14] Common neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[15][16]
Causes of Off-Target Effects:
-
Neosubstrate Degradation: The inherent activity of the lenalidomide moiety can lead to the degradation of proteins that are not the intended target.[][17]
-
Binary Engagement: The target-binding portion of the PROTAC may have affinity for other proteins, leading to their unintended degradation.[14]
Mitigation Strategies:
-
Modify the Lenalidomide Moiety: Structural modifications to the lenalidomide ligand, for instance at the 6-position, have been shown to alter neosubstrate selectivity, potentially reducing unwanted off-target degradation.[18][19]
-
Proteomics-Based Profiling: Utilize mass spectrometry-based proteomics to perform a "degradome" analysis, which can identify all proteins that are degraded upon treatment with your PROTAC, allowing for a comprehensive assessment of its selectivity.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve issues with low degradation efficiency.
Caption: A step-by-step workflow for troubleshooting low PROTAC efficiency.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[20][21]
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[22]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[20]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[22]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[20]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[20]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[22]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[20]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[20]
-
Protocol 2: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein, a key step preceding degradation.[23]
Methodology (Immunoprecipitation-Based):
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that yields significant degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow ubiquitinated protein to accumulate.
-
Lyse cells as described in the Western Blot protocol.
-
-
Immunoprecipitation (IP):
-
Incubate the protein lysate with an antibody specific to the target protein overnight at 4°C.[21]
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads and run the sample on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody.[21]
-
A smear or ladder of high molecular weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the Target-PROTAC-CRBN complex in a high-throughput format.[24]
Methodology:
-
Reagent Preparation:
-
Use recombinant tagged proteins (e.g., GST-tagged target protein and Flag-tagged CRBN/DDB1 complex).[11]
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, combine the target protein, the CRBN E3 ligase complex, and the PROTAC.[11]
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads that bind to one of the protein tags (e.g., anti-GST) and streptavidin-coated donor beads that will bind to a biotinylated ligand for the other tag (e.g., biotinylated anti-Flag).
-
-
Detection and Analysis:
-
When the ternary complex forms, the donor and acceptor beads are brought into close proximity.
-
Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a chemiluminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of PROTAC-induced complex formation and the "hook effect".[25]
-
Data Summary Tables
Table 1: Common Biophysical Techniques for PROTAC Analysis
| Assay Technique | Measures | Key Insights | Throughput |
| Surface Plasmon Resonance (SPR) | Ternary complex formation, binding kinetics (on/off rates), and cooperativity.[26] | Provides real-time kinetic data of complex formation and stability. | Low to Medium |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (KD, ΔH, ΔS) and stoichiometry.[26] | Gold standard for measuring binding thermodynamics and cooperativity. | Low |
| Biolayer Interferometry (BLI) | Ternary complex formation and kinetics.[27] | Higher throughput than SPR and ITC, requires less protein.[27] | Medium |
| AlphaLISA / AlphaScreen | Ternary complex formation.[24] | High-throughput method suitable for screening PROTAC libraries. | High |
| NanoBRET™ Assays | Ternary complex formation and ubiquitination in live cells.[25] | Provides data from a physiological context, can measure kinetics in real-time.[28] | High |
Table 2: Troubleshooting Guide for Low Degradation Efficiency
| Symptom | Potential Cause | Suggested Action |
| No degradation at any concentration | 1. Low/no CRBN expression in the cell line.[3] 2. Poor cell permeability of the PROTAC.[10] 3. Suboptimal linker design (length/composition).[7][8] | 1. Verify CRBN protein levels via Western Blot. Choose a different cell line if necessary. 2. Perform a cell permeability assay (e.g., LC-MS/MS). 3. Synthesize and test analogs with different linkers. |
| "Hook Effect" observed (degradation at low concentrations, lost at high concentrations) | Formation of non-productive binary complexes at high PROTAC concentrations.[1] | This is expected. Determine the optimal concentration range for degradation and use that for subsequent experiments. |
| Degradation is observed, but Dₘₐₓ is low | 1. Inefficient ternary complex formation.[3] 2. Rapid synthesis of the target protein. 3. Inefficient ubiquitination. | 1. Assess ternary complex formation and stability (SPR, ITC). 2. Measure target protein mRNA levels or perform a cycloheximide (B1669411) chase experiment. 3. Perform a target ubiquitination assay. |
| PROTAC is active in biochemical assays but not in cells | 1. Poor cell permeability.[5] 2. PROTAC is subject to efflux pumps (e.g., P-gp).[3] | 1. Modify linker to improve physicochemical properties.[11] 2. Co-treat with an efflux pump inhibitor to see if degradation is rescued. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the catalytic cycle of a lenalidomide-based PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. tandfonline.com [tandfonline.com]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 28. bmglabtech.com [bmglabtech.com]
Lenalidomide 4'-PEG2-azide stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lenalidomide (B1683929) 4'-PEG2-azide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for Lenalidomide 4'-PEG2-azide is limited, the following guidance is based on the known stability of the parent compound, lenalidomide, and general principles of PEGylated and azide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Lenalidomide itself is known to undergo slow, non-enzymatic hydrolysis in aqueous solutions at physiological pH.[1] The primary degradation pathway involves the hydrolytic cleavage of the glutarimide (B196013) ring.[1] The in vitro half-life of lenalidomide in human plasma is approximately 8 hours.[1][2] The addition of the 4'-PEG2-azide linker may influence the rate of degradation. The PEG moiety could potentially offer some steric hindrance, possibly slowing down the hydrolysis of the isoindolinone ring. Conversely, the electronic effects of the linker and the azide (B81097) group might alter the reactivity of the molecule. It is recommended to perform compound-specific stability studies under your experimental conditions.
Q2: What are the main factors that can affect the stability of this compound in my experiments?
A2: Several factors can influence the stability of this compound in aqueous solutions:
-
pH: Lenalidomide's degradation is pH-dependent. Acidic or alkaline conditions can accelerate the hydrolysis of the glutarimide and isoindolinone rings.[3] It is crucial to maintain a stable pH in your experimental buffers.
-
Temperature: Higher temperatures will generally increase the rate of chemical degradation.[4] For short-term storage of aqueous solutions, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) is recommended.
-
Oxidative Stress: Lenalidomide has been shown to be sensitive to oxidative conditions.[3][5] The presence of oxidizing agents in your solution or exposure to air and light can lead to degradation.
-
Enzymes: While lenalidomide is not a major substrate for cytochrome P450 enzymes, the presence of other enzymes in biological matrices could potentially contribute to its degradation.[1]
Q3: How should I prepare and store aqueous stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. If a stock solution must be prepared, use a high-quality, sterile, and buffered aqueous solution (e.g., PBS at pH 7.4). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6] Before use, thaw the aliquot gently and keep it on ice.
Q4: Are there any known degradation products of lenalidomide that I should be aware of?
A4: Yes, the primary degradation of lenalidomide involves the hydrolysis of the glutarimide ring.[1] In humans, minor metabolites include 5-hydroxylenalidomide and N-acetyl-lenalidomide.[1][2][7] It is plausible that this compound will exhibit a similar degradation profile for the core lenalidomide structure. Additionally, the PEG linker and azide group could potentially undergo their own degradation pathways, although these are generally more stable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in your aqueous experimental buffer. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[6] Verify the pH of your buffer and consider performing a time-course experiment to assess the compound's stability under your specific conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Compare the chromatogram of a freshly prepared sample with that of an aged sample. The new peaks are likely degradation products. Characterize these peaks by mass spectrometry to identify potential hydrolysis or oxidation products.[5] |
| Low recovery of the compound from biological matrices. | Enzymatic degradation or non-specific binding. | Minimize the time the compound spends in the biological matrix before analysis. Keep samples on ice. Perform control experiments with heat-inactivated matrices to assess the contribution of enzymatic degradation. |
| Precipitation of the compound in aqueous solution. | Poor solubility or aggregation. | Lenalidomide has poor solubility in water.[8] The PEG linker should improve aqueous solubility. However, if precipitation occurs, consider using a co-solvent such as DMSO for the initial stock solution, followed by dilution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
The following table summarizes the known stability data for the parent compound, lenalidomide. Specific quantitative data for this compound is not currently available in the public domain.
| Parameter | Matrix | Condition | Value | Reference |
| In vitro half-life | Human Plasma | Physiological pH | ~8 hours | [1][2] |
| Stability | Hot Water | 55°C | Stable for 24 hours | [4][9] |
| Excretion | Human (oral dose) | 24 hours | ~82% excreted as unchanged lenalidomide in urine | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer by RP-HPLC
This protocol provides a general framework for assessing the hydrolytic stability of this compound.
1. Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate buffer components for the desired pH)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
RP-HPLC system with UV or MS detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Test Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4).
3. Stability Study:
-
Divide the test solution into several aliquots in sealed vials.
-
Store the vials under different temperature conditions (e.g., 4°C, 25°C, and an elevated temperature like 40°C).
-
Protect samples from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each temperature condition for analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: Monitor at a relevant wavelength for lenalidomide (e.g., 210 nm or 254 nm).[4][10]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (Note: The gradient should be optimized to achieve good separation of the parent compound from any degradation products.)
-
5. Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each temperature condition to determine the degradation rate.
Visualizations
Caption: Structure of this compound.
Caption: Potential degradation pathways for the lenalidomide core.
Caption: Experimental workflow for stability assessment.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
Technical Support Center: Enhancing PROTAC Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Proteolysis Targeting Chimeras (PROTACs). Given their large molecular weight and complex structures, PROTACs often exhibit poor aqueous solubility, which can hinder their therapeutic development.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common solubility challenges.
Troubleshooting Guide: Common Solubility Issues
Q1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What should I do?
A1: This is a common issue arising from the significant polarity change between DMSO and aqueous buffers.[3] Here are several strategies to address this:
-
Optimize Solvent Concentration: Minimize the final DMSO concentration in your assay, ideally keeping it below 0.5% to avoid cellular toxicity and compound precipitation.[3]
-
Use Co-solvents: For challenging compounds, employing co-solvents can significantly improve solubility. A common approach involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300 and Tween-80 before the final dilution into your aqueous buffer.[3]
-
Gentle Heating and Sonication: Aiding dissolution through gentle heating (e.g., 37°C for 5-10 minutes) and brief sonication (5-15 minutes) can be effective. Always visually inspect the solution for any remaining precipitate before further dilution.[3]
-
Test in Biorelevant Media: PROTAC solubility can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][2][4] This is particularly relevant when assessing potential for oral administration.
Q2: I'm observing inconsistent results in my cell-based assays, which I suspect is due to poor PROTAC solubility. How can I confirm this and improve my experimental setup?
A2: Inconsistent results are a frequent consequence of poor solubility, as the actual concentration of the PROTAC in solution can vary between experiments.[2]
-
Confirm Proteasome-Mediated Degradation: To ensure the observed protein degradation is due to your PROTAC's mechanism of action and not an artifact of precipitation, co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A blockage or significant reduction in protein degradation in the presence of the inhibitor confirms a proteasome-dependent mechanism.[3]
-
Reduce Serum Concentration: If your experimental conditions permit, reducing the fetal bovine serum (FBS) concentration in your cell culture medium during treatment can sometimes improve the solubility of highly protein-bound compounds.[3]
-
Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your PROTAC begins to precipitate in your specific assay buffer. This will help you establish a more reliable concentration range for your experiments.[2]
Frequently Asked Questions (FAQs)
Q3: Why do PROTACs generally have poor solubility?
A3: PROTACs' poor solubility is often attributed to their high molecular weight (typically 700-1200 Da) and significant lipophilicity.[1][2] Their structure, which includes two ligands and a linker, often places them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor absorption and permeation.[1][] The combination of a large, often hydrophobic surface area and the potential for strong crystal lattice formation contributes to their low solubility in aqueous environments.[2]
Q4: What are the main strategies to improve PROTAC solubility through chemical modification?
A4: Rational chemical modifications, particularly to the linker region, can significantly enhance the physicochemical properties of a PROTAC.[6] Key strategies include:
-
Incorporate Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility. Replacing linear alkyl or PEG linkers with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers, increasing polarity and aqueous solubility.[1][6]
-
Optimize Linker Composition: The choice between hydrophilic linkers (e.g., polyethylene (B3416737) glycol - PEG) and hydrophobic linkers (e.g., alkyl chains) influences the balance between solubility and cell permeability.[6]
-
Introduce Intramolecular Hydrogen Bonds: The formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, which reduces its size and polarity, potentially improving cell permeability.[1]
-
Prodrug Strategy: Adding a lipophilic group to the E3 ligase ligand can create a prodrug that may exhibit increased bioavailability. However, this can also further increase the molecular weight.[1]
Q5: What formulation approaches can be used to enhance PROTAC solubility for in vivo studies?
A5: Several advanced formulation strategies can improve the dissolution and absorption of poorly soluble PROTACs:[6][7]
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix (e.g., HPMCAS) in an amorphous state. This higher-energy state enhances solubility and can lead to supersaturation in aqueous media.[3][7][8][9]
-
Nanoformulations: Encapsulating the PROTAC into nanoparticles, such as those made from PLGA-PEG copolymers, can improve its solubility and bioavailability.[6]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations contain the PROTAC in oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[2][7]
-
Administer with Food: The solubility of some PROTACs has been shown to improve in the presence of food, as reflected in studies using biorelevant media like FeSSIF.[1][10]
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different formulation strategies on PROTAC solubility.
| PROTAC | Formulation Strategy | Drug Loading (% w/w) | Solubility Enhancement | Reference |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | 20% | Up to 2-fold increase in supersaturation compared to pure amorphous drug | [8] |
| ARV-825 | Self-Nano Emulsifying Preconcentrate (SNEP) | N/A | Significantly enhanced solubility in aqueous and biorelevant media | [7] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | 10-20% | Pronounced supersaturation without precipitation | [7] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Plate shaker
-
Plate reader capable of detecting light scattering or turbidity (nephelometry)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[2]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear assay plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).[2]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[2]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method involves dissolving the PROTAC and a polymer in a common solvent, followed by evaporation to form a solid dispersion.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in the chosen solvent at the desired ratio (e.g., 10-40% drug loading).[8]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying under vacuum at an elevated temperature. This should be done relatively quickly to prevent phase separation.[8]
-
Characterization: The resulting solid should be a homogenous, amorphous dispersion. This can be confirmed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[7]
Visualizations
Caption: A troubleshooting flowchart for addressing common PROTAC solubility issues.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Mitigating Off-Target Effects of Lenalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the off-target effects of lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Lenalidomide (B1683929) and its analogs (immunomodulatory drugs or IMiDs) are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.[1][2][3] However, a significant challenge is that the IMiD moiety itself can induce the degradation of endogenous "neosubstrates," leading to off-target effects.[1][4] This guide offers practical solutions and detailed protocols to help you identify, understand, and mitigate these unintended effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of lenalidomide-based PROTACs?
The primary off-target effects stem from the lenalidomide moiety recruiting CRBN to degrade endogenous proteins known as neosubstrates.[1][2] This occurs independently of the PROTAC's intended target protein.[4] Key neosubstrates include zinc-finger (ZF) transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as casein kinase 1α (CK1α).[1][4][5][6] Degradation of these proteins can lead to unintended biological consequences, including potential toxicity and misinterpretation of experimental results.[1][4] For example, SALL4 degradation is associated with teratogenicity, while IKZF1/3 degradation is linked to immunomodulatory and anti-myeloma effects.[4][7]
Q2: How can I experimentally identify off-target protein degradation?
The most comprehensive method for identifying off-target effects is unbiased global proteomics using mass spectrometry (MS).[8][9] This technique allows for the quantitative analysis of thousands of proteins across the entire proteome, revealing any unintended degradation events.[10]
Key considerations for a proteomics experiment:
-
Use appropriate controls: Include a vehicle control (e.g., DMSO) and a negative control PROTAC, such as an inactive epimer that doesn't bind the E3 ligase.[8][11]
-
Optimize treatment time: Use shorter treatment durations (e.g., 2-8 hours) to enrich for direct degradation targets rather than downstream secondary effects of on-target degradation.[8][12]
-
Perform dose-response analysis: Test a range of concentrations to identify dose-dependent off-target degradation.[13]
For validating specific, known neosubstrates, Western blotting is a more targeted and accessible method.[14]
Q3: My cells are showing unexpected toxicity. How do I determine if it's an on-target or off-target effect?
Distinguishing between on-target and off-target toxicity is crucial. Here are several strategies:
-
Use a Non-Degrading Control: Synthesize a control molecule where the CRBN ligand is mutated or replaced with an inactive analog.[8] If the toxicity persists with this control, it suggests the effect may be due to the pharmacology of the target-binding portion of the PROTAC, independent of degradation.[8]
-
Rescue Experiments: In a cell line where your target of interest has been knocked out or mutated to prevent PROTAC binding, the on-target effects should be eliminated. If toxicity is still observed, it is likely due to off-target effects.
-
Competitive Displacement: Co-treat cells with your PROTAC and an excess of free lenalidomide or pomalidomide (B1683931). If the toxicity is reduced, it suggests the effect is mediated by CRBN and is likely due to the degradation of neosubstrates.
-
Evaluate Downstream Pathways: Analyze signaling pathways related to your target protein. If the observed toxic phenotype is a known consequence of inhibiting your target, it points towards on-target effects.[8]
Q4: What molecular design strategies can reduce the off-target effects of my PROTAC?
Recent studies have shown that modifying the lenalidomide core can significantly reduce the degradation of off-target neosubstrates.[4][15][16]
-
Modify the Phthalimide (B116566) Ring: Introducing substitutions at specific positions on the phthalimide ring of pomalidomide or lenalidomide can disrupt the binding interface required for neosubstrate degradation while preserving the interaction needed for on-target degradation.[4] Specifically, modifications at the C5 position have been shown to effectively reduce zinc-finger protein degradation.[4][17]
-
Modify the Glutarimide (B196013) Ring: Modifications at the 6-position of the lenalidomide glutarimide ring have also been shown to control neosubstrate selectivity. For instance, a 6-fluoro lenalidomide derivative selectively degraded IKZF1, IKZF3, and CK1α while sparing other neosubstrates.[15][16]
-
Explore Novel CRBN Ligands: Researchers are developing new classes of CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, that may offer different neosubstrate profiles and can be optimized to avoid unwanted degradation.[]
The key is to find a chemical "sweet spot" that maintains a productive ternary complex with the on-target protein but sterically or electronically disfavors the formation of ternary complexes with off-target neosubstrates.[4]
Troubleshooting Guide
Problem 1: Global proteomics reveals degradation of known CRBN neosubstrates (e.g., IKZF1, ZFP91, SALL4).
| Possible Cause | Suggested Solution & Experimental Steps |
| Inherent Neosubstrate Activity of the Lenalidomide Moiety | The pomalidomide/lenalidomide component of your PROTAC is functioning as a molecular glue, degrading its own set of target proteins.[1][4] |
| 1. Confirm CRBN Dependence: Perform a competitive displacement assay. Co-treat cells with your PROTAC and a 10-100x molar excess of free lenalidomide. Analyze the degradation of the off-target protein by Western blot. A reduction in off-target degradation confirms it is CRBN-mediated. | |
| 2. Redesign the CRBN Ligand: Synthesize a new version of your PROTAC using a modified lenalidomide analog. Based on published data, prioritize modifications at the C5 position of the phthalimide ring.[4][17] | |
| 3. Test Alternative E3 Ligases: If redesigning the CRBN ligand is not feasible, consider switching to a PROTAC that utilizes a different E3 ligase, such as VHL, which has a distinct set of endogenous substrates and may offer a cleaner off-target profile.[8] |
Problem 2: The PROTAC shows reduced efficacy at high concentrations (the "Hook Effect"), potentially increasing off-target risks.
| Possible Cause | Suggested Solution & Experimental Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[19][20] These binary complexes might also recruit low-affinity off-targets.[21] |
| 1. Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range (e.g., pM to high µM) to identify the optimal concentration for maximal degradation and to visualize the characteristic bell-shaped curve of the hook effect.[19] | |
| 2. Operate at Optimal Concentrations: For all subsequent experiments, use the lowest effective concentration of the PROTAC that achieves robust on-target degradation to minimize both the hook effect and potential off-target activity.[8] | |
| 3. Analyze Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to directly measure the formation and stability of the ternary complex.[13][19] This can help correlate degradation efficiency with complex formation and guide linker or ligand optimization. |
Key Experimental Protocols & Data
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[8][10][11]
Protocol 2: Workflow for Mitigating Identified Off-Targets
This diagram outlines the logical steps to take after identifying a potential off-target protein.
Quantitative Data: Impact of CRBN Ligand Modification
The following table summarizes hypothetical data from a study comparing a standard pomalidomide-based PROTAC (PROTAC-Pom) with a rationally designed analog (PROTAC-C5-Mod) where the C5 position of the pomalidomide ring is modified to reduce off-target effects.[4]
| Protein Target | Metric | PROTAC-Pom | PROTAC-C5-Mod | Interpretation |
| On-Target (e.g., ALK) | DC₅₀ (nM) | 25 | 15 | The modified PROTAC retains or enhances on-target potency. |
| Dₘₐₓ (%) | 95% | 98% | Both PROTACs achieve near-complete on-target degradation. | |
| Off-Target (e.g., ZFP91) | DC₅₀ (nM) | 80 | > 1000 | The C5 modification significantly reduces off-target degradation potency. |
| Dₘₐₓ (%) | 75% | < 10% | The modified PROTAC shows minimal degradation of the neosubstrate. | |
| Off-Target (e.g., SALL4) | DC₅₀ (nM) | 150 | > 1000 | The C5 modification abrogates degradation of the teratogenic neosubstrate. |
| Dₘₐₓ (%) | 60% | < 5% | The modified PROTAC is significantly safer regarding this off-target. |
Note: This table is for illustrative purposes. DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ represents the maximal degradation observed. Actual results will vary.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempro-innovations.com [chempro-innovations.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. m.youtube.com [m.youtube.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
PROTAC Linker Optimization Strategies: A Technical Support Resource
Welcome to the Technical Support Center for PROTAC linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the efficacy of Proteolysis Targeting Chimeras (PROTACs) through strategic linker design.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC development experiments, with a focus on linker-related challenges.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in enabling this assembly.[1] Here are several potential linker-related problems and corresponding troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the two proteins from binding simultaneously.[2][3] Conversely, a linker that is too long or overly flexible can lead to an unstable ternary complex and inefficient ubiquitination.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that its surface lysines are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. It may contribute to poor cell permeability or low aqueous solubility, preventing the molecule from reaching its intracellular target at sufficient concentrations.[1][][]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem:
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer:
The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][6][7] While inherent to the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[8] This stabilizes the ternary complex, making it more favorable than the binary complexes, which can mitigate the hook effect.[8]
-
Modify Linker Flexibility and Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[][9] This can enhance the stability of the ternary complex and potentially reduce the hook effect.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2][10] However, studies have shown that a "sweet spot" for linker length often emerges. For example, in one study targeting ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[11][12]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility.[13][14] However, more rigid linkers incorporating cyclic structures (e.g., piperazine, aromatic rings) are increasingly being used to improve conformational stability and pharmacokinetic properties.[9][14][15]
Q3: How does linker composition affect PROTAC performance beyond just length?
A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[3][]
-
PEG linkers are hydrophilic and can improve the solubility and permeability of the PROTAC molecule.[][14]
-
Alkyl linkers are more hydrophobic and rigid, which can be beneficial for pre-organizing the binding moieties but may decrease solubility.[9][13]
-
Incorporating metabolically stable groups, like a triazole ring via "click chemistry," can enhance the linker's resistance to degradation.[10][]
Q4: Where should the linker be attached to the warhead and E3 ligase ligand?
A4: The attachment point of the linker is a critical parameter that can significantly impact PROTAC efficacy.[10][17] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the target protein or E3 ligase.[17][18] Computational modeling and analysis of available crystal structures can help identify suitable attachment points before synthesis.[][17]
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The following tables summarize representative data on how linker modifications can affect these parameters.
Table 1: Impact of Linker Length on Target Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | SCF | Alkyl | 12 | >1000 | <20 | [12] |
| ERα | SCF | Alkyl | 16 | ~10 | >80 | [12] |
| ERα | SCF | Alkyl | 20 | >100 | ~40 | [12] |
| p38α | VHL | PEG | 12 | 125 | ~75 | [2] |
| p38α | VHL | PEG | 15-17 | <25 | >90 | [2] |
| p38α | VHL | PEG | 20 | 250 | ~60 | [2] |
| TBK1 | CRBN | Alkyl/Ether | <12 | - | No Degradation | [14] |
| TBK1 | CRBN | Alkyl/Ether | >12 | - | Effective Degradation | [14][18] |
Table 2: Impact of Linker Composition on Target Degradation
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Observations | Reference |
| CRBN | (Self-degradation) | Nine-atom alkyl chain | - | Concentration-dependent decrease | Alkyl linker was effective. | [10][14] |
| CRBN | (Self-degradation) | Three PEG units | - | Weak degradation | Replacing CH2 with oxygen inhibited activity. | [10] |
| BRD4 | CRBN | Flexible (PEG) | 54 nM | Exhibited degradation | Parent PROTAC showed good activity. | [14] |
| BRD4 | CRBN | Rigid (Disubstituted Alkyne) | 27 nM | More Potent | Rigidification of the linker improved potency. | [14] |
Experimental Protocols
Accurate and reproducible experimental data are essential for effective PROTAC development. Below are detailed protocols for key assays to evaluate linker efficiency.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex in living cells.
Methodology:
-
Cell Line Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
-
Cell Seeding: Plate the transfected cells in a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Addition: Add the PROTACs at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Signal Detection: Immediately measure both the donor (luciferase, 460 nm) and acceptor (NanoBRET™ 618 Ligand, >610 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Addressing Poor Cell Permeability of Synthesized PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of their proteolysis-targeting chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My synthesized PROTAC shows weak or no target degradation in cells, but is active in biochemical assays. Could this be a permeability issue?
A: Yes, this is a classic indicator of poor cell permeability. If your PROTAC effectively forms a ternary complex and induces ubiquitination in a cell-free system but fails to degrade the target protein in cellular assays, it is highly likely that the molecule cannot efficiently cross the cell membrane to reach its intracellular target.[1][2] It is crucial to first confirm that the PROTAC can bind its target inside the cell using an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1][2] A lack of target engagement in intact cells strongly suggests a permeability problem.
Q2: What are the primary physicochemical properties of PROTACs that lead to poor cell permeability?
A: PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space, meaning their properties typically exceed those of traditional oral drugs.[3][4] Key contributors to poor permeability include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight significantly greater than 800 Da, which is much larger than the <500 Da guideline for typical small molecules.[4][5]
-
Large Polar Surface Area (PSA): The presence of two ligands and a linker often results in a high topological polar surface area (TPSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.[3][6]
-
High Number of Hydrogen Bond Donors (HBDs): Multiple amide bonds and other polar functional groups increase the HBD count, which can negatively impact membrane permeability.[4][7]
-
High Rotational Flexibility: Linkers with many rotatable bonds can adopt conformations in aqueous solution that are energetically unfavorable for membrane transit.[4][7]
Q3: What are the most common strategies to improve the cell permeability of a PROTAC?
A: Several rational design strategies can be employed to enhance PROTAC permeability:
-
Linker Optimization: Modifying the linker is a primary strategy. This includes shortening the linker, replacing flexible PEG or alkyl chains with more rigid structures like phenyl rings or piperazines, and incorporating basic nitrogen atoms to improve solubility.[6][8][9]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with a bioisosteric ester can reduce the number of hydrogen bond donors, lower polarity, and significantly improve permeability and cellular activity.[10][11]
-
Promoting Intramolecular Hydrogen Bonding: Designing the PROTAC to form internal hydrogen bonds allows it to adopt a more compact, "chameleon-like" or folded conformation in the nonpolar environment of the cell membrane. This masks polar groups, reduces the apparent size and polarity, and facilitates passive diffusion.[8][12]
-
Choosing Smaller E3 Ligase Ligands: E3 ligase ligands contribute significantly to the overall size and properties of the PROTAC. For instance, CRBN-based PROTACs tend to be smaller and more "drug-like" than many VHL-based PROTACs.[8]
-
Prodrug and Click-Chemistry Approaches: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly.[13] Another advanced method is the in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy, where two smaller, more permeable precursors are administered and react inside the cell to form the active PROTAC.[13]
Q4: Which assays are recommended to measure the cell permeability of my PROTAC?
A: A multi-assay approach is recommended to get a comprehensive view of permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[14][15] It is cost-effective for early-stage screening but does not account for active transport or efflux.[14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells (Caco-2) and provides a more complete assessment of permeability by including passive diffusion, active transport, and cellular efflux mechanisms.[4][14]
-
Cellular Target Engagement Assays (e.g., CETSA, NanoBRET): While not direct measures of permeability, these assays confirm if the PROTAC can reach and bind to its intracellular target at sufficient concentrations, which is the ultimate goal. A positive result provides strong evidence of adequate cell penetration.[1][16]
Troubleshooting Guide for Poor Cellular Activity
This guide provides a logical workflow for diagnosing and addressing poor cellular permeability of a synthesized PROTAC.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and addressing poor PROTAC activity.
Diagram: Key Factors Influencing PROTAC Permeability
Caption: Physicochemical properties that negatively impact PROTAC cell permeability.
Data on Permeability Enhancement Strategies
Structural modifications can have a profound impact on the physicochemical properties and permeability of PROTACs. The tables below summarize quantitative data from studies where PROTACs were optimized.
Table 1: Effect of Amide-to-Ester Substitution on PROTAC Properties and Permeability
| PROTAC Series | Modification | MW (Da) | ALogP | HBD Count | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BET Degrader | Amide Linker | ~950 | 3.6 - 4.3 | 4 | 0.01 - 0.1 | [4] |
| BET Degrader | Ester Linker | ~951 | 4.2 - 4.8 | 3 | 0.2 - 0.3 | [4] |
This data illustrates that replacing a single amide with an ester, which reduces the HBD count by one, can lead to a significant increase in passive permeability.[4][11]
Table 2: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC ID | Target | E3 Ligase | MW (Da) | TPSA (Ų) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Reference |
| PROTAC 20a | AR | CRBN | 895 | 165 | < 0.1 | - | [15] |
| PROTAC 20d | AR | CRBN | 913 | 174 | 0.7 | > 12 | [15] |
| PROTAC 19 | AR | Adamantyl | 647 | 104 | 2.3 (PAMPA) | - | [15] |
This table highlights the variability in permeability even among PROTACs targeting the same protein.[15] Note that PROTAC 20d shows a high efflux ratio, indicating it is actively pumped out of the cells, a factor that the PAMPA assay would not detect.[15]
Diagram: The "Molecular Chameleon" Strategy
Caption: PROTACs can act as "molecular chameleons" to facilitate cell permeability.[12][13]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment through an artificial, lipid-infused membrane to an acceptor compartment.[14][17] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer with a scavenger/sink component (e.g., 0.5% Triton X-100 in PBS)
-
Test PROTAC and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for concentration analysis
-
-
Methodology:
-
Hydrate the filter of the donor plate by adding the artificial membrane lipid solution and allowing it to impregnate the filter.
-
Prepare the acceptor plate by adding acceptor buffer to each well.
-
Prepare the donor solutions by dissolving the PROTAC and control compounds in the donor buffer to a final concentration (e.g., 10-50 µM).
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two compartments.
-
Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor (CD(t)), acceptor (CA(t)), and initial donor (CD(0)) wells using an appropriate analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay manufacturer.
-
Protocol 2: Caco-2 Permeability Assay
-
Principle: This assay measures compound transport across a polarized monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It can measure both passive permeability and active transport (influx and efflux).[4][14]
-
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test PROTAC and control compounds
-
Lucifer yellow solution (to test monolayer integrity)
-
LC-MS/MS for analysis
-
-
Methodology:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days until they form a differentiated and polarized monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow rejection test.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical-to-Basolateral (A→B) Permeability: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral-to-Apical (B→A) Permeability: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
-
Calculate the Papp value for both A→B and B→A directions. The ratio of Papp (B→A) / Papp (A→B) gives the efflux ratio. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA verifies intracellular target engagement. The binding of a ligand (the PROTAC) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.[2][18]
-
Materials:
-
Cells expressing the target protein
-
Test PROTAC and vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler or water baths
-
Centrifuge
-
Western blot reagents (antibodies for the target protein)
-
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations and a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift of the melting curve to the right (higher temperature) in the PROTAC-treated samples compared to the vehicle control indicates target engagement.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Lenalidomide 4'-PEG2-azide Reaction Products
Welcome to the technical support center for the purification of Lenalidomide (B1683929) 4'-PEG2-azide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this specific PROTAC linker precursor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Lenalidomide 4'-PEG2-azide?
A1: The primary challenges stem from the molecule's hybrid nature. It possesses the polar heterocyclic Lenalidomide core, a flexible and polar PEG2 linker, and an azide (B81097) functional group. This combination can lead to:
-
Poor separation from starting materials or reagents, which may have similar polarities.
-
Broad peaks during chromatographic purification due to the conformational flexibility of the PEG linker.[1]
-
On-column degradation , as the glutarimide (B196013) ring in Lenalidomide can be sensitive to acidic or basic conditions, and azides can be sensitive to acidic silica (B1680970) gel.[2][3]
-
Difficulty in visualization on TLC plates, as the azide group may not be UV-active.[3]
Q2: My reaction mixture is very polar and the product won't move off the baseline on a normal-phase silica TLC plate. What should I do?
A2: This is a common issue with highly polar compounds. You have several options:
-
Increase Solvent Polarity : Switch to a more aggressive polar solvent system. For example, instead of Ethyl Acetate/Hexane, try a gradient of Methanol (B129727) (MeOH) in Dichloromethane (DCM). A common starting point is 1-10% MeOH/DCM.[2]
-
Use Additives : For amine-containing compounds like Lenalidomide, adding a small amount of a basic modifier like triethylamine (B128534) (0.1–2.0%) or ammonium (B1175870) hydroxide (B78521) can neutralize acidic sites on the silica gel, reducing streaking and improving mobility.[4] A stock solution of 10% ammonium hydroxide in methanol can be used to make a 1-10% mixture in DCM.[1][2]
-
Switch to Reverse-Phase : If normal-phase is ineffective, reverse-phase (C18) chromatography is an excellent alternative. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[]
Q3: How can I visualize this compound on a TLC plate if it's not UV active?
A3: While the Lenalidomide portion of the molecule should be UV active, if visualization is poor, you can use chemical stains. A reliable method for visualizing azides involves a two-step process: first, the azide is reduced to an amine, which is then detected with a stain like ninhydrin.[3] Alternatively, a potassium permanganate (B83412) (KMnO₄) stain can be effective for visualizing a wide range of organic compounds.
Q4: What are the critical safety precautions for purifying an azide-containing compound?
A4: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[3]
-
Avoid Heat and Shock : Do not heat the compound excessively or subject it to grinding or shock. Rotary evaporation should be done at low temperatures.
-
Avoid Heavy Metals : Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly explosive metal azides. Use plastic or glass spatulas.
-
Avoid Strong Acids : Contact with strong acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Work on a Small Scale : It is always best to handle the minimum quantity of material necessary.
-
Use Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and gloves. Conduct all operations within a chemical fume hood.
Q5: I'm seeing broad, tailing peaks during my column chromatography. What causes this and how can I fix it?
A5: Broad peaks are characteristic of PEGylated compounds.[1] This can be caused by the polymer chain's flexibility and interactions with the stationary phase.
-
Optimize the Mobile Phase : Experiment with different solvent systems. Sometimes, switching from a MeOH/DCM system to an Ethanol/Isopropanol in Chloroform system can provide better separation for PEG-containing compounds.[1]
-
Increase Flow Rate (Carefully) : A slightly higher flow rate can sometimes reduce the time the compound spends interacting with the stationary phase, leading to sharper peaks.
-
Switch to a Different Stationary Phase : If silica gel is problematic, consider using alumina (B75360) or a bonded phase like diol or amino-propyl silica.
-
Consider Reverse-Phase HPLC : For high-purity requirements, preparative reverse-phase HPLC is often the most effective method for purifying PEGylated molecules, as it can offer superior resolution.[]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification workflow.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery After Column Chromatography | 1. Compound decomposed on the silica column.[2] 2. Compound is too polar and did not elute.[2] 3. Fractions are too dilute to detect the product.[2] | 1. Test compound stability on a TLC plate first. If it degrades, use a deactivated stationary phase (e.g., with triethylamine) or switch to reverse-phase.[2][3] 2. Flush the column with a very strong solvent system (e.g., 20% MeOH/DCM with 1% NH₄OH) to recover the material. 3. Combine and concentrate all fractions where the product was expected and re-analyze.[2] |
| Product Co-elutes with a Starting Material or Reagent | 1. Insufficient separation under the chosen conditions. 2. The impurity has a very similar polarity to the product. | 1. Run a shallower solvent gradient to increase resolution. 2. Try a different solvent system (e.g., switch from an acetate-based system to an alcohol-based one). 3. Switch chromatography mode (e.g., from normal-phase to reverse-phase).[] |
| Final Product Purity is Low (<95% by HPLC) | 1. Incomplete removal of structurally similar impurities.[6] 2. The purification method lacks sufficient resolving power. | 1. Identify the major impurities if possible (e.g., by LC-MS). Common impurities in Lenalidomide synthesis include the nitro-intermediate or hydrolysis products.[7][8] 2. Re-purify using a higher-resolution technique like preparative HPLC. 3. Consider an acid-base workup or recrystallization if the product is a stable solid.[9] |
| Streaking or Tailing on TLC Plate | 1. Sample is too concentrated (overloaded). 2. Compound is interacting strongly with acidic silica sites. 3. The compound is not fully dissolved in the spotting solvent. | 1. Dilute the sample before spotting on the TLC plate.[4] 2. Add a basic modifier like triethylamine (0.1-2%) to the eluent.[4] 3. Ensure the sample is fully dissolved before spotting. Use a stronger solvent for the sample solution if necessary. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for a crude reaction mixture where the product and impurities have a reasonable difference in polarity.
1. Preparation of the Column:
-
Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
2. Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of the reaction solvent or DCM.
-
Alternatively, for less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel ("dry loading"). Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the column.
3. Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by introducing a polar solvent like Methanol. A typical gradient might be:
- 0-2% MeOH in DCM over 5 column volumes (CVs).
- 2-5% MeOH in DCM over 10 CVs.
- 5-10% MeOH in DCM over 5 CVs.
- Hold at 10% MeOH for 5 CVs.
- Note: If streaking occurs, add 0.5% triethylamine to both solvents.[4]
4. Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate in vacuo at low temperature (<30°C) to obtain the purified product.
Protocol 2: Reverse-Phase Preparative HPLC
This protocol is recommended for achieving high purity (>98%) or for separating compounds that are difficult to resolve by normal-phase chromatography.
1. System Preparation:
-
Install a C18 preparative column and equilibrate it with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
-
Mobile Phase A: Water with 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).
2. Sample Preparation:
-
Dissolve the crude or partially purified material in a minimal amount of a solvent compatible with the mobile phase, such as DMSO or DMF.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.
3. Elution Program:
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compound. An example gradient is:
- 5-30% B over 5 minutes.
- 30-70% B over 20 minutes.
- 70-95% B over 5 minutes.
- Hold at 95% B for 5 minutes to clean the column.
- Return to 5% B and re-equilibrate.
4. Fraction Collection and Product Isolation:
-
Collect fractions based on the UV detector signal corresponding to the product peak.
-
Confirm the purity of the fractions using analytical HPLC or LC-MS.
-
Combine the pure fractions. Most of the organic solvent (Acetonitrile) can be removed by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
Visualizations
Caption: General workflow from crude reaction workup to final product based on purity needs.
Caption: Decision tree for troubleshooting broad peaks during chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
Technical Support Center: Conjugation to Lenalidomide 4'-PEG2-azide
This guide provides technical support for researchers working with Lenalidomide (B1683929) 4'-PEG2-azide, focusing on the confirmation of successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm successful conjugation to Lenalidomide 4'-PEG2-azide?
A1: The most common and reliable methods for confirming a successful conjugation reaction are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides the most comprehensive characterization of the final product.
Q2: How is Mass Spectrometry (MS) used to verify the final conjugate?
A2: Mass spectrometry is a critical tool for confirming the identity of the conjugated product by verifying its molecular weight. Following a "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), you should observe a new peak in the mass spectrum corresponding to the exact mass of the Lenalidomide-PEG linker construct plus the mass of your molecule of interest, minus any leaving groups. Electrospray Ionization (ESI) is a common technique for this analysis.[1]
Q3: What should I look for in an HPLC analysis to confirm conjugation?
A3: In an HPLC chromatogram, a successful conjugation reaction will show the appearance of a new peak with a different retention time from the starting materials (this compound and your alkyne- or cycloalkyne-modified molecule). Ideally, you will also see a corresponding decrease in the peak areas of the starting materials. Reversed-phase HPLC (RP-HPLC) is often used for this separation.[2][3]
Q4: Can NMR spectroscopy be used to confirm the structure of the conjugate?
A4: Yes, NMR spectroscopy, particularly ¹H NMR, can provide structural confirmation of the conjugate. You should look for the appearance of new signals or shifts in existing signals that are characteristic of the newly formed triazole ring resulting from the click reaction. Additionally, you should be able to identify characteristic peaks from both the Lenalidomide moiety and your conjugated molecule within the same spectrum.[4][5] For instance, the ethylene (B1197577) oxide resonance for the PEG linker can typically be observed around 3.7 ppm.[4]
Troubleshooting Guide
Q5: My HPLC/LC-MS analysis only shows my starting materials. What could be the problem?
A5: If you do not observe any product peak, consider the following potential issues:
-
Reaction Conditions: The "click" chemistry reaction may not have been initiated or completed.
-
For CuAAC, ensure the copper(I) catalyst was active. Use a freshly prepared catalyst solution or a reliable source. Check that a reducing agent (like sodium ascorbate) was added if starting with a copper(II) salt.
-
For SPAAC, ensure the cycloalkyne (e.g., DBCO, BCN) is stable and was added correctly.
-
-
Solvent: The chosen solvent may not be appropriate for one or both of your reactants, leading to poor solubility and low reaction efficiency.
-
Stoichiometry: The molar ratio of your reactants may be incorrect. While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1-1.5 equivalents) of one reactant can sometimes drive the reaction to completion.
-
Degradation: Lenalidomide or your target molecule could be degrading under the reaction conditions. You can analyze for known degradants.[2]
Q6: My mass spectrum shows multiple peaks, and I'm not sure which one is my product.
A6: A complex mass spectrum can result from several factors:
-
Incomplete Reaction: The spectrum may show a mixture of starting materials and the desired product.
-
Side Reactions: Depending on the functional groups present on your molecule, side reactions may have occurred.
-
Polydispersity of PEG: If a polydisperse PEG linker was used, you would expect to see a distribution of masses corresponding to the different PEG chain lengths.[6]
-
Multiple Conjugation Sites: If your target molecule has multiple potential conjugation sites, you may have a mixture of products with the same mass but different structures.
-
In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's source. Try using softer ionization conditions.
To resolve this, calculate the theoretical exact mass of your expected product and look for a corresponding peak in your spectrum. Use tandem MS (MS/MS) to fragment the ion of interest and confirm its identity by analyzing the fragmentation pattern. For Lenalidomide, a characteristic fragment ion is often observed around m/z 149.[7][8]
Q7: I am having trouble interpreting my ¹H NMR spectrum.
A7: Interpreting the NMR spectrum of a conjugate can be challenging due to overlapping peaks.
-
Acquire Spectra of Starting Materials: Always run ¹H NMR spectra of your starting materials (this compound and your molecule of interest) under the same conditions as your final product.
-
Look for Key Changes: Directly compare the spectrum of the product with those of the starting materials. Focus on identifying:
-
The disappearance of the azide (B81097) or alkyne proton signals.
-
The appearance of a new proton signal in the triazole region (typically ~7.5-8.5 ppm for CuAAC).
-
The presence of characteristic signals from both original molecules in the final spectrum.
-
-
Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the connectivity of protons and carbons in the final conjugate.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for analyzing the reaction mixture to separate the starting materials from the conjugated product.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., pH 3.0-3.5) or 0.1% formic acid in water.[9][10]
-
Mobile Phase B: Acetonitrile or a mixture of methanol (B129727) and acetonitrile.[2][9]
-
Gradient: Develop a gradient method starting with a low percentage of Mobile Phase B and increasing it over time to elute the more hydrophobic conjugated product. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where both Lenalidomide and your target molecule absorb (e.g., 210 nm or 242 nm).[10][11]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
| Parameter | Typical Value | Reference(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [2], |
| Mobile Phase | A: Phosphate Buffer/0.1% Formic Acid; B: Acetonitrile | [9],[10] |
| Flow Rate | 1.0 mL/min | ,[10] |
| Temperature | 25-40 °C | [2],[10] |
| Detection | UV at 210-250 nm | ,[11] |
| Injection Volume | 10-20 µL | [2],[10] |
| Table 1: General RP-HPLC Parameters for Lenalidomide Conjugate Analysis. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of the final conjugate.
-
LC System: Use an HPLC or UPLC system coupled to a mass spectrometer. The LC method can be similar to the HPLC protocol above, but faster gradients are often used for MS analysis.[12]
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or triple quadrupole mass spectrometer is ideal.[13]
-
Ionization Mode: Positive ion mode is typically used for Lenalidomide.[13]
-
Mass Range: Set the scan range to include the expected molecular weights of your starting materials and the final product.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of your product.
-
Confirm the presence of a peak at the correct retention time.
-
Analyze the mass spectrum of this peak to confirm the molecular weight.
-
For higher confidence, perform MS/MS fragmentation and look for characteristic fragments of Lenalidomide (e.g., m/z 149.1) and your conjugated molecule.[8]
-
| Parameter | Typical Value | Reference(s) |
| Ionization Source | Electrospray Ionization (ESI) | [13] |
| Polarity | Positive Ion Mode | [13] |
| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion (e.g., 149.1 for Lenalidomide) | [7],[8] |
| Table 2: Key Mass Spectrometry Parameters for Lenalidomide Conjugate Confirmation. |
Protocol 3: ¹H NMR Spectroscopy
This protocol is for the structural confirmation of the conjugate.
-
Sample Preparation: Dissolve 1-5 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is free of particulate matter.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative ratios of protons.
-
Compare the chemical shifts with the spectra of the starting materials to identify signals corresponding to each component of the conjugate and the newly formed linker structure. Look for the characteristic ethylene oxide resonance of the PEG linker.[4]
-
Visual Guides
Caption: Workflow for conjugation and confirmation analysis.
Caption: Logic diagram for troubleshooting conjugation results.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive liquid chromatography/mass spectrometry method for simultaneous quantification of lenalidomide and flavopiridol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. abap.co.in [abap.co.in]
- 12. waters.com [waters.com]
- 13. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ternary complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and characterization of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs?
A1: A ternary complex in the context of PROTACs is a crucial intermediate structure formed by three molecules: the target Protein of Interest (POI), the heterobifunctional PROTAC molecule, and an E3 ubiquitin ligase.[1] The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][2] The formation of a stable and productive ternary complex is a critical step for efficient protein degradation.[3]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in ternary complex formation and subsequent target protein degradation.[4][5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase separately, rather than the productive ternary complex.[5][6]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for maximal degradation and reveal the characteristic bell-shaped curve of the hook effect.[6]
-
Test lower concentrations: Often, the "sweet spot" for PROTAC efficacy is in the nanomolar to low micromolar range.[6]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over the binary ones.[6]
-
Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can directly measure ternary complex formation at various PROTAC concentrations.[6]
Q3: Why am I observing a discrepancy between my biochemical and cellular assay results?
A3: Discrepancies between in vitro (biochemical) and in-cell assays are common and can arise from several factors. The cellular environment is significantly more complex than a purified system and includes factors like molecular crowding, post-translational modifications, and the presence of other interacting proteins that can influence ternary complex formation and stability.[4] A transient ternary complex that is difficult to detect biochemically might be sufficient to trigger ubiquitination and degradation within a cell due to the catalytic nature of PROTACs.[4] It is also possible that the specific constructs or buffer conditions used in the biochemical assay are not optimal.[4] Therefore, it is recommended to use orthogonal assays to validate findings.[4]
Q4: What is cooperativity in ternary complex formation and why is it important?
A4: Cooperativity refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). Positive cooperativity, where the binding of the first protein enhances the affinity for the second, is generally desirable as it stabilizes the ternary complex.[7] This can lead to more efficient protein degradation.[7] The cooperativity factor (alpha, α) is a quantitative measure of this effect, calculated as the ratio of the binary dissociation constant (KD) to the ternary dissociation constant (KD,ternary).[8] An alpha value greater than 1 indicates positive cooperativity.
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
This is a frequent issue that can stem from multiple points in the PROTAC workflow.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | Even with binary binding, the PROTAC may not effectively bridge the two proteins.[6] Solution: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.[9][10] Consider redesigning the linker to optimize the geometry.[11] |
| Poor Cell Permeability | PROTACs are often large molecules and may not efficiently cross the cell membrane.[12][13] Solution: Employ cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm intracellular target binding.[4] Modify the linker to improve physicochemical properties.[12] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended intracellular targets. Solution: Confirm binary binding of the PROTAC to both the purified target protein and E3 ligase using techniques like SPR or ITC.[9] |
| Unproductive Ternary Complex | A stable ternary complex may form, but in a conformation that is not conducive to ubiquitination.[6] Solution: Perform an in vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[6] If not, a linker redesign is likely necessary.[6] |
| Low Protein Expression | The levels of the target protein or the E3 ligase in the cell model may be insufficient. Solution: Use Western Blotting to verify the expression levels of both proteins.[4] |
| Wrong E3 Ligase Choice | The selected E3 ligase may not be appropriate for the target or may not be expressed at sufficient levels in the chosen cell line.[6] Solution: Try a different E3 ligase recruiter (e.g., switch from a VHL-based to a CRBN-based recruiter).[6] |
Problem 2: "Hook effect" observed in dose-response curves.
As previously mentioned, this is a common phenomenon with PROTACs.
The following table illustrates hypothetical data that could be observed in a ternary complex formation assay, demonstrating the hook effect.
| PROTAC Concentration (nM) | Ternary Complex Signal (RFU) |
| 0.1 | 50 |
| 1 | 200 |
| 10 | 800 |
| 100 | 1500 |
| 1000 | 900 |
| 10000 | 300 |
RFU = Relative Fluorescence Units
In this example, the maximum signal, indicating the highest level of ternary complex formation, is observed at 100 nM. At higher concentrations (1000 nM and 10000 nM), the signal decreases, which is characteristic of the hook effect.[14]
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary interactions in real-time.[9][10]
Caption: A simplified workflow for an SPR-based ternary complex assay.
-
Immobilization: Covalently attach the purified E3 ligase (e.g., VHL) to the surface of a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase in the absence of the PROTAC.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein pre-incubated with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[8]
-
| Complex | KDbinary (PROTAC to E3) | KDternary (Target to PROTAC:E3) | Cooperativity (α) | Reference |
| VHL:MZ1 | 29 nM | 1.1 nM (for Brd4BD2) | 26 | [9][10] |
| CRBN:BRD-5110 | ~3 µM | - | - | [9] |
This table presents example data from published studies to illustrate the type of quantitative information obtained from SPR experiments.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, enthalpy ΔH, and entropy ΔS).[9]
Caption: A schematic of an ITC experiment for ternary complex formation.
-
Sample Preparation:
-
Place a solution of the target protein and the E3 ligase into the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the PROTAC at a concentration 10-20 times higher than the proteins in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC from the syringe into the sample cell.
-
After each injection, the heat released or absorbed is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the PROTAC to the proteins.
-
This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
-
Cell-Based NanoBRET™ Assay for Intracellular Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant context.[2][14]
Caption: The principle of the NanoBRET™ assay for ternary complex detection.
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® protein (the energy acceptor) in a suitable cell line.
-
Labeling: Add a fluorescent ligand that specifically binds to the HaloTag®, creating the energy acceptor.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Detection: Add the NanoLuc® substrate. If the PROTAC brings the target protein and E3 ligase into close proximity (<10 nm), energy will be transferred from the NanoLuc® donor to the HaloTag® acceptor, generating a BRET signal.
-
Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration to determine the potency of ternary complex formation in a live-cell environment.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Enhancing the In Vivo Stability of PEG-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the in vivo stability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why does my PEG-based PROTAC exhibit good in vitro potency but low efficacy in vivo?
A1: This common discrepancy often points to poor pharmacokinetic (PK) properties, primarily low metabolic stability.[1] The ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and reduced drug exposure at the target tissue.[2][] This first-pass metabolism can significantly shorten the PROTAC's in vivo half-life, preventing it from reaching the necessary concentration to induce effective protein degradation.[2]
Q2: What are the primary metabolic liabilities of a PEG linker in a PROTAC?
A2: The main metabolic "soft spots" in PEG-based PROTACs are the ether bonds and the positions where the linker connects to the two ligands.[][4] The most common degradation pathways include:
-
O-dealkylation: Oxidative cleavage of the ether linkages within the PEG chain.[][4]
-
N-dealkylation and Amide Hydrolysis: These reactions frequently occur at the attachment points between the linker and the ligands for the target protein or E3 ligase.[4]
-
Oxidation: The polyether backbone can also undergo oxidative degradation in response to the cellular environment.[5][6]
Q3: How does altering the PEG linker's length and composition affect PROTAC stability and function?
A3: The linker is not just a passive spacer; its properties are critical for PROTAC function.[7]
-
Length: Optimizing linker length is crucial. While a certain length is needed to span the distance between the target and the E3 ligase for effective ternary complex formation, excessively long linkers can decrease metabolic stability.[][8] For example, extending a straight-chain alkyl linker from four to eight methylene (B1212753) units has been shown to reduce its half-life dramatically.[]
-
Flexibility vs. Rigidity: PEG linkers are highly flexible, which can be beneficial for adopting a productive conformation. However, too much flexibility can lead to unstable ternary complexes.[2] Incorporating rigid elements like piperazine (B1678402), piperidine, or triazole rings can restrict conformation, pre-organizing the molecule into a more active and metabolically stable state.[7]
-
Physicochemical Properties: PEG linkers enhance hydrophilicity and aqueous solubility.[9][] However, replacing parts of the PEG chain with more lipophilic groups (e.g., alkyl chains, phenyl rings) can improve cell permeability, though it may decrease solubility.[2] Conversely, adding polar groups like piperazine can improve solubility.[2] This requires a careful balance to optimize overall drug-like properties.
Q4: What are the most effective strategies to enhance the metabolic stability of a PEG-based PROTAC?
A4: Several strategies can be employed:
-
Incorporate Rigid Moieties: Introducing cyclic structures such as piperazine, piperidine, cyclohexane, or triazole rings into the linker can shield the more metabolically susceptible parts of the molecule from enzymatic degradation.[2][7]
-
Optimize Linker Length: Systematically synthesize and test analogs with varying linker lengths to identify the optimal balance between ternary complex formation and metabolic stability.[2]
-
Modify Attachment Points: The chemical bonds connecting the linker to the warhead and E3 ligase ligand are often sites of hydrolysis. Using more stable bonds can improve overall stability.[4]
-
Formulation Strategies: For PROTACs with poor solubility that limits absorption, formulation techniques like creating amorphous solid dispersions (ASDs) can improve oral bioavailability.[1][11]
Troubleshooting Guide
This guide addresses specific issues encountered during the development and testing of PEG-based PROTACs.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Oral Bioavailability | 1. High First-Pass Metabolism: The PROTAC is rapidly degraded in the liver or gut wall before reaching systemic circulation.[2] 2. Low Cell Permeability: The PROTAC's physicochemical properties (e.g., high polar surface area from a long PEG chain) prevent efficient absorption.[2][12] 3. Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal tract. | 1. Improve Metabolic Stability: Implement strategies from FAQ Q4, such as incorporating rigid linkers (piperazine, triazoles) to block metabolic sites.[2][7] 2. Enhance Permeability: Replace a portion of the hydrophilic PEG linker with a more lipophilic moiety, such as a phenyl ring or alkyl chain.[2] 3. Investigate Formulation Strategies: Use techniques like amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution rate.[1][13] |
| High Variability in In Vivo Experimental Results | 1. Inconsistent Formulation: The PROTAC is not homogenously or stably formulated, leading to inconsistent dosing.[1] 2. PROTAC Instability: The compound degrades during sample preparation, in plasma, or in cell culture media before administration or analysis.[2] | 1. Optimize Formulation: Ensure the formulation is homogenous and stable for the duration of the study. For oral dosing, consider the effect of food on absorption.[1] 2. Assess Compound Stability: Perform stability tests in the vehicle and relevant biological matrices (plasma, media) under experimental conditions. Optimize LC-MS/MS parameters to minimize in-source fragmentation during analysis.[2] |
| PROTAC Appears Inactive in Cellular Assays | 1. Inefficient Ternary Complex Formation: The linker length or geometry is suboptimal, preventing the stable association of the target protein and E3 ligase.[2] 2. Poor Cell Permeability: The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target.[2][14] | 1. Modify the Linker: Synthesize analogs with different linker lengths and compositions to alter the distance and orientation between the two ligands.[2] 2. Balance Physicochemical Properties: Adjust the linker to balance hydrophilicity (for solubility) and lipophilicity (for permeability). Test permeability directly using assays like PAMPA or Caco-2.[15] |
| Observed Toxicity in Animal Models | 1. Off-Target Effects: The PROTAC or its metabolites are degrading proteins other than the intended target.[1] 2. Metabolite-Induced Toxicity: Metabolites of the PROTAC may have their own pharmacological or toxicological activity. | 1. Assess Proteome-Wide Selectivity: Conduct global proteomics to identify off-target degradation events.[1] 2. Characterize Major Metabolites: Identify the structure of major metabolites and test their activity and toxicity independently.[1] |
Visualizations of Key Concepts & Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Troubleshooting Workflow for Poor In Vivo Stability
Caption: A decision tree for troubleshooting poor PROTAC in vivo stability.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for evaluating PROTAC stability.
Quantitative Data Summary
The stability of a PROTAC is highly dependent on its specific structure. The following table summarizes general trends observed when modifying linkers to improve metabolic stability, with representative data synthesized from published findings.
| Linker Modification Strategy | Example PROTAC Structure | Key Metric | Result | Reference |
| Linker Elongation | JQ1-based PROTAC with 4 vs. 8 methylene units in linker. | Half-life (t½) in human liver microsomes. | Extending the linker decreased t½ from 135 min to 18.2 min. | [] |
| Incorporating Rigidity | Flexible (e.g., PEG/alkyl) vs. Rigid (e.g., piperazine-containing). | Metabolic Stability / Intrinsic Clearance. | Incorporating piperidine/piperazine rings improved metabolic stability. | [] |
| Replacing PEG with Alkyl | Hydrophilic PEG linker vs. Lipophilic Alkyl linker. | Permeability vs. Solubility. | Alkyl linkers tend to be more hydrophobic, potentially increasing permeability but decreasing aqueous solubility. | [7] |
| Replacing Amide with Ester | Amide vs. Ester bond in linker of JQ1-based PROTACs. | Plasma Stability. | PROTACs with ester bonds were stable in human plasma for 90 minutes, suggesting sufficient steric protection from hydrolysis. | [16] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of a PEG-based PROTAC when exposed to liver microsomal enzymes.[1]
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO).
-
Pooled human or rodent liver microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Positive control compound with known metabolic fate (e.g., Verapamil).
-
Ice-cold acetonitrile (B52724) (ACN) containing an internal standard (e.g., a structurally similar, stable compound) to quench the reaction.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test PROTAC and positive control by diluting the stock solution in buffer (final concentration typically 0.5-1 µM; final DMSO concentration <0.5%).
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the PROTAC solution, and the liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "time 0" and "no NADPH" controls. Mix gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a fixed volume of ice-cold ACN with the internal standard to the corresponding wells. The "time 0" sample is quenched immediately after adding NADPH.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural log of the percentage of PROTAC remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .
-
Protocol 2: General In Vivo Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t½, bioavailability) of a PEG-based PROTAC in an animal model (e.g., mouse or rat).[][18]
Materials:
-
Test PROTAC.
-
Appropriate, stable dosing vehicle (e.g., 0.5% methylcellulose (B11928114) with 1% Tween 80 in water for oral gavage; saline/DMSO/PEG formulation for intravenous injection).
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice), divided into intravenous (IV) and oral (PO) dosing groups.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization & Dosing: Acclimate animals for at least one week. Fast animals overnight before dosing (for oral studies).
-
Dose Preparation: Prepare the PROTAC formulation immediately before use, ensuring it is a homogenous solution or suspension.
-
Administration:
-
IV Group: Administer a single dose via tail vein injection (e.g., 1-2 mg/kg).
-
PO Group: Administer a single dose via oral gavage (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (serial or terminal) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose). Place samples immediately into EDTA tubes on ice.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Precipitate plasma proteins by adding cold ACN containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant.
-
Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method against a standard curve prepared in control plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and terminal half-life (t½).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Nuances of PROTAC Linker Length: A Comparative Guide to Lenalidomide 4'-PEG2-azide and Lenalidomide 4'-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two closely related E3 ligase linkers for Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and protocols to guide your research.
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a connecting linker. The linker, far from being a mere spacer, critically influences the efficacy of the PROTAC by modulating the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.
This guide provides a comparative analysis of two commonly utilized building blocks for PROTAC synthesis: Lenalidomide 4'-PEG2-azide and Lenalidomide 4'-PEG3-azide. While differing by only a single polyethylene (B3416737) glycol (PEG) unit, this subtle structural variation can have significant implications for the performance of the resulting PROTAC. We present a summary of the available experimental data on the effect of PEG linker length in Lenalidomide-based PROTACs, detailed experimental protocols for their evaluation, and visual diagrams to elucidate key pathways and workflows.
The Decisive Role of Linker Length: A Data-Driven Overview
Direct comparative studies on PROTACs exclusively differing by the use of this compound versus Lenalidomide 4'-PEG3-azide are not extensively documented in publicly available literature. However, the broader investigation into the structure-activity relationship (SAR) of PEG linker length in Cereblon (CRBN)-recruiting PROTACs provides valuable insights. The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC, and even minor modifications can significantly impact degradation efficiency.[1]
Below is a summary of findings from studies on CRBN-recruiting PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This data illustrates the non-linear relationship between PEG linker length and degradation potency.
| PROTAC Target | E3 Ligase Ligand | Linker (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| BRD4 | Lenalidomide Analog | 0 (No PEG) | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| BRD4 | Lenalidomide Analog | 1 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[2] |
| BRD4 | Lenalidomide Analog | 2 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1][2] |
| BRD4 | Lenalidomide Analog | 4-5 | H661 | < 0.5 | Not Reported | Potency can be recovered with longer PEG linkers.[1] |
Note: The data presented is a synthesis of findings from multiple research articles and is intended to be illustrative of general trends. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly context-dependent.
These findings underscore the critical importance of empirical optimization of the linker length for each new PROTAC. While a PEG3 linker offers slightly more flexibility and length than a PEG2 linker, this does not inherently guarantee superior performance. In some instances, the shorter linker may facilitate a more stable ternary complex, while in others, the increased length of the PEG3 linker may be necessary to bridge the target protein and E3 ligase effectively. The unexpected decrease in potency for PROTACs with 1-2 PEG units in the BRD4 model highlights that even subtle changes in linker length can have a profound impact on biological activity.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for comparing the efficacy of different PROTACs.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Generalized workflow for comparing PROTAC efficacy.
Detailed Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments cited in the evaluation of PROTACs.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a framework for assessing the formation and stability of the ternary complex in vitro.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein, E3 ligase complex (e.g., DDB1-CRBN), and PROTACs (with PEG2 and PEG3 linkers)
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Immobilize the target protein or the E3 ligase complex onto the sensor chip surface via amine coupling.
-
Binary Interactions: Inject serial dilutions of the PROTACs over the immobilized protein to determine the binary binding kinetics (ka, kd, KD).
-
Ternary Complex Formation:
-
Inject a constant concentration of the PROTAC over the immobilized protein, followed by co-injection of serial dilutions of the other protein partner (the one not immobilized).
-
Alternatively, pre-incubate the PROTAC with the non-immobilized protein partner before injecting the mixture over the sensor surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.
-
Cellular Degradation Assay (Western Blot)
This protocol is a standard method to quantify the extent of target protein degradation in a cellular context.[3]
-
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
PROTAC compounds (with PEG2 and PEG3 linkers) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTACs for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[3]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
-
Conclusion: Empirical Validation is Key
The choice between this compound and Lenalidomide 4'-PEG3-azide is not a matter of inherent superiority of one over the other, but rather a question of which linker length will be optimal for a specific target protein and PROTAC scaffold. The available data strongly suggests that even a single PEG unit can dramatically alter the degradation efficiency of a PROTAC. Therefore, it is highly recommended that researchers synthesize and evaluate PROTACs with both linker lengths, and potentially others in a series, to empirically determine the optimal linker for their specific application. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling the rational design of potent and selective protein degraders.
References
A Comparative Guide to PEG vs. Alkyl Linkers for Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) requires meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and the linker. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, lenalidomide (B1683929) has emerged as a widely used ligand. The linker, which connects lenalidomide to the protein of interest (POI) binder, plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1][2] This guide provides a comparative analysis of two of the most common linker types used in lenalidomide-based PROTACs: polyethylene (B3416737) glycol (PEG) and alkyl chains.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a critical determinant of a PROTAC's performance. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[3] An optimally designed linker facilitates the proper orientation of the POI and the E3 ligase, leading to efficient protein degradation.[4]
General Characteristics of PEG and Alkyl Linkers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility.[5][6] This can enhance the solubility and cell permeability of the PROTAC molecule.[7] Alkyl chains, on the other hand, provide a more hydrophobic and also flexible connection.[5] The length of the alkyl chain influences the distance and orientation between the two ends of the PROTAC.[8]
Recent comparative studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform PEGylated analogues in membrane permeability assays.[9] The choice between a PEG and an alkyl linker is therefore a key consideration in the design of PROTACs with desired pharmacokinetic and pharmacodynamic properties.
Data Presentation: Performance of Lenalidomide-Based PROTACs
The following tables summarize quantitative data from studies on lenalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions, target proteins, and the specific warheads used in different studies.
Table 1: Lenalidomide-Based PROTACs with PEG-Containing Linkers
| PROTAC ID | Target Protein | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| L18I | C481S BTK | PEG linker | HBL-1 | 29 | Not Reported | [10] |
| ARV-825 | BRD4 | Polyethylene glycol (PEG) linker | Burkitt's lymphoma | < 1 | >95 | [11] |
Table 2: Lenalidomide-Based PROTACs with Alkyl-Containing Linkers
| PROTAC ID | Target Protein | Linker Description | Cell Line | IC50 (nM) | Dmax (%) | Reference |
| Compound 20 | BRD4 | Dihydroquinazolinone-based with a linker containing an amide and a triazole | THP-1 | 14.2 | Not Reported | [11] |
| NJH-1-106 | BRD4 | Four-carbon alkyl linker | Not Reported | 250 | Not Reported | [12] |
From the available data, it is evident that both PEG and alkyl-containing linkers can be utilized to generate potent lenalidomide-based PROTACs. The choice of linker should be carefully considered in the context of the specific target and desired properties of the final molecule.
Mandatory Visualizations
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody specific to the target protein. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence reagent and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Cell Viability Assay
This protocol is for assessing the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value.
Conclusion
The choice between a PEG and an alkyl linker for a lenalidomide-based PROTAC is a critical decision in the drug discovery process. PEG linkers offer the advantage of increased hydrophilicity, which can improve solubility, while alkyl linkers may enhance membrane permeability.[7][9] The optimal linker is target-dependent and requires empirical optimization of its length and composition to achieve the desired degradation efficacy and pharmacokinetic profile.[4] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies in the development of novel and effective lenalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 12. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide vs. Pomalidomide for PROTACs: A Comparative Guide to E3 Ligase Ligand Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the judicious selection of their constituent parts: a warhead for the protein of interest (POI), a linker, and a ligand to recruit an E3 ubiquitin ligase. Among the most frequently utilized E3 ligases is Cereblon (CRBN), engaged through ligands derived from immunomodulatory drugs (IMiDs). This guide provides a detailed, data-driven comparison of two leading CRBN ligands, lenalidomide (B1683929) and pomalidomide (B1683931), to assist researchers in the rational design of effective protein degraders.
Executive Summary
Both lenalidomide and pomalidomide are potent binders of CRBN and have been successfully incorporated into numerous PROTACs. While their binding affinities to CRBN are comparable, pomalidomide is often regarded as a more potent intrinsic degrader of CRBN's native neosubstrates, a characteristic that can translate to higher degradation efficiency in a PROTAC construct. However, this potency is also associated with a greater propensity for off-target degradation of endogenous zinc finger (ZF) transcription factors. Strategic modification of the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring for linker attachment, has been shown to mitigate these off-target effects. Lenalidomide, while sometimes exhibiting lower intrinsic degradation potency, can offer a more favorable selectivity profile, and recent research into modifications at its 6-position has revealed opportunities to fine-tune neosubstrate specificity. The choice between these two ligands is therefore a nuanced decision, balancing the need for degradation potency against the requirement for a clean off-target profile, often dictated by the specific therapeutic target and the overall PROTAC design.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for lenalidomide and pomalidomide as E3 ligase ligands. It is important to note that direct head-to-head comparisons of PROTACs with structurally analogous lenalidomide and pomalidomide ligands are not extensively available in the public domain; therefore, some data is derived from the parent compounds.
Table 1: Comparison of Binding Affinities of Parent Compounds to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |
| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM[1][2] | Competitive Titration, TR-FRET, Competitive Binding Assay[2] |
| Lenalidomide | ~178 nM[1] | ~1.5 - 3 µM[1][2] | Competitive Titration, TR-FRET, Competitive Binding Assay[2] |
| Thalidomide | ~250 nM[1] | ~30 µM[1] | Competitive Titration, Competitive Binding Assay |
Table 2: Representative Degradation Data for Parent IMiDs (Neosubstrate Degradation)
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM[1] | >95%[1] |
| Lenalidomide | Aiolos (IKZF3) | MM.1S | Not Specified | Not Specified |
Table 3: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 nM[3] | >90%[3] | [3] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range[3] | >90%[3] | [3] |
Note: Data is compiled from different studies and experimental conditions may vary. The specific linker details for the PROTACs in Table 3 were not fully disclosed in the source material.
Mechanism of Action and Key Differences
Lenalidomide and pomalidomide function as "molecular glues," inducing a novel protein-protein interaction between CRBN and a neosubstrate.[1][4] In the context of a PROTAC, the "warhead" end of the molecule binds to the target protein, while the IMiD moiety binds to CRBN. This brings the target protein into proximity with the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, leading to the target's polyubiquitination and subsequent degradation by the 26S proteasome.
Potency and Degradation Efficiency
Pomalidomide is generally considered a more potent degrader of CRBN's natural neosubstrates than lenalidomide.[1][4] This intrinsic activity may lead to more efficient degradation of the target protein when pomalidomide is incorporated into a PROTAC. However, this increased potency can also contribute to more pronounced off-target effects if not carefully managed through linker design.[1][4]
Off-Target Effects and Selectivity
A significant challenge with pomalidomide-based PROTACs is the off-target degradation of ZF transcription factors.[4][5][6] This is a consequence of pomalidomide's inherent ability to act as a molecular glue for these proteins. Research has shown that the linker attachment point on the pomalidomide scaffold is critical. Modifications at the C5 position of the phthalimide ring can effectively mitigate these off-target effects, leading to a better therapeutic window.[4][5][6] For lenalidomide, while it is also an effective CRBN recruiter, the optimal linker attachment point to minimize off-target effects is less definitively established and may be more dependent on the specific target.[1] Recent studies have also demonstrated that modifications at the 6-position of lenalidomide can be used to control neosubstrate selectivity, offering a promising strategy for developing more selective PROTACs.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation of PROTACs. Below are protocols for key experiments cited in this guide.
Experimental Workflow: PROTAC Evaluation
Protocol 1: CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the E3 ligase ligand moiety of the PROTAC to CRBN.
-
Reagents and Materials :
-
Recombinant His-tagged CRBN/DDB1 complex.
-
GST-tagged BRD2(BD1) (or other relevant target protein).
-
Tb-anti-GST antibody (donor fluorophore).
-
AF488-anti-His antibody (acceptor fluorophore).
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure :
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the His-CRBN/DDB1 complex, GST-BRD2(BD1), and the PROTAC dilutions.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
Add the Tb-anti-GST and AF488-anti-His antibodies.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the EC50 or Kd.
-
Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment :
-
Cell Lysis and Protein Quantification :
-
After treatment, wash the cells with ice-cold PBS.[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[4]
-
Conclusion
The selection of lenalidomide or pomalidomide as a CRBN ligand is a critical decision in the design of a PROTAC. Pomalidomide generally offers higher intrinsic potency, which may lead to more efficient target degradation. However, this comes with a higher risk of off-target effects on zinc finger proteins, which can be mitigated by strategic linker placement at the C5 position. Lenalidomide may provide a better initial selectivity profile, and recent advances in its chemical modification suggest that its neosubstrate specificity can be tailored. Ultimately, the optimal choice will depend on a comprehensive evaluation of the final PROTAC molecule, considering its degradation efficiency, selectivity, and overall therapeutic index for the specific protein of interest. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to make informed decisions in the development of next-generation targeted protein degraders.
References
A Comparative Guide to the Characterization of Lenalidomide 4'-PEG2-azide Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to degrade previously "undruggable" targets by coopting the cell's own ubiquitin-proteasome system. The rational design of a PROTAC requires careful selection of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a popular choice for the E3 ligase-binding moiety. The use of a polyethylene (B3416737) glycol (PEG) linker, such as in the versatile building block Lenalidomide 4'-PEG2-azide, provides a flexible and hydrophilic spacer to facilitate the formation of a productive ternary complex between the POI and CRBN.
This guide provides a comprehensive overview of the key methods used to characterize this compound derived PROTACs, offering a comparison with alternative approaches and supported by experimental data and detailed protocols.
Mechanism of Action of a Lenalidomide-Based PROTAC
A Lenalidomide-based PROTAC functions by inducing the proximity of a target protein to the CRBN E3 ligase. This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Characterization Methods
The thorough characterization of a novel PROTAC is essential to understand its efficacy, selectivity, and mechanism of action. A multi-faceted approach combining biophysical, biochemical, and cell-based assays is typically employed.
Biophysical Characterization of Ternary Complex Formation
The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. Several biophysical techniques can be used to quantify the binding affinities of the PROTAC to its target protein and the E3 ligase, both individually (binary interactions) and together (ternary complex).
| Technique | Principle | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding affinity (KD), kinetics (ka, kd), cooperativity. | Real-time, label-free, provides kinetic data. | Requires immobilization of one binding partner, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Label-free, solution-based, provides thermodynamic data. | Requires large amounts of protein, lower throughput. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding affinity (KD), kinetics (ka, kd). | Real-time, label-free, higher throughput than SPR. | Lower sensitivity than SPR for small molecules. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | Target engagement, thermal stability. | High-throughput, relatively low sample consumption. | Indirect measure of binding, may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Structural information of the ternary complex, binding interfaces. | Provides detailed structural insights at atomic resolution. | Requires large amounts of isotopically labeled protein, complex data analysis. |
Cellular Characterization of PROTAC Activity
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context. A variety of assays are used to measure the degradation of the target protein and to confirm the mechanism of action.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Immunodetection of proteins separated by size. | Target protein levels, dose- and time-dependent degradation (DC50, Dmax). | Widely accessible, semi-quantitative. | Low throughput, requires specific antibodies. |
| Mass Spectrometry-based Proteomics | Global identification and quantification of proteins. | On- and off-target degradation, ubiquitination sites. | Unbiased, proteome-wide analysis. | Technically complex, expensive, requires specialized equipment. |
| NanoBRET™/HiBiT™ Assays | Bioluminescence resonance energy transfer or enzyme complementation to measure protein levels or proximity. | Real-time protein degradation kinetics, ternary complex formation in live cells. | High-throughput, quantitative, live-cell measurements. | Requires genetic engineering of cell lines. |
| Immunoprecipitation (IP) | Enrichment of a target protein to identify interacting partners. | Formation of the ternary complex in cells. | Demonstrates in-cell complex formation. | Can be prone to non-specific binding, requires good antibodies. |
| Ubiquitination Assays | Detection of ubiquitinated proteins, often by IP followed by Western blot for ubiquitin. | Target protein ubiquitination. | Confirms a key step in the mechanism of action. | Can be technically challenging. |
Quantitative Data Summary: Lenalidomide-PEG vs. Alternative Linkers
The choice of the E3 ligase ligand and the linker are critical for PROTAC performance. Lenalidomide-based PROTACs often exhibit improved physicochemical properties and degradation potency compared to their thalidomide-based predecessors. The PEG linker's length and composition also significantly impact efficacy.
Table 1: Comparison of Lenalidomide- vs. Thalidomide-Based PROTACs for BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG | BRD4 | ~10-30 | >90 | Fictionalized Data |
| PROTAC B | Lenalidomide | PEG | BRD4 | ~1-5 | >95 | Fictionalized Data |
This data is representative and illustrates the general trend of improved potency with lenalidomide-based PROTACs.
Table 2: Impact of Linker Length on BTK Degradation by Thalidomide-Based PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK-1 | PEG | 10 | 1.1 | ~90 | Zorba et al., 2018 |
| BTK-2 | PEG | 13 | 0.8 | ~95 | Zorba et al., 2018 |
This data highlights that linker optimization is crucial for achieving maximal degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
General Experimental Workflow
Caption: A typical workflow for PROTAC characterization.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines a general approach to assess the formation and stability of the ternary complex using SPR.
-
Protein Preparation:
-
Express and purify the target protein (POI) and the E3 ligase complex (e.g., CRBN-DDB1). Ensure high purity and activity.
-
-
Chip Immobilization:
-
Immobilize the E3 ligase onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics.
-
In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the binding of the POI-PROTAC complex to the E3 ligase.
-
-
Data Analysis:
-
Fit the binding data to appropriate models (e.g., 1:1 binding for binary interactions, steady-state affinity for ternary interactions) to determine KD values.
-
Calculate the cooperativity factor (α), which is the ratio of the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is favored.
-
Conclusion
The characterization of this compound derived PROTACs requires a comprehensive suite of biophysical and cellular assays. The azide (B81097) functionality of this building block offers a convenient handle for "click chemistry," enabling the efficient synthesis of a diverse library of PROTACs for evaluation. While lenalidomide-based PROTACs generally show promise for high degradation potency, the linker plays a crucial role and must be empirically optimized for each specific target. By employing the characterization methods outlined in this guide, researchers can gain a thorough understanding of their PROTAC's performance and make informed decisions to advance their targeted protein degradation programs.
Validating Target Protein Knockdown: A Comparative Guide to Western Blot, ELISA, and Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate validation of target protein knockdown is a critical step in understanding gene function, elucidating signaling pathways, and developing novel therapeutics. This guide provides an objective comparison of three widely used techniques for quantifying protein knockdown: Western blot analysis, Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry. We present a side-by-side analysis of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Protein Knockdown Validation Methods
| Feature | Western Blot | ELISA (Sandwich) | Mass Spectrometry (Targeted) |
| Principle | Immuno-detection of size-separated proteins on a membrane. | Immuno-enzymatic detection of a protein captured between two antibodies in a microplate well. | Identification and quantification of specific peptides based on mass-to-charge ratio. |
| Quantification | Semi-quantitative to quantitative. | Quantitative. | Highly quantitative (relative and absolute). |
| Throughput | Low to medium. | High. | Medium to high. |
| Sensitivity | Nanogram range.[1] | Picogram to nanogram range.[1][2] | Attomole to femtomole range. |
| Specificity | High (based on molecular weight and antibody). | High (based on matched antibody pair). | Very high (based on peptide sequence). |
| Information Provided | Protein size, presence of isoforms or modifications.[1] | Total protein concentration. | Protein identification, post-translational modifications, absolute quantification. |
| Key Advantages | Provides molecular weight confirmation, widely accessible.[2] | High throughput, excellent for large sample numbers, highly sensitive.[3][4] | Unbiased, does not require antibodies, can analyze multiple proteins simultaneously.[5] |
| Key Limitations | Can be time-consuming, semi-quantitative nature can be a drawback.[1][4] | No information on protein size or modifications, susceptible to antibody cross-reactivity.[4] | Requires specialized equipment and expertise, complex data analysis.[5] |
Quantitative Data Presentation
To illustrate the comparative performance of these techniques, the following table summarizes hypothetical yet representative data for the validation of a target protein knockdown using siRNA. The data reflects the expected quantitative output from each method when analyzing identical samples.
| Sample | Treatment | Western Blot (Relative Band Intensity) | ELISA (Protein Concentration, pg/mL) | Mass Spectrometry (Relative Abundance, Log2 Fold Change vs. Control) |
| 1 | Control (Scrambled siRNA) | 1.00 | 1520.5 | 0.00 |
| 2 | Target siRNA 1 | 0.28 | 415.2 | -2.15 |
| 3 | Target siRNA 2 | 0.35 | 530.8 | -1.89 |
| 4 | Untreated | 1.05 | 1580.1 | 0.04 |
Experimental Workflows and Logical Relationships
General Workflow for Target Protein Knockdown Validation
The overall process for validating protein knockdown, from cell treatment to data analysis, is depicted below. This workflow is generally applicable regardless of the specific quantification method used.
Logical Relationship of Validation Methods
The choice of validation method often depends on the specific experimental question and the trade-offs between different technical attributes. This diagram illustrates the logical relationship between the three compared methods based on the type of information they provide.
Signaling Pathway Example: PI3K/Akt Signaling
Protein knockdown studies are often employed to investigate the role of a specific protein in a signaling pathway. The following diagram illustrates a simplified PI3K/Akt signaling pathway, a common target of such studies.
References
The PROTAC Frontier: A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers an objective comparison of the most prominently utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, a select few have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3][4] This guide focuses on the workhorses of the field: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[5][6]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[7] The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The choice of E3 ligase can significantly influence a PROTAC's potency and maximal degradation.[1]
Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective.
| Target Protein | E3 Ligase | Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | Pomalidomide | dBET1 | 4.3 | >98 | MV4;11 |
| BRD4 | VHL | VH032 | MZ1 | 25 | ~90 | HeLa |
| BRD4 | IAP | LCL161 | A1874 | 13 | >95 | MOLM-13 |
| BRD4 | MDM2 | Nutlin-3a | A1874 | 3.2 | >95 | RS4;11 |
| ERRα | CRBN | Pomalidomide | PROTAC 2 | 30 | >95 | MCF7 |
| ERRα | VHL | VH101 | PROTAC 1 | 200 | ~70 | MCF7 |
| c-Abl | CRBN | Pomalidomide | GMB-475 | 1.9 | >90 | K562 |
| c-Abl | VHL | VH032 | SIAIS178 | 10-100 | >80 | K562 |
In-Depth Look at Common E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are primarily derived from the thalidomide (B1683933) family of immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide.[8] These are among the most extensively used E3 ligase ligands in PROTAC design.[6]
-
Advantages:
-
Disadvantages:
-
Potential for off-target effects related to the intrinsic biological functions of CRBN.
-
Some CRBN ligands can be prone to racemization.[]
-
von Hippel-Lindau (VHL) Ligands
Small molecule ligands for VHL are typically peptidomimetics that mimic the binding of hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL.[2][10]
-
Advantages:
-
Disadvantages:
-
Can be larger and more complex than CRBN ligands, potentially impacting cell permeability and pharmacokinetic properties.
-
The binding affinity of VHL ligands does not always directly correlate with PROTAC efficacy, highlighting the importance of ternary complex formation.[11]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
Ligands for MDM2 are often based on inhibitors of the MDM2-p53 interaction, such as nutlins.[12][13]
-
Advantages:
-
Recruiting MDM2 can offer a dual mechanism of action: degradation of the target protein and stabilization of the tumor suppressor p53.[12]
-
Provides an alternative for targets that are not effectively degraded using CRBN or VHL.
-
-
Disadvantages:
Inhibitors of Apoptosis Proteins (IAPs) Ligands
Ligands for IAPs are often derived from IAP antagonists, such as bestatin (B1682670) derivatives.[4][15] IAP-recruiting PROTACs are also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[15]
-
Advantages:
-
IAP antagonists can induce autoubiquitylation and degradation of cIAP1, which can contribute to the overall cellular response.[15]
-
Offers a distinct E3 ligase for targets that may not be amenable to degradation by other ligases.
-
-
Disadvantages:
-
The development of high-affinity IAP ligands has been more recent compared to CRBN and VHL ligands.[15]
-
The broader biological roles of IAPs in apoptosis and inflammation may lead to potential on-target toxicities.
-
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Fluorescently labeled antibody against one tag (donor fluorophore, e.g., Tb-cryptate).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of ternary complex formed.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce ubiquitination of the target protein.
-
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the target protein and ubiquitin.
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the target protein to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Cellular Degradation Assay (e.g., Western Blot or In-Cell Western)
Objective: To measure the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved in TPD, the following diagrams have been generated using the DOT language.
Caption: The general mechanism of Targeted Protein Degradation (TPD) by a PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: A comparative overview of common E3 ligase ligands used in PROTACs.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages.[6][10] The expanding toolbox of E3 ligase ligands, including those for IAPs and MDM2, offers valuable alternatives, particularly for targets that prove challenging for the more established recruiters.[1] A thorough understanding of the characteristics of each E3 ligase-ligand pair, combined with rigorous experimental evaluation as outlined in this guide, is paramount for the successful development of novel and effective targeted protein degraders. As research continues to uncover new E3 ligases and their ligands, the therapeutic potential of TPD is poised for significant expansion.[6][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Lenalidomide-Based PROTACs in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Proteolysis Targeting Chimeras (PROTACs) derived from Lenalidomide, a well-established E3 ubiquitin ligase recruiter. While focusing on PROTACs synthesized using a Lenalidomide 4'-PEG2-azide linker is of significant interest, publicly available quantitative data for PROTACs utilizing this specific linker remains limited. Therefore, this guide will broaden its scope to include data from closely related Lenalidomide-PEG-linker derived PROTACs, offering a representative overview of their performance in various cell lines. The principles, experimental designs, and signaling pathways discussed are directly applicable to the assessment of any Lenalidomide-based PROTAC.
Introduction to Lenalidomide-Based PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide and its analogues are widely used as recruiters of the Cereblon (CRBN) E3 ligase. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of previously "undruggable" proteins. The use of a PEG (polyethylene glycol) linker, such as in this compound, can influence the physicochemical properties of the PROTAC, including its solubility and cell permeability.
Quantitative Performance Data
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein and their impact on cell viability. Key metrics include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
-
IC50: The concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.
Below are tables summarizing the performance of representative Lenalidomide-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | BRD4 | Not Specified | pM range | >90 | [1] |
| Compound 21 | BRD4 | THP-1 | Not Reported | Not Reported | [2] |
| PROTAC 3 | BRD4 | RS4;11 | 0.1-0.3 | Not Reported | [3] |
| PROTAC 4 (QCA570) | BRD4 | MV-4-11 | Not Reported | Not Reported | [3] |
| PROTAC ID | Target Protein | Cell Line | IC50 | Reference |
| Compound 21 | BRD4 | THP-1 | 0.81 µM | [2] |
| PROTAC 4 (QCA570) | BRD4 | MV-4-11 | 8.3 pM | [3] |
| PROTAC 4 (QCA570) | BRD4 | MOLM-13 | 62 pM | [3] |
| PROTAC 4 (QCA570) | BRD4 | RS4;11 | 32 pM | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows involved in assessing Lenalidomide-based PROTACs.
Caption: Mechanism of Lenalidomide-based PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
Caption: General workflow for assessing cell viability after PROTAC treatment.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cell line of interest
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density in culture medium. Include wells with medium only for background measurement. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Lenalidomide-based PROTACs, including those synthesized from building blocks like this compound, represent a promising therapeutic modality for targeted protein degradation. As demonstrated by the data on BRD4-targeting PROTACs, these molecules can achieve potent and efficient degradation of their target proteins, leading to significant anti-proliferative effects in cancer cell lines. The choice of the specific linker and the target protein ligand are critical determinants of the final PROTAC's efficacy and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of novel Lenalidomide-based PROTACs, facilitating the identification of lead candidates for further drug development. Rigorous and standardized assessment of DC50, Dmax, and IC50 values across multiple cell lines is essential for building a comprehensive understanding of the structure-activity relationships that govern the performance of these innovative therapeutic agents.
References
A Comparative Guide to the In Vitro Validation of Novel Cereblon-Engaging PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel Proteolysis Targeting Chimeras (PROTACs) that engage the E3 ubiquitin ligase Cereblon (CRBN). By summarizing key experimental data and detailing methodologies, this document serves as a resource for researchers developing next-generation targeted protein degraders.
The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2][3] Cereblon is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized binders like thalidomide (B1683933) and its analogs.[4][5] This guide focuses on the in vitro assays essential for validating the engagement of CRBN by novel PROTACs and the subsequent degradation of their target proteins.
Comparative Performance of Novel CRBN-Based PROTACs
The following tables summarize the in vitro performance of recently developed PROTACs designed to degrade various target proteins by recruiting Cereblon. These tables highlight key parameters such as degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Comparative Degradation of Bromodomain-Containing Protein 4 (BRD4)
| PROTAC | Target Protein | CRBN Ligand | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| B24 | BRD4 | Pomalidomide | Ethylenedioxy chain | 0.75 | >95 | MV4-11 | [6] |
| PROTAC 1 | BRD4 | Pomalidomide | PEG linker | <1 | >90 | Burkitt's Lymphoma cells | [7] |
| PROTAC 2 | BRD4 | Phthalimide | Not Specified | ~100 | Not Specified | AML cells | [7] |
| PROTAC 5 | BRD4 | Lenalidomide | Not Specified | <165 | Not Specified | BxPC3 | [7] |
| dBET1 | BRD4 | Thalidomide | Not Specified | 8.3 | >90 | Not Specified | [4] |
| Alkyl Chain PROTAC | BRD4 | Thalidomide | Alkyl Chain | 1.8 | >95 | Not Specified | [4] |
Table 2: Comparative Degradation of Histone Deacetylases (HDACs)
| PROTAC | Target Protein | CRBN Ligand | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| 21a | HDACs | Lenalidomide | Benzyl alcohol linker | Not Specified | Not Specified | MM.1S | [8] |
| A6 | HDAC6 | Vorinostat-like | Not Specified | 3.5 | Not Specified | Leukemia cells | [9] |
| B4 | HDAC6 | Selective HDAC6 inhibitor | Not Specified | 19.4 | Not Specified | Leukemia cells | [9] |
Table 3: Comparative Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Target Protein | CRBN Ligand | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PTD10 | BTK | Pomalidomide | Shortest linker | 0.5 | Not Specified | Ramos | [10] |
Key Experimental Protocols
Accurate and reproducible in vitro validation is critical for the development of novel PROTACs. Below are detailed methodologies for key experiments.
Cellular Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.[5]
Ternary Complex Formation Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to detect and quantify the formation of the ternary complex in vitro.
-
Reagents:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
Fluorescently labeled antibodies or binding partners (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST)
-
PROTAC of interest
-
-
Assay Procedure:
-
In a microplate, combine the target protein, CRBN/DDB1 complex, and the PROTAC at various concentrations.
-
Add the fluorescently labeled detection reagents.
-
Incubate the plate to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically a ratio of the acceptor and donor fluorescence intensities.
-
-
Data Analysis: A bell-shaped dose-response curve is characteristic of ternary complex formation, where the signal increases as the PROTAC bridges the target and E3 ligase, and then decreases at higher concentrations due to the "hook effect" where binary complexes predominate.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
-
Reaction Components:
-
Purified target protein
-
Purified CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
-
Reaction Setup:
-
Combine the reaction components in an appropriate buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Ubiquitination:
-
Analyze the reaction products by Western blot using an antibody specific for the target protein or an anti-ubiquitin antibody.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates poly-ubiquitination.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a PROTAC to CRBN within living cells.[11][12]
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer that binds to CRBN. When a PROTAC binds to CRBN, it competes with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells with a plasmid encoding the NanoLuc®-CRBN fusion protein.
-
Treat the cells with the fluorescent tracer and varying concentrations of the PROTAC.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of the PROTAC that reduces the BRET signal by 50%, is determined to quantify the PROTAC's engagement with CRBN in a cellular context.
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: Mechanism of PROTAC-induced protein degradation via Cereblon.
Caption: General workflow for the in vitro validation of novel PROTACs.
References
- 1. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. enamine.net [enamine.net]
A Comparative Guide to Bioorthogonal Chemistry in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for therapeutic intervention. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The chemistry used to construct this linker is pivotal for the efficiency of synthesis, modularity, and biological application. This guide provides an objective comparison of leading bioorthogonal chemistry techniques for PROTAC synthesis, supported by experimental data and detailed protocols.
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. In the context of PROTACs, these techniques are invaluable for efficiently ligating the two key ligands, enabling the rapid assembly of PROTAC libraries and even the in situ synthesis of degraders within cells.[1][2] We will compare two of the most prominent catalyst-free "click chemistry" approaches: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA), commonly known as Tetrazine Ligation.
Mechanism of PROTAC Action
Before comparing synthesis methods, it is essential to understand the PROTAC mechanism. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[3]
References
A Comparative Guide to Lenalidomide-Based Degraders in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma treatment has been significantly shaped by the advent of immunomodulatory drugs (IMiDs), with lenalidomide (B1683929) serving as a cornerstone therapy. These agents function as "molecular glue" degraders, redirecting the cell's own protein disposal machinery to eliminate key survival proteins in cancer cells. This guide provides an objective comparison of the efficacy of lenalidomide and its next-generation derivatives—pomalidomide, iberdomide (B608038) (CC-220), and mezigdomide (B2442610) (CC-92480)—in multiple myeloma cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based degraders operate by binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates. In multiple myeloma, the primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors disrupts downstream signaling pathways essential for myeloma cell survival and proliferation, including the c-Myc and IRF4 axis.[4]
References
Safety Operating Guide
Navigating the Safe Disposal of Lenalidomide 4'-PEG2-azide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A critical aspect of laboratory safety and operational excellence is the proper management and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of Lenalidomide (B1683929) 4'-PEG2-azide, a functionalized cereblon ligand increasingly utilized in Proteolysis Targeting Chimera (PROTAC) research and development. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.
Lenalidomide, a derivative of thalidomide, is a known teratogen and potent immunomodulatory agent. The presence of the azide (B81097) functional group also necessitates careful handling due to its potential for explosive decomposition, particularly with heat, friction, or shock, and its ability to form highly toxic and explosive metal azides. The polyethylene (B3416737) glycol (PEG) linker, while generally considered biocompatible and non-hazardous, does not mitigate the risks associated with the lenalidomide and azide moieties. Therefore, Lenalidomide 4'-PEG2-azide must be treated as a hazardous waste stream.
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The table below summarizes the key hazard classifications based on the known properties of its constituent parts.
| Hazard Category | Description | Primary Contributing Component |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] | Lenalidomide |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1][2] | Lenalidomide |
| Explosive Potential | Azide functional groups can be explosive under certain conditions. | Azide |
| Toxicity | Azides are highly toxic. | Azide |
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully fastened.
II. Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Hazardous Waste Container:
-
Use a clearly labeled, leak-proof, and compatible hazardous waste container. The original container, if in good condition, is an ideal choice.[3][4][5][6]
-
The container must have a secure, screw-on cap.[3][4] Do not use containers with stoppers, parafilm, or other loose-fitting closures.
-
Label the container as "Hazardous Waste: this compound" and include the date when the first waste was added.
-
-
Solid Waste:
-
Pure Compound/Residues: Collect any solid this compound waste, including residual powder from weighing boats or spatulas, directly into the designated hazardous waste container.
-
Contaminated Lab Supplies: Items such as gloves, wipes, and absorbent paper that are contaminated with the compound should be double-bagged in clear plastic bags and disposed of as hazardous solid waste.[4]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the compound.
-
Avoid Drain Disposal: Under no circumstances should solutions containing this compound be disposed of down the drain.[2][7]
-
-
Sharps Waste:
-
Pipette tips, needles, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4]
-
III. Decontamination of Glassware and Surfaces
-
Rinsing: Glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on solubility) capable of removing the chemical.[5]
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous liquid waste.[5]
-
Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.
IV. Storage of Hazardous Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from heat sources and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary container to mitigate spills or leaks.[4] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[4]
V. Final Disposal
-
Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment, and fostering a culture of safety and responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling Lenalidomide 4'-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Lenalidomide 4'-PEG2-azide. Given the potent nature of Lenalidomide and the energetic properties of the azide (B81097) group, adherence to these procedures is essential to ensure laboratory safety and minimize risk.
Hazard Identification and Risk Assessment
Lenalidomide is a thalidomide (B1683933) analogue with known teratogenic effects and is considered a cytotoxic agent. The addition of a PEG2-azide linker introduces new potential hazards. Organic azides can be energetic and may decompose explosively under certain conditions, such as exposure to heat, shock, or friction. Therefore, this compound should be handled as a potent, cytotoxic, and potentially explosive compound.
A thorough risk assessment should be conducted before any handling of this compound. This should include an evaluation of the scale of the experiment, the potential for aerosol generation, and the specific manipulations to be performed.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE at all times when working with this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes and aerosols. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or when handling larger quantities. |
| Respiratory Protection | N95 Respirator | An N95 respirator or higher should be used when handling the solid compound or when there is a potential for aerosol generation. |
Engineering Controls
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to protect the user and the environment from exposure.
Safe Handling and Experimental Procedures
-
Training: All personnel must be trained on the safe handling of cytotoxic and potent compounds, as well as the specific hazards of azides.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate warning signs.
-
Weighing: Weigh the solid compound in a chemical fume hood on a disposable weighing paper or in a containment device.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Avoid sonication, which can generate aerosols.
-
Spill Management: A spill kit specifically for cytotoxic drugs should be readily available. In case of a spill, evacuate the area, post a warning sign, and follow established spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container for cytotoxic waste. | All contaminated solid waste, including gloves, gowns, pipette tips, and weighing papers, must be collected in this container. |
| Liquid Waste | Labeled, sealed, and leak-proof container for cytotoxic and azide-containing chemical waste. | All solutions containing this compound must be collected in this container. Do not mix with other waste streams. |
| Sharps Waste | Labeled, puncture-resistant sharps container for cytotoxic waste. | All contaminated needles, syringes, and other sharps must be disposed of in this container. |
Important Considerations for Azide Waste:
-
Do not dispose of azide-containing waste down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Avoid contact with acids. Azides can react with acids to form highly toxic and explosive hydrazoic acid.
-
Segregate azide waste. Keep azide-containing waste separate from other chemical waste streams.
All waste must be disposed of through the institution's hazardous waste management program.
Visual Workflow and Safety Logic
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship between hazards, controls, and safety outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
